molecular formula C21H27NO4 B7765402 (+-)-Laudanosine CAS No. 20412-65-1

(+-)-Laudanosine

Cat. No.: B7765402
CAS No.: 20412-65-1
M. Wt: 357.4 g/mol
InChI Key: KGPAYJZAMGEDIQ-UHFFFAOYSA-N
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Description

Laudanosine (CAS 1699-51-0) is a benzylisoquinoline alkaloid and a known metabolite of the neuromuscular blocking agents atracurium and cisatracurium, formed primarily via Hofmann elimination . This compound is of significant research interest in neuropharmacology and toxicology due to its ability to readily cross the blood-brain barrier and its potential for central nervous system (CNS) effects . While the parent drugs are used to induce muscle relaxation, studies indicate that laudanosine can act as a CNS stimulant. In animal models, high concentrations have been associated with neuroexcitatory effects, including electroencephalographic (EEG) changes and convulsions, which has driven investigations into its interaction with neuronal nicotinic receptors (e.g., α4β2 and α3β4) and potential to modulate seizure thresholds . Consequently, researchers utilize laudanosine as a critical reference standard in analytical chemistry to monitor the metabolism and pharmacokinetics of its parent drugs, particularly in studies involving patients with renal or hepatic impairment where metabolite accumulation may occur . Its role extends to fundamental neuroscience research, where derivatives like N-methyl-laudanosine are used as selective blockers of small-conductance calcium-activated potassium (SK) channels to study neuronal excitability and firing patterns . This product is offered as a high-purity solid for research applications. It is for laboratory use only and is not intended for diagnostic or therapeutic purposes. Researchers should consult the Safety Data Sheet (SDS) prior to use, as preclinical data suggests potential toxicity, with a reported subcutaneous LDLo of 47 mg/kg in mice .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline
Source PubChem
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InChI

InChI=1S/C21H27NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13,17H,8-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPAYJZAMGEDIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H27NO4
Source PubChem
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DSSTOX Substance ID

DTXSID00871873
Record name 1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
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Molecular Weight

357.4 g/mol
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Physical Description

Solid
Record name (S)-Laudanosine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1699-51-0, 20412-65-1, 2688-77-9
Record name (±)-Laudanosine
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Record name Laudanosine
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Record name Laudanosine
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Record name (±)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline
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Record name (S)-Laudanosine
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Melting Point

89 °C
Record name (S)-Laudanosine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Metabolic Engineering & Characterization of the Laudanosine Branch in Papaver somniferum

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Laudanosine (


-methyltetrahydropapaverine) is a benzylisoquinoline alkaloid (BIA) occurring in Papaver somniferum (Opium Poppy).[1][2][3][4][5] While often overshadowed by the morphinan branch (morphine, thebaine), laudanosine is pharmacologically critical as a precursor for the neuromuscular blocking agents atracurium  and cisatracurium . However, its presence as an impurity in opiate processing is regulated due to its CNS-stimulant properties and potential to lower seizure thresholds.[1][4]

This technical guide delineates the precise biosynthetic divergence of laudanosine from the central BIA hub, identifies the critical enzymatic gatekeepers, and provides validated protocols for its extraction, quantification, and metabolic engineering.[4]

Molecular Architecture: The Biosynthetic Divergence

The biosynthesis of laudanosine represents a competitive "dead-end" branch off the central BIA pathway. Understanding this competition is vital for researchers aiming to either maximize laudanosine yield (for synthetic precursors) or minimize it (for high-purity morphinan cultivars).[1][4][6]

The Central Hub: (S)-Reticuline

The pathway begins with the condensation of dopamine and 4-HPAA to form (S)-norcoclaurine, eventually yielding (S)-reticuline .[1][4] This intermediate is the metabolic "Grand Central Station" of the poppy.

  • Structure: (S)-Reticuline possesses two free hydroxyl groups at the C7 (isoquinoline ring) and C3' (benzyl ring) positions.[1][4]

  • The Critical Decision Point: At (S)-reticuline, the flux bifurcates into three primary outcomes:

    • Morphinan Branch: Oxidative coupling by Salutaridine Synthase (SalSyn) to form salutaridine (precursor to morphine).[1]

    • Protoberberine Branch: Conversion by Berberine Bridge Enzyme (BBE) to (S)-scoulerine.[1][4]

    • Laudanosine/Papaverine Branch: O-methylation of the free hydroxyl groups.[1][5]

The Laudanosine Pathway

The conversion of (S)-reticuline to (S)-laudanosine involves the sequential methylation of the remaining hydroxyl groups.[1]

  • Step 1: The Gatekeeper (7-O-methylation)

    • Enzyme: (S)-Reticuline 7-O-methyltransferase (7OMT) .[1][4][7]

    • Reaction: (S)-Reticuline + SAM

      
       (S)-Laudanine + SAH.
      
    • Mechanism: 7OMT is highly specific and distinct from other OMTs in the pathway (like 6OMT or 4'OMT).[1] It methylates the 7-hydroxyl group of the isoquinoline moiety. This step effectively removes the molecule from the morphinan pathway, as salutaridine synthase requires a free phenol for oxidative coupling.

  • Step 2: The Final Methylation (3'-O-methylation)

    • Enzyme: (S)-Laudanine 3'-O-methyltransferase (often attributed to broad-spectrum OMTs or specific 3'OMT activity).[1][4]

    • Reaction: (S)-Laudanine + SAM

      
       (S)-Laudanosine + SAH.
      
    • Product: Laudanosine is the fully methylated tetrahydropapaverine structure.

Visualization: Pathway Logic

The following diagram illustrates the competitive flux at the (S)-reticuline node.[1]

LaudanosinePathway cluster_legend Pathway Legend Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine TyrDC Reticuline (S)-Reticuline (Central Hub) Dopamine->Reticuline Multiple Steps (NCS, 6OMT, CNMT, NMCH, 4'OMT) Salutaridine Salutaridine Reticuline->Salutaridine SalSyn (C-C Coupling) Laudanine (S)-Laudanine Reticuline->Laudanine 7OMT (7-O-methylation) Thebaine Thebaine Salutaridine->Thebaine Morphine Morphine Thebaine->Morphine Laudanosine (S)-Laudanosine Laudanine->Laudanosine 3'OMT (3'-O-methylation) Papaverine Papaverine Laudanosine->Papaverine Desaturation (Oxidation) key Yellow: Central Intermediate | Red: Morphinan Pathway | Blue: Laudanosine Pathway

Caption: Competitive divergence at (S)-Reticuline. 7OMT activity drives flux toward Laudanosine, competing with SalSyn-mediated morphinan biosynthesis.[1][4]

Experimental Protocols: Extraction & Quantification

For drug development, precise quantification of laudanosine relative to morphine/thebaine is essential.[1] The following protocol utilizes Solid-Liquid Extraction (SLE) followed by LC-MS/MS, offering superior sensitivity over traditional HPLC-UV.[1][4]

Reagents & Standards
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.[1][4]

  • Internal Standard (IS): Laudanosine-d3 or Papaverine-d3 (if unavailable, use a non-poppy alkaloid like pholcodine).[1][4]

  • Matrix: Dried poppy straw or latex.[1]

Step-by-Step Methodology
Phase A: Optimized Extraction
  • Lyophilization: Freeze-dry plant tissue to constant weight to prevent enzymatic degradation.[1]

  • Disruption: Grind tissue to a fine powder (<500 µm) using a bead mill (e.g., 2x 30s at 30 Hz).

  • Solvent Addition: Add 10 mL of Extraction Solvent (MeOH:Water:Acetic Acid, 90:9:1 v/v/v) per 100 mg of tissue.[1]

    • Why: Acidic methanol ensures protonation of alkaloids, maximizing solubility and disrupting cellular compartmentalization.[4]

  • Sonication: Sonicate for 20 minutes at <25°C.

  • Clarification: Centrifuge at 10,000 x g for 10 min. Collect supernatant.

  • Dilution: Dilute 100 µL of supernatant with 900 µL of 0.1% Formic Acid in Water. Add Internal Standard at this stage (final conc. 100 ng/mL).[1]

Phase B: LC-MS/MS Analysis[1][4][8]
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 or Sciex QTRAP).[1][4]

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1][4]

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    Time (min) % B Flow (mL/min)
    0.0 5 0.4
    5.0 40 0.4
    7.0 95 0.4

    | 9.0 | 5 | 0.4 |[1][4]

  • MRM Transitions (Quantification):

    • Laudanosine: Precursor 358.2

      
       Product 206.1 (Quant), 192.1 (Qual).[1][4]
      
    • Collision Energy: Optimize per instrument (typically 25-35 eV).[1][4]

Genetic Engineering & Manipulation Strategies

To modulate laudanosine accumulation, one must target the competitive node at (S)-reticuline.[1][4]

Knockdown Strategy (High-Purity Morphine Lines)

To reduce laudanosine impurities in pharmaceutical morphine production:

  • Target: 7OMT (Reticuline 7-O-methyltransferase).[1][4][7]

  • Method: RNA interference (RNAi) or CRISPR/Cas9 knockout of the 7OMT gene.[1]

  • Expected Outcome: Blockage of the conversion of Reticuline to Laudanine. This should theoretically funnel more flux toward Salutaridine (Morphine pathway) or Scoulerine, reducing laudanosine/papaverine content to trace levels.[1][4]

Overexpression Strategy (Atracurium Precursor Production)

To create a "Laudanosine-Hyperaccumulating" cultivar:

  • Target 1: Overexpress 7OMT and 3'OMT .

  • Target 2: Knockdown SalSyn (Salutaridine Synthase).[1][4]

  • Rationale: Silencing SalSyn blocks the morphinan pathway, causing a buildup of (S)-reticuline.[4] Concurrent overexpression of 7OMT creates a "metabolic sink," pulling the accumulated reticuline exclusively into the laudanosine branch.

References

  • Han, J., et al. (2010).[1][4] The biosynthesis of papaverine proceeds via (S)-reticuline.[1][2][3][5] Phytochemistry. Link

  • Ounaroon, A., et al. (2003).[1][4] (R,S)-Reticuline 7-O-methyltransferase and the biosynthesis of papaverine in opium poppy.[1][4][7] The Plant Journal. Link[1][4]

  • Dang, T.T., & Facchini, P.J. (2012).[1][4] Characterization of three O-methyltransferases involved in noscapine biosynthesis in opium poppy. Plant Physiology. Link[1][4]

  • Filla, A., et al. (2005).[1][4] Antisense down-regulation of the morphine pathway in Papaver somniferum. Archives of Biochemistry and Biophysics. Link

  • Desgagné-Penix, I., & Facchini, P.J. (2011).[1][4] Systematic characterization of downstream biosynthetic genes in the benzylisoquinoline alkaloid pathway of Papaver somniferum. BMC Plant Biology. Link

Sources

Technical Guide: (+-)-Laudanosine as a Metabolite of Atracurium and Cisatracurium

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of laudanosine (


), the primary non-neuromuscular blocking metabolite of the benzylisoquinoline agents atracurium and cisatracurium. While the parent drugs are celebrated for their organ-independent elimination via Hofmann degradation, laudanosine presents a distinct pharmacokinetic profile characterized by hepatic metabolism and renal excretion.[1]

For drug development professionals and researchers, understanding laudanosine is critical for two reasons:

  • Toxicological Liability: As a tertiary amine, it crosses the blood-brain barrier (BBB), acting as a CNS stimulant with potential epileptogenic properties.[2][3]

  • Chiral Evolution: The shift from racemic atracurium to the single-isomer cisatracurium represents a landmark in reducing metabolic load, primarily driven by the reduction in laudanosine yield.

Chemical Basis & Metabolic Pathways[1][4][5][6]

The Hofmann Elimination Mechanism

Both atracurium and cisatracurium undergo Hofmann elimination , a non-enzymatic, temperature- and pH-dependent degradation.[1][4] This process is the "self-destruct" mechanism that makes these drugs safe for patients with organ failure.

  • Mechanism: Spontaneous cleavage of the quaternary ammonium group at physiological pH (7.4) and temperature (37°C).

  • Products: The parent molecule splits into Laudanosine (a tertiary amine) and a Monoacrylate derivative.[1]

  • Secondary Pathway: Atracurium also undergoes non-specific ester hydrolysis (approx. 40% of metabolism), which also yields laudanosine.[1] Cisatracurium relies almost exclusively on Hofmann elimination.[4]

Chirality and Yield

The distinction between the two drugs is stereochemical.[4]

  • Atracurium: A racemic mixture of 10 stereoisomers.[4]

  • Cisatracurium: The single

    
     isomer.[4] Because cisatracurium is roughly 3-4 times more potent than atracurium, a lower molar dose is required to achieve the same neuromuscular block. Consequently, cisatracurium produces approximately 80% less laudanosine  than equipotent doses of atracurium.
    
Pathway Visualization

The following diagram illustrates the degradation pathways and the divergence in clearance mechanisms.

MetabolicPathway Parent Parent Drug (Atracurium / Cisatracurium) Hofmann Hofmann Elimination (pH & Temp Dependent) Parent->Hofmann Primary Pathway Hydrolysis Ester Hydrolysis (Non-specific Esterases) Parent->Hydrolysis Secondary (Atracurium only) Laudanosine Laudanosine (Tertiary Amine) Hofmann->Laudanosine Acrylate Monoacrylate Metabolite Hofmann->Acrylate Hydrolysis->Laudanosine CNS CNS Penetration (Seizure Risk) Laudanosine->CNS Crosses BBB Liver Hepatic Metabolism (CYP450) Laudanosine->Liver Clearance Excretion Urine & Bile Excretion Liver->Excretion

Figure 1: Metabolic fate of benzylisoquinoline NMBAs. Note the organ-dependent clearance of the metabolite versus the organ-independent degradation of the parent.

Pharmacokinetics: The Divergence

A critical concept for researchers is the Pharmacokinetic Divergence between parent and metabolite.

ParameterParent Drug (Atracurium/Cisatracurium)Metabolite (Laudanosine)
Clearance Mechanism Organ-Independent (Hofmann Elimination)Organ-Dependent (Hepatic metabolism > Renal excretion)
Half-life (

)
~20–30 minutes~150–200 minutes (Normal function)
Renal Failure Effect None (Safe)Accumulation (

extends to >10 hours)
Hepatic Failure Effect None (Safe)Accumulation (Reduced clearance)
BBB Penetration No (Quaternary ammonium)Yes (Tertiary amine)

Scientific Insight: In ICU settings involving prolonged infusion, the parent drug does not accumulate, but laudanosine concentrations can rise steadily, particularly in patients with comorbid renal or hepatic dysfunction.

Toxicology: CNS Excitation Mechanisms

Laudanosine is a known CNS stimulant.[4][5][6] While clinical seizures are rare in humans at standard doses, the mechanism is well-characterized in preclinical models.

Receptor Targets
  • Glycine Receptors (GlyR): Laudanosine acts as an antagonist at strychnine-sensitive glycine receptors.

  • GABA Receptors: It inhibits GABA-induced chloride currents, particularly at low-affinity GABA sites.

  • Opioid Receptors: Interaction with

    
     subtypes has been observed, potentially modulating pain thresholds.[7]
    
Toxicological Thresholds
  • Preclinical (Dog/Rabbit): Seizures typically observed at plasma concentrations > 15–20 µg/mL.

  • Human Clinical Relevance: Awake humans have tolerated 4–6 µg/mL without seizures. However, the seizure threshold may be lowered in patients with acidosis, electrolyte imbalances, or co-administration of other epileptogenic drugs (e.g., theophylline).

Analytical Methodology: LC-MS/MS Protocol[9][10]

To quantify laudanosine accurately in plasma, a self-validating LC-MS/MS workflow is required. Fluorescence detection is possible but lacks the specificity of Mass Spectrometry for complex biological matrices.

Experimental Design (Self-Validating)
  • Internal Standard (IS): Use Laudanosine-d3 or Verapamil . Rationale: Deuterated IS corrects for matrix effects and ionization suppression.

  • Calibration: 6-point curve (e.g., 5 ng/mL to 5000 ng/mL).

  • QC Samples: Low, Medium, and High concentrations run every 10 samples.

Step-by-Step Protocol

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma into a 1.5 mL Eppendorf tube.

  • Add 20 µL of Internal Standard solution (1 µg/mL).

  • Add 300 µL of ice-cold Acetonitrile (ACN) with 0.1% Formic Acid. Causality: Acidified ACN precipitates proteins while keeping the basic laudanosine in solution.

  • Vortex for 60 seconds; Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to autosampler vials.

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

Step 3: Mass Spectrometry Detection

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[8][9]

  • MRM Transitions:

    • Laudanosine:

      
       (Quantifier), 
      
      
      
      (Qualifier).
    • IS (Verapamil):

      
      .
      
Analytical Workflow Diagram

LCMS_Workflow Sample Plasma Sample (100 µL) IS_Add Add Internal Std (Laudanosine-d3) Sample->IS_Add Precip Protein Precip (ACN + 0.1% FA) IS_Add->Precip Centrifuge Centrifuge 14k g, 10 min Precip->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Quantification (Ratio vs IS) MS->Data

Figure 2: LC-MS/MS Quantification Workflow. This linear process ensures high specificity and recovery.

References

  • Hunter, J. M. (2025). Hofmann degradation and the production of laudanosine. Taylor & Francis.[1]

  • Fodale, V., et al. (2018).[2] Laudanosine, an atracurium and cisatracurium metabolite.[1][2][3][4] PubMed.

  • Fahey, M. R., et al. (2025).[6] Pharmacokinetics of atracurium and laudanosine in renal failure. ResearchGate.

  • BenchChem Analytics. (2025). Comparative Analysis of Laudanosine Production from Atracurium and Cisatracurium. BenchChem.

  • Katz, Y., et al. (1994). Interactions between laudanosine, GABA, and opioid subtype receptors. NIH PubMed.

Sources

Mechanism of Action of Laudanosine on GABA Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laudanosine (N-methyl-tetrahydropapaverine) is a major metabolite of the benzylisoquinoline neuromuscular blocking agents atracurium and cisatracurium. While the parent compounds are peripherally acting muscle relaxants, laudanosine readily crosses the blood-brain barrier (BBB), reaching cerebrospinal fluid (CSF) concentrations sufficient to trigger central nervous system (CNS) excitation.

This technical guide delineates the molecular mechanism of laudanosine, specifically its antagonism of GABA_A receptors and interaction with opioid receptors . Unlike its parent compounds, laudanosine’s pro-convulsant liability stems from a specific blockade of inhibitory neurotransmission combined with off-target opioid receptor binding. This document provides a structural analysis of these interactions, quantitative binding data, and validated experimental protocols for characterizing these effects in a laboratory setting.

Molecular Mechanism of Action[1]

Interaction with GABA_A Receptors

The primary driver of laudanosine-induced seizure activity is the antagonism of the


-aminobutyric acid type A (GABA_A) receptor.
  • Binding Site & Mode of Action: Laudanosine acts as an antagonist at the GABA_A receptor. Radioligand binding studies indicate a preferential interaction with the low-affinity GABA binding site (the state often labeled by antagonists like bicuculline) rather than the high-affinity agonist site labeled by muscimol.

    • IC50 (Bicuculline site): ~10 µM[1]

    • IC50 (Muscimol site): >100 µM (Ineffective)

    • Mechanism: The displacement of

      
      bicuculline methochloride suggests laudanosine competes for the orthosteric binding pocket or binds to a closely associated allosteric site that stabilizes the receptor in a closed, non-conducting conformation. Unlike picrotoxin, which blocks the chloride pore directly, laudanosine’s profile aligns more closely with competitive antagonism at the ligand-binding domain (LBD).
      
Off-Target Pharmacology: Opioid and nACh Receptors

Laudanosine is a "dirty" ligand with significant off-target effects that modulate its overall physiological profile.

  • Opioid Receptors: Surprisingly, laudanosine exhibits higher affinity for opioid receptors than for GABA receptors, though the physiological consequence (analgesia) is often masked by the pro-convulsant GABA blockade. It binds competitively to

    
    , 
    
    
    
    , and
    
    
    subtypes.[1]
  • Nicotinic Acetylcholine Receptors (nAChRs): At neuronal nAChRs (

    
     and 
    
    
    
    ), laudanosine acts via a dual mechanism: competitive antagonism at the acetylcholine binding site and steric blockade of the ionic pore.[2]
Quantitative Pharmacology (Data Summary)
Receptor TargetLigand/SiteAffinity / Potency (Ki or IC50)Effect
GABA_A

Bicuculline (Low Affinity)
10 µM Antagonist (Pro-convulsant)
GABA_A

Muscimol (High Affinity)
>100 µMMinimal/None
Opioid

1
DAGO2.7 µM Competitive Ligand
Opioid

DPDPE5.5 µMCompetitive Ligand
Opioid

1
U-6959321 µMCompetitive Ligand
nAChR (

)
Acetylcholine~ Micromolar rangeAntagonist + Pore Block

Physiological Consequences & Signaling Pathways[1][4][5]

The blockade of GABA_A receptors reduces chloride (


) influx in postsynaptic neurons. Under normal conditions, GABA binding opens the 

channel, hyperpolarizing the cell and inhibiting action potential firing.[3] Laudanosine prevents this opening, leading to a net depolarization and increased neuronal excitability. When this inhibition is systemically reduced, it lowers the seizure threshold, manifesting clinically as excitation or frank convulsions.
Visualization: Laudanosine Signaling Pathway

LaudanosineMechanism Laudanosine Laudanosine (Metabolite) GABA_R GABA-A Receptor (Post-Synaptic) Laudanosine->GABA_R Antagonism (IC50 ~10µM) Opioid_R Opioid Receptors (Mu/Delta) Laudanosine->Opioid_R Competitive Binding (Ki ~2.7µM) Cl_Influx Chloride (Cl-) Influx GABA_R->Cl_Influx Blocks Depol Membrane Depolarization GABA_R->Depol Disinhibition Analgesia Analgesia (Modulated by GABA effect) Opioid_R->Analgesia Activation Hyperpol Hyperpolarization (Inhibition) Cl_Influx->Hyperpol Reduces Seizure Neuronal Hyperexcitability (Seizure Activity) Depol->Seizure Promotes Seizure->Analgesia Physiological Masking

Figure 1: Mechanistic pathway of Laudanosine. Red arrows indicate the pro-convulsant antagonism of GABAergic inhibition.

Experimental Validation Framework

To rigorously confirm the mechanism of action of laudanosine or related isoquinolines, the following experimental protocols are recommended. These protocols are designed to be self-validating with positive and negative controls.

Protocol 1: Whole-Cell Patch Clamp (Functional Assay)

Objective: Quantify the reduction of GABA-evoked currents by laudanosine in HEK293 cells expressing recombinant GABA_A receptors (


) or cultured hippocampal neurons.

Reagents:

  • External Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Internal Solution: 140 mM CsCl (to block K+ channels), 2 mM MgCl2, 1 mM CaCl2, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.2).

  • Agonist: GABA (10 µM - EC50 concentration).

  • Test Compound: Laudanosine (1 - 100 µM).

  • Control Antagonist: Bicuculline (10 µM).[1]

Workflow:

  • Setup: Establish whole-cell configuration; clamp voltage at -60 mV.

  • Baseline: Perfusion of GABA (10 µM) for 2 seconds to elicit inward

    
     current. Wash for 30 seconds. Repeat 3x to ensure stable baseline.
    
  • Challenge: Co-apply GABA (10 µM) + Laudanosine (Var. Conc.) for 2 seconds.

  • Washout: Perfusion of buffer alone for 60 seconds.

  • Validation: Apply GABA (10 µM) + Bicuculline (10 µM). Complete block confirms receptor identity.

  • Analysis: Calculate % inhibition =

    
    . Plot Concentration-Response Curve to determine IC50.
    
Protocol 2: Radioligand Binding (Affinity Assay)

Objective: Determine if laudanosine binds to the orthosteric site (competitive) or allosteric site.

Workflow:

  • Membrane Prep: Rat cerebrocortical membranes (rich in GABA_A).

  • Ligands:

    • 
      -Bicuculline methochloride (Antagonist site).[1]
      
    • 
      -Muscimol (Agonist site).
      
  • Incubation: Incubate membranes with radioligand (~2 nM) and increasing concentrations of laudanosine (

    
     to 
    
    
    
    M) for 60 min at 4°C.
  • Termination: Rapid filtration through GF/B filters; wash 3x with ice-cold buffer.

  • Counting: Liquid scintillation spectrometry.

  • Data Analysis: A displacement of

    
    -Bicuculline but not 
    
    
    
    -Muscimol confirms the specific antagonistic profile described in Section 2.1.
Visualization: Experimental Logic Flow

ExpWorkflow Start Start: HEK293 (a1b2g2) GABA_App Apply GABA (Control Current) Start->GABA_App Measure Record Current Amplitude GABA_App->Measure I_max Laud_App Co-apply Laudanosine Laud_App->Measure I_drug Measure->Laud_App Result Result Analysis Measure->Result Competitive? Competitive? Result->Competitive? Shift in EC50 Shift in EC50 Competitive?->Shift in EC50 Yes Dec. I_max only Dec. I_max only Competitive?->Dec. I_max only No (Non-comp)

Figure 2: Logic flow for electrophysiological characterization of GABA antagonists.

Implications for Drug Development

Understanding the laudanosine mechanism is critical for the design of next-generation neuromuscular blockers (NMBs).

  • Safety Margins: Drug candidates metabolizing into isoquinolines must be screened for BBB permeability. Laudanosine's toxicity is driven by its CNS penetration.

  • Metabolic Stability: Atracurium undergoes Hofmann elimination to form laudanosine. Newer agents (e.g., Cisatracurium) are designed to be more potent, requiring lower doses and thus generating less laudanosine, improving the safety profile.

  • Screening Assays: The protocols above should be standard in the tox-screening of benzylisoquinoline derivatives to ensure no unexpected GABAergic affinity exists.

References

  • Katz, Y., et al. (1994). Interactions between laudanosine, GABA, and opioid subtype receptors: implication for laudanosine seizure activity.[1] Brain Research. Link

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. European Journal of Anaesthesiology. Link

  • Amato, A., et al. (2025).[4] Blockade and activation of the human neuronal nicotinic acetylcholine receptors by atracurium and laudanosine. Anesthesiology. Link (Note: Contextual reference for nAChR mechanism).

  • Olsen, R. W. (2018). GABA_A receptor: Positive and negative allosteric modulators.[5][6][7] Neuropharmacology.[2][8][9] Link

Sources

historical discovery and isolation of laudanosine in 1871

Author: BenchChem Technical Support Team. Date: February 2026

The Historical Discovery and Isolation of Laudanosine in 1871 A Technical Reconstruction of Oswald Hesse’s Opium Alkaloid Fractionation[1]

Executive Summary

Laudanosine (


) is a benzyltetrahydroisoquinoline alkaloid, historically significant as a minor constituent of opium (Papaver somniferum) and contemporarily critical as a neuroactive metabolite of the neuromuscular blocking agents atracurium and cisatracurium.[1][2]

First isolated in 1871 by the German chemist Oswald Hesse , laudanosine represents a pivotal moment in natural product chemistry—the transition from isolating abundant "easy" alkaloids (morphine, codeine) to fractionating structurally complex minor amines.[1] Hesse’s success relied on a sophisticated exploitation of phenolic acidity versus ether neutrality , a chemical distinction that remains a cornerstone of alkaloid separation today.[1]

This guide reconstructs Hesse’s 1871 methodology, analyzing the physicochemical logic behind his protocol and connecting it to modern drug development concerns regarding laudanosine’s epileptogenic potential.[1]

Historical Context: The "Mother Liquor" Frontier[1]

By 1870, the primary alkaloids of opium (morphine, codeine, narcotine, papaverine) had been characterized.[1] However, the "mother liquors"—the dark, viscous aqueous residues left after the industrial extraction of morphine (via the Robertson-Gregory process)—contained a chaotic mixture of rare alkaloids.[1]

Oswald Hesse, publishing in Annalen der Chemie und Pharmacie, approached this waste product as a source of new chemical entities.[1] His discovery of laudanosine was not an accident but the result of a systematic "caustic split" strategy designed to separate alkaloids based on subtle structural differences in their oxygenated functional groups.[1]

Technical Core: The 1871 Isolation Protocol (Reconstructed)

The following protocol reconstructs Hesse’s isolation workflow based on his 1871/1872 publications. It synthesizes historical descriptions with modern chemical rationale.[1]

Source Material
  • Input: Aqueous "Mother Liquor" from the Robertson-Gregory morphine extraction process.[1]

  • Composition: Contains minor alkaloids (laudanine, laudanosine, protopine, cryptopine, meconidine) dissolved as acid salts (likely sulfates or hydrochlorides).[1]

Step 1: The Ammonia Precipitation (The "Alkaloid Dump")

Hesse began by neutralizing the acidic mother liquor to liberate the free bases.[1]

  • Reagent: Dilute Ammonia (

    
    ).[1]
    
  • Action: The liquor is treated with excess ammonia.[3]

  • Result: A crude, amorphous precipitate forms.[1][3]

  • Chemical Logic: Ammonia (

    
    ) is strong enough to deprotonate the ammonium salts of the alkaloids (
    
    
    
    ), causing them to precipitate out of the aqueous phase due to poor water solubility.[1]
Step 2: Ether Extraction
  • Protocol: The crude ammonia precipitate is exhausted with diethyl ether.

  • Mechanism: Ether selectively dissolves the non-polar free bases (laudanosine, laudanine, codeine) while leaving behind polar impurities, inorganic salts, and polymerized resins (gums).[1]

  • Outcome: An etherial solution containing a mixture of alkaloids.[3]

Step 3: The Critical Caustic Split (NaOH Fractionation)

This is the defining step of Hesse’s discovery.[1] He needed to separate Laudanine (abundant) from Laudanosine (rare, <0.1%).[1]

  • Reagent: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).[1]

  • Protocol: The ether residue is treated with excess caustic alkali solution.

  • Differentiation Mechanism:

    • Laudanine: Contains a phenolic hydroxyl group (-OH) at position C3'.[1] In high pH, this deprotonates to form a water-soluble phenoxide anion (

      
      ).[1]
      
    • Laudanosine: Is the N-methyl, O-methyl analog.[1] All oxygen positions are methylated (methoxy groups,

      
      ).[1] It has no acidic protons.[1] It remains non-polar and insoluble in the aqueous caustic phase.[1]
      
  • Separation:

    • Aqueous Phase:[1] Contains Laudanine (discarded or saved for separate purification).[1]

    • Insoluble/Organic Phase:[1] Contains Laudanosine .[1][2][4][5][6]

Step 4: Crystallization and Purification
  • Protocol: The alkali-insoluble fraction is washed, redissolved in dilute alcohol or ether, and allowed to crystallize slowly.[1]

  • Observation: Laudanosine crystallizes as prisms.[1]

  • Validation: Hesse confirmed the identity by measuring the melting point and preparing the hydroiodide salt (which forms characteristic tufts).[1]

Visualization: The Isolation Workflow

The following diagram illustrates the logical flow of Hesse's fractionation, highlighting the physicochemical checkpoints.

HesseIsolation MotherLiquor Opium Mother Liquor (Acidic, Aqueous) AmmoniaStep Step 1: Add Excess Ammonia MotherLiquor->AmmoniaStep Precipitate Crude Alkaloid Precipitate AmmoniaStep->Precipitate Deprotonation EtherStep Step 2: Ether Extraction Precipitate->EtherStep EtherSoluble Ether-Soluble Fraction (Laudanine, Laudanosine, Codeine) EtherStep->EtherSoluble Selectivity CausticStep Step 3: The Caustic Split (Add Excess NaOH) EtherSoluble->CausticStep AqueousPhase Aqueous Phase (Phenoxides) CausticStep->AqueousPhase Soluble (Phenolic) SolidPhase Insoluble Fraction (Non-Phenolic) CausticStep->SolidPhase Insoluble (Neutral Ether) Laudanine Laudanine (Phenolic -OH) AqueousPhase->Laudanine Acidify & Crystallize Laudanosine Laudanosine (Fully Methylated) SolidPhase->Laudanosine Recrystallize from Alcohol

Figure 1: Flowchart of Hesse’s 1871 isolation logic, distinguishing alkaloids by phenolic acidity.[1]

Physicochemical Characterization: 1871 vs. Modern Data

Hesse’s initial characterization was remarkably accurate given the tools of the era.[1]

PropertyHesse's Observation (1871)Modern Standard (2025)Notes
Formula


Confirmed.[1]
Structure N-methyl derivative of LaudanineBenzyltetrahydroisoquinolineHesse correctly deduced the N-methyl relationship.[1]
Melting Point 89°C89°CHigh purity achieved in 1871.[1]
Solubility Soluble in ether, alcohol, chloroform.[1]LogP ~ 3.63Lipophilic nature confirmed.[1][4]
Alkali Reaction Insoluble in NaOH.[1][3]Non-phenolicBasis of isolation method.[1]
Chirality Isolated as dextrorotatory (+).[1](S)-(+)-LaudanosineNatural isomer in opium is (S).[1]

Structural Elucidation & Biosynthesis

Laudanosine is the N-methylated derivative of tetrahydropapaverine.[1] Its biosynthesis reveals its position as a "dead-end" methylation product or a precursor to the papaverine dehydrogenation pathway.[1]

Biosynthetic Pathway:

  • Norcoclaurine (Central precursor)[1]

  • Reticuline (Key branch point)[1]

  • Laudanine (Phenolic intermediate)[1]

  • Laudanosine (Full methylation of oxygen and nitrogen)[1]

Biosynthesis Tyrosine Tyrosine Norcoclaurine Norcoclaurine Tyrosine->Norcoclaurine Reticuline Reticuline (Branch Point) Norcoclaurine->Reticuline Laudanine Laudanine (Phenolic) Reticuline->Laudanine O-methylation Laudanosine Laudanosine (Fully Methylated) Laudanine->Laudanosine N-methylation Papaverine Papaverine (Dehydrogenated) Laudanosine->Papaverine Oxidation/-4H

Figure 2: Biosynthetic relationship showing Laudanosine as the saturated precursor to Papaverine.[1]

Modern Relevance: The Toxicology of a Metabolite

While Hesse isolated laudanosine as a botanical curiosity, today it is monitored as a potentially toxic metabolite in anesthesia.[1]

  • Source: Laudanosine is the primary metabolite of Atracurium and Cisatracurium (neuromuscular blockers).[1][2]

  • Mechanism of Formation: Hofmann Elimination (spontaneous degradation at physiological pH and temperature).[1]

  • Clinical Risk:

    • Laudanosine crosses the Blood-Brain Barrier (BBB) due to its lipophilicity (demonstrated by Hesse’s ether extraction).[1]

    • It acts as a GABA_A receptor antagonist , lowering the seizure threshold.[1]

    • While rarely reaching convulsant levels in standard surgery, it poses risks in long-term ICU infusions or patients with hepatic failure (clearance issues).[1]

References

  • Hesse, O. (1871).[1][3][7] Untersuchungen über die Opiumalkaloide. Annalen der Chemie und Pharmacie, Supplementband VIII, 261-306.[1] [1]

  • Hesse, O. (1872). Ueber die Alkaloide des Opiums. Berichte der deutschen chemischen Gesellschaft, 5(2).
  • Fodra, C. et al. (2014).[1] Laudanosine, an atracurium and cisatracurium metabolite.[1][2] Minerva Anestesiologica.

  • Flückiger, F. A., & Hanbury, D. (1879).[1] Pharmacographia: A History of the Principal Drugs of Vegetable Origin. Macmillan and Co. [1]

  • PubChem. (2025).[1] Laudanosine Compound Summary. National Library of Medicine.[1] [1]

Sources

Technical Guide: Solubility Profile and Solvent Selection for (+-)-Laudanosine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the solubility profile of (+-)-Laudanosine, designed for researchers and drug development professionals.

Executive Summary

This compound (CAS: 1699-51-0) is a benzylisoquinoline alkaloid and a major metabolite of the neuromuscular blocking agents atracurium and cisatracurium. As a lipophilic tertiary amine, its solubility behavior is governed by its ionization state (pKa ~8.6) and crystalline lattice energy. While practically insoluble in neutral water, it exhibits significant solubility in aprotic polar solvents like DMSO and can be extracted using chlorinated organic solvents.

This guide synthesizes physicochemical data with practical laboratory protocols to ensure reproducible stock solution preparation, extraction, and biological assay formulation.

Part 1: Physicochemical Basis of Solubility

Understanding the molecular properties of Laudanosine is a prerequisite for predicting its behavior in various solvent systems.

Molecular Descriptors

The solubility of Laudanosine is dictated by the hydrophobic benzylisoquinoline skeleton and the basic nitrogen atom.

PropertyValueImplication for Solubility
Molecular Weight 357.45 g/mol Moderate size; diffusion rates in solution will be typical for small molecules.
Physical State Solid (Crystalline)High lattice energy contributes to limited solubility in alcohols compared to amorphous solids.
Melting Point ~89 °CModerate melting point suggests solubility can be significantly enhanced by warming.
LogP (Octanol/Water) ~3.7 (Lipophilic)Indicates high affinity for organic solvents and cell membranes; poor aqueous solubility.
pKa (Predicted) 8.0 – 9.0 (Tertiary Amine)Critical: At pH < 6, the molecule is protonated (cationic) and water-soluble. At pH > 8, it is neutral and lipophilic.
The Ionization Switch

Laudanosine functions as a "solubility switch" based on pH.

  • Neutral Form (Free Base): Predominant at pH > 9. Soluble in organic solvents (CHCl₃, DMSO).[1] Insoluble in water.

  • Ionized Form (Salt): Predominant at pH < 6. Soluble in aqueous acid (e.g., 0.1 M HCl). Insoluble in non-polar organics.

Part 2: Solubility Profile by Solvent Class

The following data summarizes the solubility of the free base form of this compound.

Organic Solvents
SolventSolubility RatingApprox. Conc.Usage Recommendation
DMSO High ~100 mg/mLBest for Stock Solutions. Use for in vitro assays (dilute >1000x into media).
Chloroform Moderate/High >10 mg/mLBest for Extraction. Ideal for partitioning the free base from aqueous alkaline solutions.
Ethanol Low to Moderate1 – 10 mg/mLUse with caution. "Slightly soluble" at RT; requires warming/sonication. Avoid for high-conc stocks.
Methanol Low to Moderate1 – 10 mg/mLSimilar to ethanol. Often used for HPLC mobile phases rather than dissolution.
Acetone ModerateVariableGood for evaporation/transfer, but less stable for long-term storage.
Aqueous Systems
SolventSolubility RatingApprox. Conc.Usage Recommendation
Water (Neutral pH) Poor < 0.1 mg/mLDo not use for dissolving the solid free base directly.
0.1 M HCl High > 10 mg/mLConverts free base to hydrochloride salt. Useful for aqueous stock if DMSO is contraindicated.
PBS (pH 7.4) Poor< 0.5 mg/mLRisk of precipitation. Dilute from DMSO stock only while vortexing.

Critical Note: Literature often classifies Laudanosine as "slightly soluble" in alcohols. Unlike many alkaloids that dissolve freely in ethanol, Laudanosine's crystalline form may require energy input (heat/sonication) to break the lattice. Always inspect for micro-precipitates.

Part 3: Experimental Protocols

Protocol: Preparation of 100 mM Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock for biological assays.

  • Calculate Mass: To prepare 1 mL of 100 mM solution, weigh 35.7 mg of this compound powder.

  • Solvent Addition: Add 1 mL of anhydrous DMSO (freshly opened to avoid water absorption).

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If particulates remain, sonicate in a water bath at 37°C for 5–10 minutes.

  • Storage: Aliquot into amber glass vials (hydroscopic protection). Store at -20°C (stable for 1 month) or -80°C (stable for 6 months).

Protocol: Saturation Shake-Flask Solubility Determination

Objective: Determine the exact solubility in a specific solvent system (e.g., a novel formulation).

  • Preparation: Add excess this compound solid to 2 mL of the test solvent in a glass vial.

  • Equilibration:

    • Incubate at 25°C (or target temp) with constant agitation (orbital shaker) for 24 hours.

    • Self-Validation: Ensure solid is still visible after 24 hours. If not, add more solid and repeat.

  • Separation:

    • Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated with solvent) or centrifuge at 10,000 x g for 10 minutes.

  • Quantification:

    • Dilute the supernatant with mobile phase (e.g., Methanol:Water).

    • Analyze via HPLC-UV (280 nm) against a standard curve prepared in DMSO.

Part 4: Visualization of Workflows

Solubility Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the intended application.

SolubilityDecisionTree Start Start: Select Solvent for this compound Application What is the Application? Start->Application InVitro In Vitro Bioassay (Cell Culture/Enzyme) Application->InVitro Extraction Extraction/Purification from Tissue/Plant Application->Extraction Animal In Vivo Administration Application->Animal DMSO_Stock Use DMSO (100 mM) Dilute <1% in Media InVitro->DMSO_Stock Aq_Acid Aqueous Phase: Acidify (pH < 4) (Laudanosine Salt formed) Extraction->Aq_Acid Step 1: Solubilize Formulation Formulation Required Animal->Formulation Org_Base Organic Phase: Basify (pH > 10) Extract with Chloroform/DCM Aq_Acid->Org_Base Step 2: Partition Vehicle 10% DMSO + 40% PEG300 + 5% Tween-80 + Saline Formulation->Vehicle

Figure 1: Decision tree for solvent selection based on experimental requirements.

pH-Dependent Extraction Workflow

This diagram illustrates the mechanism of extracting Laudanosine using its pKa properties.

ExtractionWorkflow Sample Crude Sample (Aqueous) Acidify Add HCl (pH ~2) Sample->Acidify Ionized Laudanosine-H+ (Water Soluble) Acidify->Ionized Wash Wash with Organic Solvent (Remove neutrals) Ionized->Wash Basify Add NaOH/NH3 (pH > 10) Wash->Basify FreeBase Laudanosine Free Base (Lipophilic) Basify->FreeBase Extract Extract with Chloroform FreeBase->Extract Final Pure Laudanosine in Organic Layer Extract->Final

Figure 2: Acid-Base extraction workflow utilizing the ionization switch of Laudanosine.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15548: this compound. Retrieved from [Link]

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. European Journal of Anaesthesiology, 19(7), 466–473.[2] (Discusses pharmacokinetics and lipophilicity).

  • BioCrick. Laudanosine Properties and Solubility. Retrieved from [Link]

Sources

Technical Guide: Degradation Pathways of Atracurium to Laudanosine via Hofmann Elimination

[1][2]

Executive Summary

Atracurium besylate is a bis-benzylisoquinolinium neuromuscular blocking agent (NMBA) distinguished by its organ-independent elimination.[1] Unlike aminosteroid NMBAs (e.g., rocuronium), which rely on hepatic or renal clearance, atracurium undergoes spontaneous degradation via Hofmann elimination and, to a lesser extent, ester hydrolysis .[2][3]

This guide provides a deep technical analysis of the Hofmann elimination pathway yielding laudanosine , a CNS-active metabolite. It details the kinetic dependence on pH and temperature, outlines validated analytical protocols (HPLC) for quantification, and assesses the toxicological implications of laudanosine accumulation.

Mechanistic Foundations: The Hofmann Elimination[2]

The degradation of atracurium is a competition between two pathways.[4] While ester hydrolysis plays a role, Hofmann elimination is the dominant, rate-determining step at physiological pH (7.4) and temperature (37°C).[5]

The Chemical Mechanism

Hofmann elimination is a thermodynamic process involving the cleavage of a quaternary ammonium salt. In atracurium, the electron-withdrawing effect of the carbonyl group at the


  • Base Catalysis: A base (typically

    
     in physiological fluids) abstracts the acidic 
    
    
    -hydrogen.
  • Electron Shift: The electron pair from the C-H bond forms a double bond (alkene).

  • C-N Bond Cleavage: The C-N bond breaks, releasing the tertiary amine (laudanosine) and an alkene (quaternary monoacrylate).

Because atracurium is a symmetrical dimer, this process can occur at both ends of the molecule, eventually yielding two molecules of laudanosine and one molecule of quaternary diacrylate.

Ester Hydrolysis (Secondary Pathway)

Simultaneously, the ester linkages in atracurium are susceptible to hydrolysis. In vivo, this is catalyzed by non-specific plasma esterases (not pseudocholinesterase).[2] In vitro, this can occur via base-catalyzed hydrolysis, though it is kinetically slower than Hofmann elimination at pH 7.4.

Pathway Visualization

The following diagram illustrates the degradation cascade. Note that the monoacrylate intermediate can further degrade via hydrolysis.

AtracuriumDegradationAtracuriumAtracurium Besylate(Parent)Hofmann1Hofmann Elimination(pH & Temp Dependent)Atracurium->Hofmann1HydrolysisEster Hydrolysis(Non-specific Esterases)Atracurium->HydrolysisMinor PathwayLaudanosineLaudanosine(Tertiary Amine)Hofmann1->LaudanosineMajor ProductMonoacrylateQuaternary Monoacrylate(Intermediate)Hofmann1->MonoacrylateMonoacrylate->HydrolysisAcidAlcoholQuaternary Acid+ Quaternary AlcoholHydrolysis->AcidAlcohol

Figure 1: The degradation cascade of atracurium.[6][2][1][4][7][8] Hofmann elimination is the primary driver of clearance.[9]

Kinetics and Thermodynamics

The rate of Hofmann elimination is governed by first-order kinetics, but the rate constant (

The Kinetic Equation

The degradation follows the rate law:




pH and Temperature Dependence[1]
  • pH: Hofmann elimination is base-catalyzed.[2][1][4] An increase in pH (alkalosis) exponentially increases the concentration of

    
    , accelerating the reaction.
    
  • Temperature: Following the Arrhenius equation, an increase in temperature increases the kinetic energy of the system, accelerating the cleavage.

Data Summary: Impact of Physiological Variables The following table summarizes the theoretical impact of clinical conditions on atracurium half-life (

ConditionPhysiological StatepHTemp (°C)Predicted

(min)
Clinical Implication
Normal Healthy Adult7.4037.0~20.0Standard dosing effective.
Hypothermia CABG / Trauma7.4034.0~25.5Prolonged block. Reduce maintenance dose.
Acidosis Sepsis / DKA7.1037.0~24.0Prolonged block. Degradation slowed.
Alkalosis Hyperventilation7.6037.0~16.0Shortened block. May require higher infusion rate.
Storage Refrigerated Vial3.504.0> 1 yearAcidic pH + Low Temp = Negligible degradation.

Note: Values are derived from kinetic modeling of benzylisoquinolinium degradation [1, 2].

Toxicological Implications: Laudanosine

While atracurium clearance is organ-independent, the clearance of its metabolite, laudanosine , is not.[1][10]

  • Pharmacology: Laudanosine is a tertiary amine that easily crosses the Blood-Brain Barrier (BBB). It has no neuromuscular blocking activity but acts as a CNS stimulant.[6]

  • Toxicity Threshold: In animal models, high concentrations induce seizures. In humans, concentrations >1.0 µg/mL are theoretically concerning, though rarely reached in standard surgical procedures [3].

  • Clearance: Laudanosine is metabolized by the liver and excreted in urine.

    • Risk Scenario: Patients with hepatic failure receiving prolonged atracurium infusions (ICU setting) are at highest risk. While the parent drug degrades normally, the metabolite accumulates.

Analytical Methodologies (HPLC)[6][7][11][12]

Quantifying atracurium and laudanosine requires a stability-indicating method.[8][11] The primary challenge is the ex vivo degradation of atracurium during sample preparation.

Critical Control: Quenching

Because Hofmann elimination continues in the test tube at physiological pH, samples must be immediately acidified (quenched) to pH < 4.0 upon collection. Failure to do this results in artificially low atracurium and high laudanosine readings.

HPLC Protocol Workflow

The following workflow utilizes a Reversed-Phase HPLC (RP-HPLC) approach with UV detection.

HPLC_WorkflowSampleSample Collection(Plasma/Buffer)QuenchCRITICAL STEP:Acidification (pH < 3)(H2SO4 or HCl)Sample->QuenchImmediateExtractProtein Precipitation(Acetonitrile/Methanol)Quench->ExtractCentrifugeCentrifugation(10,000g, 10 min)Extract->CentrifugeHPLCHPLC InjectionC18 ColumnCentrifuge->HPLCSupernatantDataData Analysis(UV @ 280nm)HPLC->Data

Figure 2: Analytical workflow emphasizing the critical quenching step to arrest Hofmann elimination.

Method Parameters (Reference Standard)
  • Column: C18 (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) [typically 30:70 to 50:50 gradient].

    • Note: Low pH in mobile phase maintains stability during the run.

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV at 280 nm (characteristic absorption of the isoquinoline ring).

  • Retention Time: Laudanosine elutes earlier (less hydrophobic) than Atracurium.

Experimental Protocol: Stability Study

Objective: To determine the degradation rate constant (

Materials
  • Atracurium Besylate standard.

  • Phosphate Buffered Saline (PBS), adjusted to pH 7.40.

  • Water bath at 37.0°C ± 0.1°C.

  • 1M HCl (for quenching).

  • HPLC System.[11]

Step-by-Step Methodology
  • Preparation: Prepare a 100 µg/mL solution of Atracurium in PBS (pH 7.4) pre-warmed to 37°C.

  • Incubation: Place the vessel in the water bath. Record time

    
    .
    
  • Sampling:

    • At intervals (0, 15, 30, 45, 60, 90, 120 min), withdraw 500 µL aliquots.

  • Quenching (Self-Validating Step):

    • Immediately add 50 µL of 1M HCl to the aliquot. Vortex.

    • Validation: Check pH of quenched sample (must be < 3.0). This "locks" the molar ratio of Parent:Metabolite.

  • Analysis: Inject quenched samples into HPLC.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope =

      
      .
      
    • Half-life

      
      .
      

References

  • Fisher, D. M., et al. (1986). Elimination of atracurium in humans: contribution of Hofmann elimination and ester hydrolysis versus organ-based elimination.[1] Anesthesiology. Retrieved from [Link]

  • Fodale, V., & Santamaria, L. B. (2002).[12] Laudanosine, an atracurium and cisatracurium metabolite.[5][12][13][14] European Journal of Anaesthesiology.[12] Retrieved from [Link]

  • Neill, E. A., et al. (1983). Metabolism and kinetics of atracurium: an overview. British Journal of Anaesthesia. Retrieved from [Link]

  • Stiller, R. L., et al. (1985). Determination of atracurium and laudanosine in human plasma by high-performance liquid chromatography.[15] Anesthesia & Analgesia.[12][13][14][16] Retrieved from [Link]

The Pharmacological Paradox: Laudanosine within the Opium Matrix

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Pharmacological Monograph Subject: Laudanosine (


)
Audience:  Pharmaceutical Scientists, Toxicologists, and Alkaloid Chemists[1]

Executive Summary: The "Anti-Opioid" Constituent

Laudanosine is a benzylisoquinoline alkaloid occurring naturally in Papaver somniferum (opium poppy) at trace concentrations (~0.1%).[1][2] While often overshadowed by morphinans (morphine, codeine) and its direct derivative papaverine, laudanosine occupies a critical toxicological niche within the crude opium mixture.[1]

Unlike the sedative-hypnotic profile of the major opium alkaloids, laudanosine acts as a CNS stimulant . It functions as a pharmacological antagonist to the depressive effects of morphine, creating a "push-pull" dynamic within the raw plant extract. This whitepaper analyzes its biosynthetic origin, its potent antagonism at GABAergic and nicotinic receptors, and its implications for the safety profile of unpurified opiate mixtures (e.g., Papaveretum).

Biosynthetic Origin: The Reticuline-Papaverine Axis

Laudanosine is not a morphinan; it lacks the phenanthrene bridge essential for opioid receptor agonism. Instead, it serves as a metabolic intermediate in the synthesis of papaverine.

The Methylation Pathway

The biosynthesis diverges from the central precursor (S)-Reticuline .[3] While one branch undergoes oxidative coupling to form the morphine series, the non-morphinan branch undergoes methylation.

  • (S)-Reticuline is methylated by reticuline 7-O-methyltransferase to form (S)-Laudanine .[1][4][5]

  • (S)-Laudanine is further methylated at the 3'-hydroxyl position to yield (S)-Laudanosine .[1]

  • Laudanosine is N-demethylated to Tetrahydropapaverine , which is finally dehydrogenated to form Papaverine .[1][6][7]

Consequently, high concentrations of laudanosine in an extract often indicate incomplete biosynthesis or inefficient purification of the papaverine fraction.

Visualization: The Biosynthetic Bifurcation

The following diagram illustrates how laudanosine represents a distinct chemical lineage from morphine, despite their co-occurrence.

Biosynthesis Tyrosine L-Tyrosine Reticuline (S)-Reticuline (Central Precursor) Tyrosine->Reticuline Multiple Steps Salutaridine Salutaridine Reticuline->Salutaridine C-C Coupling Laudanine (S)-Laudanine Reticuline->Laudanine 7-O-MT Thebaine Thebaine Salutaridine->Thebaine Morphine Morphine (Major Opioid) Thebaine->Morphine Demethylation Laudanosine Laudanosine (CNS Stimulant) Laudanine->Laudanosine 3'-O-MT (Methylation) THP Tetrahydropapaverine Laudanosine->THP N-Demethylation Papaverine Papaverine (Vasodilator) THP->Papaverine Dehydrogenation

Figure 1: Biosynthetic pathway of opium alkaloids showing the divergence of the Laudanosine/Papaverine branch from the Morphine branch.[1]

Pharmacodynamics: Mechanisms of Excitation

Laudanosine is structurally related to the neuromuscular blocking agent atracurium (of which it is a metabolite).[8] However, in the CNS, it acts as a convulsant.[1] Its presence in opium mixtures introduces a risk of seizure activity that is not reversed by naloxone.[1]

Receptor Affinity Profile

Unlike morphine, laudanosine has negligible affinity for the


-opioid receptor in terms of agonism.[1] Its activity is defined by allosteric antagonism  at inhibitory receptors.[1]
Target ReceptorInteraction Type

/

Physiological Effect
GABA_A Receptor Antagonist~10

M (Low affinity sites)
Disinhibition (Seizure induction)
Glycine Receptor AntagonistVariableSpinal excitation
nAChR (

)
Channel Blocker~1-5

M
Disruption of cholinergic signaling
Opioid (

)
Weak Antagonist2.7 - 24

M
Minor reduction in analgesia
The "Push-Pull" Mechanism

In a mixture like Papaveretum (standardized opium alkaloids), the therapeutic goal is analgesia (Morphine) and smooth muscle relaxation (Papaverine).[1] Laudanosine acts as a "dirty" contaminant that counteracts sedation.[1]

  • GABA Blockade: By blocking the chloride channel pore of GABA_A receptors, laudanosine prevents neuronal hyperpolarization.

  • nAChR Blockade: It sterically hinders the ionic pore of neuronal nicotinic receptors, distinct from competitive inhibition.[9][10]

Mechanism Morphine Morphine MuOpioid Mu-Opioid Receptor (GPCR) Morphine->MuOpioid Agonist Laudanosine Laudanosine GABA GABA-A Receptor (Cl- Channel) Laudanosine->GABA Antagonist (Pore Block) nAChR nAChR (alpha4beta2) (Cation Channel) Laudanosine->nAChR Steric Block Analgesia Analgesia & Sedation MuOpioid->Analgesia Inhibits Nociception Seizure CNS Excitation / Seizure GABA->Seizure Inhibition of Inhibitory Pathway nAChR->Seizure Modulation

Figure 2: Pharmacological antagonism.[1][11] Morphine drives sedation, while Laudanosine drives excitation via GABA/nAChR blockade.[1]

Analytical Protocol: Isolation from Opium Matrix

To study laudanosine specifically, it must be separated from the dominant morphinan alkaloids. This protocol relies on the Phenolic vs. Non-Phenolic solubility differential.

Principle
  • Morphine: Phenolic alkaloid (amphoteric).[1] Soluble in alkali (forms morphinate).[1]

  • Laudanosine: Non-phenolic alkaloid (lipophilic tertiary amine).[1] Insoluble in alkali; soluble in organic solvents.[1]

Separation Workflow

Step 1: Extraction

  • Macerate opium latex in 10% Acetic Acid (pH < 4).[1]

  • Filter to remove plant debris (meconic acid precipitates).[1]

Step 2: Phenolic Separation (Removal of Morphine) [1]

  • Adjust filtrate pH to 12.0 using NaOH.[1]

  • Mechanism: Morphine converts to water-soluble sodium morphinate.[1] Laudanosine remains as a free base precipitate or oil.[1]

  • Extract with Chloroform or Dichloromethane (DCM) .[1]

    • Aqueous Phase: Contains Morphine.[1][6][12]

    • Organic Phase: Contains Laudanosine, Papaverine, Thebaine, Noscapine.[1]

Step 3: Purification (Laudanosine Isolation)

  • Evaporate organic solvent.[1]

  • Redissolve residue in dilute HCl.

  • Perform High-Performance Liquid Chromatography (HPLC) for final isolation.[1]

HPLC Quantification Parameters
  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5

    
    m).[1]
    
  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (gradient, typically 80:20 to 40:60).[1]

  • Detection: UV at 280 nm (benzylisoquinoline absorption max).[1]

  • Retention Time: Laudanosine typically elutes after morphine and codeine due to higher lipophilicity, but before papaverine.[1]

Clinical & Toxicological Implications

The presence of laudanosine is the primary reason why "Opium Tincture" or "Papaveretum" has a lower therapeutic index regarding seizures compared to pure Morphine Sulfate.

The Seizure Threshold

In clinical settings, laudanosine toxicity is most often discussed regarding atracurium degradation in ICU patients.[1] However, in the context of opium alkaloids:

  • Risk Profile: High doses of unpurified opiates can lead to "opioid-induced seizures."[1] While often attributed to normeperidine (in pethidine use), in raw opium, laudanosine is the culprit.[1]

  • Naloxone Resistance: Treating a laudanosine-induced seizure with Naloxone is ineffective and potentially dangerous.[1] Naloxone blocks the opioid receptor (sedation) but does not block the GABA antagonism of laudanosine, potentially unmasking the full excitatory magnitude of the alkaloid.

Regulatory Status

Modern pharmacopoeias (USP/BP) strictly regulate the content of minor alkaloids in Papaveretum.[1] Laudanosine is considered an impurity in Morphine Sulfate preparations, with strict limits (<0.1%) to prevent neurotoxic sequelae.[1]

References

  • Biosynthesis of Opium Alkaloids. National Institutes of Health (NIH).[1] The roles of latex and the vascular bundle in morphine biosynthesis in the opium poppy.[4][5]

  • Laudanosine Pharmacology. ResearchGate. Laudanosine, an atracurium and cisatracurium metabolite: Interaction with GABA and nAChRs.[1][10][13]

  • Nicotinic Receptor Blockade. PubMed.[1] Blockade and activation of the human neuronal nicotinic acetylcholine receptors by atracurium and laudanosine.[9]

  • Papaveretum Composition. Wikipedia/British Pharmacopoeia.[1][12] Definition and alkaloid salt mixture ratios.[1][12]

  • Metabolic Pathways. Washington University School of Medicine.[1] The biosynthesis of papaverine proceeds via (S)-reticuline.[1][3][7]

Sources

An In-Depth Technical Guide to the Physical and Chemical Constants of (+-)-Laudanosine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+-)-Laudanosine, a benzylisoquinoline alkaloid, is a molecule of significant interest in both natural product chemistry and pharmacology. It occurs naturally in opium and has gained prominence as a clinically relevant metabolite of the neuromuscular blocking agents atracurium and cisatracurium.[1] Understanding the fundamental physical and chemical properties of this compound is paramount for researchers in drug development, analytical chemistry, and pharmacology to ensure its accurate identification, quantification, handling, and to investigate its physiological effects. This guide provides a comprehensive overview of the core physical and chemical constants of this compound, detailed experimental protocols for their determination, and an exploration of its chemical stability and pharmacological interactions.

Core Physical and Chemical Constants

A precise understanding of the physicochemical properties of a compound is the bedrock of its scientific investigation. These constants influence its behavior in various experimental and physiological settings.

Tabulated Physical and Chemical Data
PropertyValueSource(s)
Molecular Formula C₂₁H₂₇NO₄[2]
Molecular Weight 357.4 g/mol [2]
Melting Point 89 °C[2]
Boiling Point 468.10 °C (estimated)[3]
Solubility Water: 74.73 mg/L @ 25 °C (estimated)DMSO: 100 mg/mL[3][4]
logP (o/w) 3.630 (estimated)[3]
Appearance Solid, White to light yellow[4]

Experimental Determination of Physical Constants

The accurate determination of physical constants is crucial for the identity, purity, and characterization of a substance. The following section outlines standardized protocols for key physical constant measurements.

Melting Point Determination

The melting point is a critical indicator of purity. For crystalline solids, a sharp melting point range is indicative of high purity.

Protocol: Capillary Melting Point Determination (USP <741> Method)

This method is a standard pharmacopeial procedure for determining the melting range of a crystalline solid.[5][6][7]

  • Apparatus:

    • Melting point apparatus with a heated bath and a viewing lens.

    • Capillary tubes (closed at one end).

    • Calibrated thermometer.

  • Procedure:

    • Sample Preparation: Gently pulverize the dry this compound sample to a fine powder.

    • Capillary Loading: Pack the powdered sample into a capillary tube to a height of approximately 3 mm.[8]

    • Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

    • Heating: Heat the sample at a rate of 1 °C/min.[8]

    • Observation: Observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

    • Reporting: The melting range is reported as the interval between these two temperatures.

  • Causality: A slow heating rate is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate determination of the melting range. A broad melting range can indicate the presence of impurities, which depress and broaden the melting point.

Capillary Melting Point Determination Workflow
Solubility Determination

Solubility is a key parameter that influences bioavailability and formulation development.

Protocol: Shake-Flask Method (Adapted from OECD Guideline 105)

This method is a standard approach for determining the water solubility of a compound.

  • Materials:

    • This compound

    • Distilled or deionized water

    • Shaking incubator or water bath

    • Centrifuge

    • Validated analytical method for quantification (e.g., HPLC-UV)[9]

  • Procedure:

    • Equilibration: Add an excess amount of this compound to a known volume of water in a flask.

    • Shaking: Agitate the flask at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: Centrifuge the suspension to separate the undissolved solid from the saturated solution.

    • Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method.

    • Reporting: The solubility is reported in units of mass per volume (e.g., mg/L or mg/mL).

  • Causality: Using an excess of the solid ensures that a saturated solution is formed, representing the maximum amount of the substance that can dissolve in the solvent at a given temperature. The prolonged shaking period is necessary to reach a state of equilibrium between the dissolved and undissolved solute.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific, complete 1H and 13C NMR data for this compound were not found in the public domain during the literature search, the use of these techniques for the structural confirmation of related compounds is well-documented.[10] For a complete analysis, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be necessary for unambiguous assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for:

  • C-H stretching (aromatic and aliphatic): Around 3000-2850 cm⁻¹

  • C=C stretching (aromatic): Around 1600-1450 cm⁻¹

  • C-O stretching (ethers): Around 1250-1050 cm⁻¹

  • C-N stretching (tertiary amine): Around 1250-1020 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound, electrospray ionization (ESI) or electron impact (EI) would be common ionization methods.[2][9] The fragmentation pattern can provide valuable clues about the molecule's structure.

Chemical Stability and Degradation

This compound is known to be a metabolite of atracurium and cisatracurium, formed through Hofmann elimination and ester hydrolysis.[11] The stability of laudanosine itself is an important consideration for its handling, storage, and in understanding its in vivo fate.

Storage Recommendations

Based on information from commercial suppliers, this compound powder should be stored at -20°C for long-term stability (up to 3 years). For shorter periods, storage at 4°C is acceptable (up to 2 years). Solutions of laudanosine in solvents like DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

Degradation Pathways

Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. While specific degradation products of laudanosine itself are not extensively detailed in the readily available literature, such studies would typically be conducted following ICH Q1A guidelines. The analysis of degradation products is often carried out using techniques like HPLC and LC-MS.[12]

Pharmacological Interactions

This compound is not pharmacologically inert and has been shown to interact with several neurotransmitter systems, which is of particular concern in clinical settings where it can accumulate.[13]

Interaction with Neurotransmitter Receptors
  • GABA Receptors: Laudanosine has been shown to interact with GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.[1] It displays an inhibitory effect at low-affinity GABA receptors.[14] This interaction is thought to contribute to its potential to lower the seizure threshold.[13]

  • Opioid Receptors: Laudanosine interacts with various opioid receptor subtypes, including mu (μ), delta (δ), and kappa (κ) receptors.[13][14] It has been shown to act as a competitive antagonist at these receptors.[14]

  • Nicotinic Acetylcholine Receptors (nAChRs): Laudanosine exhibits a dual mode of action at neuronal nAChRs; it acts as a competitive antagonist and also blocks the ion channel pore.[10]

Signaling Pathways

The interaction of this compound with these receptors can trigger downstream signaling cascades.

G cluster_0 Laudanosine Receptor Interactions cluster_1 Downstream Effects Laudanosine Laudanosine GABA_R GABAA Receptor Laudanosine->GABA_R Inhibits Opioid_R μ-Opioid Receptor Laudanosine->Opioid_R Competitive Antagonist nAChR Nicotinic AChR Laudanosine->nAChR Dual Action: Competitive & Pore Block Cl_Influx Modulation of Cl- Influx GABA_R->Cl_Influx G_Protein G-Protein Coupling (Inhibition) Opioid_R->G_Protein Ion_Channel Ion Channel Blockade nAChR->Ion_Channel Seizure_Threshold Lowered Seizure Threshold Cl_Influx->Seizure_Threshold

Simplified Overview of Laudanosine's Receptor Interactions

Conclusion

This technical guide provides a foundational understanding of the key physical and chemical constants of this compound. The presented data and protocols are essential for researchers and scientists working with this compound. Further research is warranted to fill the existing gaps in the literature, particularly concerning detailed spectral analyses, a definitive boiling point, and a comprehensive degradation profile. A more in-depth understanding of its downstream signaling pathways will also be crucial for fully elucidating its pharmacological and toxicological effects.

References

  • The Good Scents Company. laudanosine, 1699-51-0. Available from: [Link]

  • Servent, D., et al. (2001). Blockade and activation of the human neuronal nicotinic acetylcholine receptors by atracurium and laudanosine. Anesthesiology, 95(4), 936-943. Available from: [Link]

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. Current drug metabolism, 3(4), 357-363. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15548, this compound. Available from: [Link].

  • Weizman, R., et al. (1994). Interactions between laudanosine, GABA, and opioid subtype receptors. Brain research, 652(2), 298-302. Available from: [Link]

  • Taylor & Francis Online. Laudanosine – Knowledge and References. Available from: [Link]

  • Stenlake, J. B., et al. (1983). In vitro degradation of atracurium in human plasma. British journal of anaesthesia, 55(Suppl 1), 3S-10S. Available from: [Link]

  • Wikipedia. Laudanosine. Available from: [Link]

  • ResearchGate. Simple Method for the Estimation of pKa of Amines. Available from: [Link]

  • ResearchGate. 1H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... Available from: [Link]

  • uspbpep.com. usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE. Available from: [Link]

  • PubMed. Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap. Available from: [Link]

  • ResearchGate. Degradation Studies on Lurasidone Hydrochloride using Validated Reverse Phase HPLC and LC-MS/MS. Available from: [Link]

  • ResearchGate. FT-IR spectra of lauric acid (a), C-S-H (b) and C-S-H@LA (c). Available from: [Link]

  • USP-NF. <741> Melting Range or Temperature. Available from: [Link]

  • PubMed. Identification of laudanosine, an atracurium metabolite, following a fatal drug-related shooting. Available from: [Link]

  • PubMed. Laudanosine (a metabolite of atracurium) increases the minimum alveolar concentration of halothane in rabbits. Available from: [Link]

  • Scribd. USP 741 Melting Point or Range | PDF. Available from: [Link]

  • PubMed. Plasma laudanosine levels in patients given atracurium during liver transplantation. Available from: [Link]

  • YouTube. Nicotinic cholinergic receptors. Available from: [Link]

  • PubMed. GABAA receptor-mediated increase in membrane chloride conductance in rat paratracheal neurones. Available from: [Link]

  • PubMed Central (PMC). Mu-Opioid Receptor Coupling to Gαo Plays an Important Role in Opioid Antinociception. Available from: [Link]

  • MDPI. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. Available from: [Link]

  • ChemRxiv. Compliance with amended General Chapter USP<741>Melting Range or Temperature. Available from: [Link]

  • Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. Available from: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • YouTube. predicting likely fragments in a mass spectrum. Available from: [Link]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available from: [Link]

  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Available from: [Link]

  • American Chemical Society Publications. pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. Available from: [Link]

  • MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Available from: [Link]

  • ResearchGate. 13C NMR chemical shifts (ppm) of compounds 1-10 in CDCl3. Available from: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

  • nptel.ac.in. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available from: [Link]

  • MDPI. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Available from: [Link]

  • PubMed Central (PMC). Proton NMR chemical shifts and coupling constants for brain metabolites. Available from: [Link]

  • MDPI. Activation of Neuronal Nicotinic Receptors Inhibits Acetylcholine Release in the Neuromuscular Junction by Increasing Ca2+ Flux through Cav1 Channels. Available from: [Link]

  • PubMed. Allosteric modulation of nicotinic acetylcholine receptors. Available from: [Link]

  • PubMed. Modulation of nicotinic acetylcholine receptor function through the outer and middle rings of transmembrane domains. Available from: [Link]

  • PubMed. Fast endocytosis is inhibited by GABA-mediated chloride influx at a presynaptic terminal. Available from: [Link]

  • National Center for Biotechnology Information. GABA Receptor - StatPearls - NCBI Bookshelf. Available from: [Link]

  • Enzymlogic. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists. Available from: [Link]

  • PubMed Central (PMC). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. Available from: [Link]

  • PubMed. G protein signaling-biased mu opioid receptor agonists that produce sustained G protein activation are noncompetitive agonists. Available from: [Link]

  • Science.gov. forced degradation study: Topics by Science.gov. Available from: [Link]

  • Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available from: [Link]

  • ResearchGate. Laudanosine, an atracurium and cisatracurium metabolite. Available from: [Link]

  • PubMed. Atracurium decay and the formation of laudanosine in humans. Available from: [Link]

  • PubMed. Pharmacokinetics of atracurium and laudanosine in the elderly. Available from: [Link]

  • PubMed. Determination of atracurium and laudanosine in human plasma by high-performance liquid chromatography. Available from: [Link]

  • ResearchGate. Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry. Available from: [Link]

  • SciSpace. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. Available from: [Link]

  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Available from: [Link]

  • PubMed Central (PMC). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. Available from: [Link]

  • Future University in Egypt. Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HP. Available from: [Link]

Sources

(+-)-Laudanosine molecular weight and chemical formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

(+-)-Laudanosine (N-methyltetrahydropapaverine) is a benzylisoquinoline alkaloid of significant toxicological interest in clinical pharmacology.[1] While it occurs naturally in minute quantities in Papaver somniferum, its primary relevance in modern drug development is as the major non-neuromuscular blocking metabolite of the benzylisoquinolinium muscle relaxants atracurium and cisatracurium .

Unlike its parent compounds, laudanosine crosses the blood-brain barrier (BBB) and exhibits CNS-stimulating properties.[1][2][3] It acts as a GABA_A receptor antagonist, potentially lowering seizure thresholds. Accurate characterization of the racemic mixture vs. its enantiomers is critical for reference standard preparation and toxicological assessment.

Core Physicochemical Data
ParameterTechnical Specification
Chemical Name (±)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Molecular Formula

Molecular Weight 357.44 g/mol
CAS Number (Racemic) 1699-51-0
CAS Number (

-isomer)
2688-77-9 (Natural isomer)
CAS Number (

-isomer)
85-63-2
Melting Point (Racemate) 114–115.5 °C (Distinct from enantiomers ~89 °C)
Solubility Soluble in chloroform, ethanol, ether; poorly soluble in water.[1][3][4][5][6]
pKa ~7.8 (Basic nitrogen)

Structural Chemistry & Stereoisomerism

Laudanosine possesses a single chiral center at position C1 of the tetrahydroisoquinoline ring.

  • Natural Source: The (

    
    )-(+)-enantiomer is the naturally occurring alkaloid found in opium.[1]
    
  • Clinical Source: Atracurium is a mixture of 10 stereoisomers. Its degradation via Hofmann elimination yields laudanosine.[2][7][8] Because atracurium contains both

    
    - and 
    
    
    
    -configured benzylisoquinoline moieties, the resulting metabolite pool contains both enantiomers.[1]
  • Racemic Characteristics: It is critical to note that the racemic mixture (±) has a higher melting point (114–115.5 °C) compared to the pure (

    
    )-enantiomer (89 °C), indicative of a racemic compound crystalline structure rather than a conglomerate.[1]
    

Biosynthetic & Metabolic Origin (Hofmann Elimination)

The primary source of laudanosine in clinical subjects is the Hofmann Elimination of atracurium or cisatracurium.[7] This is a non-enzymatic, pH- and temperature-dependent degradation that occurs spontaneously in plasma.[1]

Mechanism of Formation

The quaternary ammonium group in the parent molecule acts as an electron-withdrawing group, making the


-hydrogens acidic. Under physiological pH (7.[1]4) and temperature (37°C), the molecule undergoes cleavage to yield:
  • Laudanosine (Tertiary amine, lipophilic).[3]

  • Monoacrylate (Quaternary ammonium acrylate).[1]

HofmannElimination cluster_0 Physiological Conditions Atracurium Atracurium (Bis-quaternary Ammonium) Transition Transition State (pH 7.4 / 37°C) Atracurium->Transition Non-Enzymatic Degradation Laudanosine Laudanosine (Tertiary Amine) C21H27NO4 Transition->Laudanosine Product 1 (CNS Active) Acrylate Monoacrylate Metabolite Transition->Acrylate Product 2 (Inactive)

Figure 1: The Hofmann Elimination pathway.[2][7] Atracurium spontaneously degrades into Laudanosine and a Monoacrylate metabolite under physiological conditions.[7]

Pharmacological Significance

Mechanism of Action

Laudanosine is structurally distinct from its parent neuromuscular blockers (NMBAs).[2][3] It does not block the neuromuscular junction. Instead, it acts centrally:

  • GABA_A Antagonism: It blocks the chloride channel pore of the GABA_A receptor.[9] It may also interact with the benzodiazepine binding site, though pore occlusion is the dominant excitatory mechanism.

  • nAChR Interaction: It binds to neuronal nicotinic acetylcholine receptors (specifically

    
     subtypes), contributing to potential autonomic effects.
    
Toxicology
  • Seizure Threshold: In animal models (dogs/rabbits), high plasma concentrations induce seizures.

  • Clinical Reality: In humans, the clearance of laudanosine is usually sufficient to prevent toxic accumulation, even in renal failure (where clearance is slower). However, prolonged infusion in ICU settings warrants monitoring.

Analytical Protocol: LC-MS/MS Quantification

Objective: Quantify (+/-)-Laudanosine in human plasma to monitor potential accumulation during NMBA infusion.

Principle: Liquid-Liquid Extraction (LLE) followed by Reverse-Phase LC and Tandem Mass Spectrometry (MRM mode).[1]

Reagents
  • Internal Standard (IS): Verapamil or

    
    -Laudanosine.[1]
    
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Chloroform/Isopropanol (95:5).[1]

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid (Gradient).[1]

Step-by-Step Methodology
  • Sample Prep: Aliquot 200

    
    L of plasma into a silanized glass tube.
    
  • Spike: Add 20

    
    L of Internal Standard solution (1 
    
    
    
    g/mL).
  • Alkalinization: Add 50

    
    L of 0.1 M NaOH (Laudanosine is a base; high pH ensures it is in the non-ionized, lipophilic state for extraction).
    
  • Extraction: Add 3 mL of MTBE. Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 3000 x g for 5 minutes.

  • Concentration: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitution: Reconstitute residue in 100

    
    L of Mobile Phase (50:50 ACN:Water).
    
  • Injection: Inject 10

    
    L into the LC-MS/MS system.
    
LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

    
    m).
    
  • Ionization: ESI Positive Mode (Protonated molecular ion

    
    ).[1]
    
  • Precursor Ion: m/z 358.2

  • Product Ions (Quant/Qual):

    • 358.2

      
       206.1 (Major fragment, dimethoxybenzyl cation).
      
    • 358.2

      
       190.1.
      

AnalyticalWorkflow Plasma Plasma Sample + Internal Standard Alkaline Alkalinization (NaOH, pH > 10) Plasma->Alkaline Deprotonate Amine LLE Liquid-Liquid Extraction (MTBE) Alkaline->LLE Partition to Organic Evap Evaporation & Reconstitution LLE->Evap Concentrate LC LC Separation (C18 Column) Evap->LC Inject MS MS/MS Detection (m/z 358.2 -> 206.1) LC->MS Quantify

Figure 2: Analytical workflow for the extraction and quantification of Laudanosine from plasma.[1]

Synthesis (Bischler-Napieralski)

For researchers requiring the synthesis of the racemic standard: The classic route involves the Bischler-Napieralski cyclization .[1]

  • Condensation: Homoveratrylamine is condensed with homoveratric acid (or its chloride) to form an amide.[1]

  • Cyclization: The amide is treated with

    
     to close the ring, forming 3,4-dihydroisoquinoline.
    
  • Methylation & Reduction: The intermediate is methylated (MeI) and reduced (

    
    ) to yield (±)-Laudanosine .[1]
    

References

  • ChemicalBook. (2025).[1] Laudanosine Properties and CAS Data. Retrieved from [1]

  • PubChem. (2025).[1][10] Laudanosine Compound Summary (CID 73397).[1] National Library of Medicine. Retrieved from [1][11]

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite.[2][3][7][12] Journal of Clinical Pharmacy and Therapeutics. Retrieved from

  • Katz, Y., et al. (1994). Interactions between laudanosine, GABA, and opioid subtype receptors. Brain Research. Retrieved from [1]

  • MedKoo Biosciences. (2025).[1][8] Laudanosine Product Data (CAS 1699-51-0).[1][4][11][13] Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Laudanosine Reference Standards. Retrieved from [1]

Sources

Laudanosine: A Comprehensive Technical Guide on its Origins, Physiological Impact, and Research Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Deconstructing the "Endogenous" Nature of Laudanosine

Laudanosine, a benzyltetrahydroisoquinoline alkaloid, is often a subject of significant interest within the realms of pharmacology and toxicology. However, a critical point of clarification is paramount: laudanosine is not an endogenous compound synthesized within the human body for physiological purposes. Its presence in a clinical context is exclusively exogenous, primarily arising as a major metabolite of the neuromuscular-blocking agents atracurium and cisatracurium.[1][2] It is also a naturally occurring alkaloid found in trace amounts in opium, the dried latex from the opium poppy (Papaver somniferum).[1] This guide, therefore, will not explore a non-existent endogenous function but will provide an in-depth technical exploration of laudanosine's formation, its multifaceted physiological and pharmacological roles as a drug metabolite, and the methodologies employed to study it.

Section 1: The Pharmacokinetic Profile of Laudanosine

The clinical significance of laudanosine is intrinsically linked to its pharmacokinetic properties, which dictate its concentration and persistence in the body following the administration of its parent drugs.

Formation: A Consequence of Drug Metabolism

Laudanosine is formed from atracurium and cisatracurium through two primary, non-enzymatic degradation pathways:

  • Hofmann Elimination: This is a spontaneous chemical degradation that occurs at physiological pH and temperature.[3] It is a significant route of metabolism for atracurium (approximately 60%) and the sole pathway for cisatracurium.[2]

  • Ester Hydrolysis: This process, mediated by non-specific plasma esterases, also contributes to the breakdown of atracurium, yielding laudanosine and other metabolites.[2][3]

The rate of laudanosine formation can be influenced by physiological factors such as plasma pH and temperature.[4] One molecule of atracurium degrades into two molecules of laudanosine.[5]

cluster_0 Parent Drugs cluster_1 Degradation Pathways cluster_2 Products Atracurium Atracurium Hofmann Hofmann Elimination (pH and Temperature Dependent) Atracurium->Hofmann Ester Ester Hydrolysis (Plasma Esterases) Atracurium->Ester Cisatracurium Cisatracurium Cisatracurium->Hofmann Laudanosine Laudanosine Metabolites Other Metabolites (Quaternary Alcohol, Quaternary Acid) Hofmann->Laudanosine Ester->Laudanosine Ester->Metabolites

Figure 1: Formation of Laudanosine from Atracurium and Cisatracurium.
Distribution, Metabolism, and Elimination

Once formed, laudanosine is distributed throughout the body and, importantly, can cross the blood-brain barrier.[6][7] This central nervous system penetration is a key factor in its neurological effects. Laudanosine is primarily cleared from the plasma by the liver, with a smaller portion (15-20%) excreted unchanged by the kidneys.[2][8]

The elimination half-life of laudanosine is significantly longer than that of its parent compound, atracurium.[9][10] This can lead to its accumulation, particularly with prolonged infusions of atracurium, and in specific patient populations.[7][11]

Patient Population Impact on Laudanosine Pharmacokinetics Clinical Implication
Elderly Slower clearance and longer elimination half-life.[9]Increased risk of accumulation.
Renal Failure Higher plasma concentrations and a longer mean elimination half-life.[4][7][12]Potential for increased CNS effects.
Hepatic Failure/Liver Transplant Prolonged elimination half-life; increased concentrations observed during all stages of liver transplantation.[4][7]Close monitoring is advised.
Pregnancy Crosses the placental barrier, with mean transplacental transfer being 14% of maternal blood concentrations.[4][7]Consideration for neonatal effects.

Table 1: Factors Influencing Laudanosine Pharmacokinetics

Section 2: Physiological and Pharmacological Roles: A Multi-Target Profile

Laudanosine's physiological effects are a direct result of its interactions with a variety of receptors in the central and peripheral nervous systems.

Central Nervous System Effects: The Seizure Threshold and Beyond

The most well-documented effect of laudanosine is its ability to lower the seizure threshold, potentially leading to excitement and seizure activity at sufficient concentrations.[1][2][6] This pro-convulsant activity is a significant concern, particularly in the context of long-term atracurium infusions in critically ill patients.[11] The convulsive plasma concentration in animal models has been reported to be over 17 µg/ml.[8] However, such high concentrations are generally considered unlikely to be reached in routine clinical practice with standard doses of atracurium or cisatracurium.[1][11]

Interestingly, laudanosine has also been shown to produce analgesia in animal models.[6][7] The mechanisms underlying these CNS effects are complex and are thought to involve interactions with multiple neurotransmitter systems.

Cardiovascular Effects

High plasma concentrations of laudanosine can induce cardiovascular effects, namely hypotension and bradycardia.[4][6][13] These effects are generally observed at concentrations higher than those typically encountered in clinical practice.[13]

Receptor Interactions: The Molecular Basis of Laudanosine's Actions

Laudanosine's diverse physiological effects stem from its ability to interact with several key receptors:

  • GABA A Receptors: Laudanosine is known to interact with γ-aminobutyric acid (GABA) receptors, which are the primary inhibitory neurotransmitter receptors in the brain.[1][6] Its interaction with these receptors may contribute to its effects on seizure activity.

  • Opioid Receptors: Interactions with opioid receptors have also been reported and may be related to its analgesic properties observed in animal studies.[1][6]

  • Nicotinic Acetylcholine Receptors (nAChRs): Laudanosine can act on neuronal nAChRs. It has a dual mode of action, competing with acetylcholine and also blocking the ionic pore.[4][14] This interaction may contribute to some of the adverse effects observed with atracurium administration.[4][14]

  • Glycine Receptors: Laudanosine has also been shown to interact with glycine receptors.[1]

It is important to note that laudanosine does not appear to interact with benzodiazepine or muscarinic receptors.[1][6]

cluster_0 Receptor Targets cluster_1 Physiological Effects Laudanosine Laudanosine GABA GABAA Receptors Laudanosine->GABA Opioid Opioid Receptors Laudanosine->Opioid nAChR Nicotinic Acetylcholine Receptors Laudanosine->nAChR Glycine Glycine Receptors Laudanosine->Glycine Hypotension Hypotension Laudanosine->Hypotension Bradycardia Bradycardia Laudanosine->Bradycardia Seizure Lowered Seizure Threshold GABA->Seizure Analgesia Analgesia Opioid->Analgesia NeuronalMod Neuronal Modulation nAChR->NeuronalMod

Figure 2: Receptor Interactions and Physiological Effects of Laudanosine.

Section 3: Analytical Methodologies for Laudanosine Research

Accurate detection and quantification of laudanosine in biological matrices are crucial for pharmacokinetic studies and for understanding its clinical effects.

Sample Preparation

The initial step in laudanosine analysis typically involves its extraction from biological samples such as plasma, urine, or tissue homogenates. Common techniques include:

  • Protein Precipitation: A simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins, leaving laudanosine in the supernatant for analysis.[15]

  • Liquid-Liquid Extraction (LLE): This technique involves the partitioning of laudanosine from the aqueous biological matrix into an immiscible organic solvent.[16]

  • Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively adsorb laudanosine from the sample, which is then eluted with a suitable solvent. This method can provide cleaner extracts compared to protein precipitation.

Analytical Techniques

Several analytical methods are employed for the separation and quantification of laudanosine:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for laudanosine analysis.[8][10][15][17]

    • Protocol for HPLC with Fluorometric Detection:

      • Sample Preparation: Direct precipitation of plasma proteins with an appropriate solvent.[15]

      • Chromatographic Separation: Utilize a reversed-phase C18 column. The mobile phase can consist of a mixture of a buffer (e.g., 0.075 M potassium dihydrogen phosphate), methanol, and acetonitrile, with the pH adjusted accordingly.[17]

      • Detection: Employ a fluorescence detector, as laudanosine exhibits native fluorescence, providing high sensitivity and selectivity.[15]

      • Quantification: Generate a calibration curve using standards of known laudanosine concentrations to quantify the amount in the sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of laudanosine and its metabolites, particularly in urine.[18]

    • Protocol for GC-MS Analysis:

      • Sample Preparation and Derivatization: Isolate metabolites from urine using SPE. For GC analysis, derivatization (e.g., with methyl-bis-trifluoroacetamide) is often necessary to increase the volatility and thermal stability of the analytes.[18]

      • GC Separation: Employ a capillary column to separate the derivatized laudanosine and its metabolites.

      • MS Detection: Use a mass spectrometer to detect and identify the compounds based on their mass-to-charge ratio and fragmentation patterns. This provides high specificity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it a robust method for quantifying laudanosine in complex biological matrices, including post-mortem specimens.[16]

cluster_workflow Analytical Workflow for Laudanosine Quantification cluster_prep Sample Preparation cluster_analysis Analytical Techniques Biological_Sample Biological Sample (Plasma, Urine, Tissue) Protein_Precipitation Protein Precipitation Biological_Sample->Protein_Precipitation Simple & Fast LLE Liquid-Liquid Extraction Biological_Sample->LLE SPE Solid-Phase Extraction Biological_Sample->SPE Cleaner Extracts HPLC HPLC (Fluorometric or UV Detection) Protein_Precipitation->HPLC LC_MS_MS LC-MS/MS LLE->LC_MS_MS GC_MS GC-MS (Requires Derivatization) SPE->GC_MS Data_Analysis Data Analysis and Quantification HPLC->Data_Analysis GC_MS->Data_Analysis LC_MS_MS->Data_Analysis

Figure 3: Experimental Workflow for Laudanosine Analysis.

Section 4: Clinical Significance and Implications for Drug Development

While the risk of laudanosine-induced toxicity in the general surgical population is low, its potential for accumulation in specific patient groups warrants careful consideration.[4][7] The development of neuromuscular blocking agents that do not produce active or toxic metabolites remains an area of interest in drug development. For existing drugs like atracurium, understanding the factors that influence laudanosine levels is crucial for optimizing patient safety, especially in long-term use scenarios such as in the intensive care unit.[11]

Conclusion

Laudanosine, while not an endogenous compound, presents a fascinating case study in the clinical relevance of drug metabolites. Its complex pharmacological profile, characterized by interactions with multiple receptor systems, leads to a range of physiological effects, most notably on the central nervous and cardiovascular systems. A thorough understanding of its pharmacokinetics, particularly in vulnerable patient populations, is essential for the safe and effective use of its parent drugs. Continued research, aided by robust analytical methodologies, will further elucidate the nuances of laudanosine's actions and inform the development of safer therapeutic agents.

References

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. Current Drug Metabolism, 3(4), 357-363. [Link]

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Laudanosine. Wikipedia. [Link]

  • Hennis, P. J., van der Spek, A. F., van Egmond, J., van de Wetering, M., & Burm, A. G. (1986). Convulsive effects and pharmacokinetics of laudanosine in the rat. British Journal of Anaesthesia, 58(8), 917-920. [Link]

  • Taylor & Francis. (n.d.). Laudanosine – Knowledge and References. Taylor & Francis Online. [Link]

  • Shi, W. Z., Fahey, M. R., Fisher, D. M., Miller, R. D., Canfell, C., & Eger, E. I. (1985). Laudanosine (a metabolite of atracurium) increases the minimum alveolar concentration of halothane in rabbits. Anesthesiology, 63(6), 584-588. [Link]

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. PubMed. [Link]

  • Pohlman, A. S., Garon, B. L., & Hall, J. B. (1996). Laudanosine and atracurium concentrations in a patient receiving long-term atracurium infusion. Critical Care Medicine, 24(7), 1277-1280. [Link]

  • Stenlake, J. B., Dewar, G. H., & Hughes, R. (1988). Atracurium decay and the formation of laudanosine in humans. Anesthesiology, 69(3), 452-454. [Link]

  • Nigrovic, V., & Smith, S. L. (1986). In vitro degradation of atracurium in human plasma. Anesthesiology, 65(5), 557-559. [Link]

  • Chapple, D. J., Miller, A. A., Ward, J. B., & Wheatley, P. L. (1987). Cardiovascular and neurological effects of laudanosine. Studies in mice and rats, and in conscious and anaesthetized dogs. British Journal of Anaesthesia, 59(2), 218-225. [Link]

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. Request PDF on ResearchGate. [Link]

  • Martin, P., Lorke, D. E., & Habermacher, C. (2001). Blockade and activation of the human neuronal nicotinic acetylcholine receptors by atracurium and laudanosine. Anesthesiology, 94(4), 649-656. [Link]

  • Kent, A. P., Parker, C. J., & Hunter, J. M. (1989). Pharmacokinetics of atracurium and laudanosine in the elderly. British Journal of Anaesthesia, 63(6), 661-666. [Link]

  • Fahey, M. R., Rupp, S. M., Fisher, D. M., Miller, R. D., Sharma, M., Canfell, C., & Castagnoli, K. (1984). Effect of Renal Failure on Laudanosine Excretion in Man. British Journal of Anaesthesia, 56(11), 1267-1270. [Link]

  • Canfell, C., Castagnoli, N., & Miller, R. D. (1986). GC-MS detection and characterization of two laudanosine metabolites in urine as probable markers of atracurium administration. Request PDF on ResearchGate. [Link]

  • Varin, F., Ducharme, J., & Théorêt, Y. (1990). Determination of atracurium and laudanosine in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 529(2), 319-327. [Link]

  • Kintz, P., Tracqui, A., & Mangin, P. (2000). Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap. Journal of Chromatography B: Biomedical Sciences and Applications, 738(2), 333-339. [Link]

  • Ma'mun, A., Abou Al Alamein, A. M., Abd Elrahman, M. K., & Abd El-Kawy, M. (2014). Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry. ResearchGate. [Link]

  • Ward, S., Boheimer, N., Weatherley, B. C., & Williams, S. G. (1987). Pharmacokinetics of atracurium and its metabolites in patients with normal renal function, and in patients in renal failure. British Journal of Anaesthesia, 59(6), 697-706. [Link]

Sources

Methodological & Application

total synthesis of (+-)-Laudanosine experimental protocol

Technical Application Note: Scalable Total Synthesis of ( )-Laudanosine

Abstract & Strategic Rationale

This application note details a robust, scalable protocol for the total synthesis of (

Bischler-Napieralski cyclizationEschweiler-Clarke reductive methylation

Key Advantages of this Route:

  • Atom Economy: Utilizes thermal dehydration for amide formation, eliminating the need for atom-heavy coupling agents (DCC/EDC).

  • Process Safety: Substitutes methyl iodide (a potent alkylating carcinogen) with formic acid/formaldehyde for the final methylation step, preventing over-alkylation to quaternary ammonium salts.

  • Scalability: The workflow is designed to be telescoped, minimizing intermediate isolation steps.

Retrosynthetic Analysis & Pathway

The synthesis deconstructs the isoquinoline core into two commercially available aromatic building blocks: 3,4-dimethoxyphenethylamine (Homoveratrylamine) and 3,4-dimethoxyphenylacetic acid (Homoveratric acid).

RetrosynthesisLaudanosine(±)-Laudanosine(Target)Tetrahydropapaverine(±)-Tetrahydropapaverine(Norlaudanosine)Tetrahydropapaverine->LaudanosineN-Methylation(Eschweiler-Clarke)Dihydropapaverine3,4-Dihydropapaverine(Imine Intermediate)Dihydropapaverine->TetrahydropapaverineReduction(NaBH4)AmideN-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamideAmide->DihydropapaverineBischler-Napieralski(POCl3)Start13,4-DimethoxyphenethylamineStart1->AmideThermal CondensationStart23,4-Dimethoxyphenylacetic AcidStart2->Amide

Figure 1: Retrosynthetic disconnection of (

Reagents & Equipment Profile

Reagent / SolventRoleGrade/PurityHazard Note
3,4-Dimethoxyphenethylamine Starting Material>98%Irritant
3,4-Dimethoxyphenylacetic acid Starting Material>98%Irritant
Phosphorus Oxychloride (POCl

)
Cyclization AgentReagent GradeCorrosive/Toxic (Reacts violently w/ water)
Xylene (Isomer mix) SolventAnhydrousFlammable
Sodium Borohydride (NaBH

)
Reducing Agent>98%Water Reactive/Toxic
Formic Acid Methylation Reagent88-98%Corrosive
Formaldehyde (37% aq.) Methylation ReagentACS GradeCarcinogen/Sensitizer

Experimental Protocol

Phase 1: Amide Formation & Cyclization (Telescoped)

Rationale: Thermal condensation in high-boiling solvent drives the equilibrium forward by removing water (azeotropic distillation), avoiding the need for acid chloride preparation.

  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, a Dean-Stark trap (filled with xylene), and a reflux condenser. Connect to an inert gas line (N

    
     or Ar).
    
  • Charging: Add 3,4-dimethoxyphenylacetic acid (20.0 g, 102 mmol) and 3,4-dimethoxyphenethylamine (18.5 g, 102 mmol) to the flask.

  • Solvation: Add Xylene (200 mL).

  • Dehydration: Heat the mixture to reflux (bath temp ~150°C). Maintain reflux for 6–8 hours until water collection in the Dean-Stark trap ceases.

    • Checkpoint: The solution should turn from clear to slightly yellow.

  • Cooling: Cool the reaction mixture to 80°C.

  • Cyclization: CAREFULLY add POCl

    
      (24 mL, 255 mmol) dropwise via an addition funnel over 30 minutes.
    
    • Expert Insight: The reaction is exothermic. Ensure the system is vented through a scrubber (NaOH trap) to neutralize HCl gas evolution.

  • Reflux: Heat the mixture at 100–110°C for 2 hours. The formation of the dihydroisoquinoline salt (yellow/orange precipitate or oil) usually occurs.

  • Quench: Cool to room temperature. Remove excess POCl

    
     and xylene under reduced pressure (rotary evaporator).
    
  • Workup: Dissolve the residue in CHCl

    
     (100 mL) and wash carefully with ice-cold 10% NaOH solution (2 x 50 mL) to liberate the free base imine. Dry organic layer over MgSO
    
    
    and concentrate.
    • Intermediate: 3,4-Dihydropapaverine (crude yellow oil/solid). Proceed immediately to reduction to avoid oxidation.

Phase 2: Reduction to ( )-Tetrahydropapaverine

Rationale: NaBH

  • Solvation: Dissolve the crude imine from Phase 1 in Methanol (150 mL).

  • Reduction: Cool the solution to 0°C (ice bath). Add NaBH

    
      (4.0 g, 105 mmol) portion-wise over 20 minutes.
    
    • Observation: Vigorous gas evolution (H

      
      ).
      
  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Add Acetone (5 mL) to destroy excess hydride, then remove methanol under vacuum.

  • Extraction: Resuspend residue in water (100 mL) and extract with Dichloromethane (DCM, 3 x 50 mL).

  • Isolation: Dry combined organics (Na

    
    SO
    
    
    ) and evaporate. The product, (
    
    
    )-Tetrahydropapaverine (Norlaudanosine), is obtained as a pale yellow gum or solid.
    • Yield Expectation: ~75-85% over two steps.

Phase 3: Eschweiler-Clarke N-Methylation

Rationale: This reductive amination specifically targets the secondary amine. It avoids the formation of the quaternary ammonium salt ("Laudanosinium"), which is a common side-product when using Methyl Iodide.

  • Setup: 250 mL RBF with reflux condenser.

  • Charging: Dissolve (

    
    )-Tetrahydropapaverine (10.0 g, 29 mmol) in Formic Acid  (15 mL, 98%).
    
  • Addition: Add Formaldehyde (37% aq. solution, 12 mL) to the mixture.

  • Reflux: Heat the mixture to reflux (100°C) for 6–12 hours. CO

    
     evolution will be observed.
    
  • Workup: Cool to room temperature. Basify the solution to pH 10 using 20% NaOH (aq).

    • Note: Keep the mixture cool during basification.

  • Extraction: Extract with Diethyl Ether or DCM (3 x 50 mL).

  • Purification: Wash organic layer with brine, dry over MgSO

    
    , and concentrate.
    
  • Crystallization: Recrystallize the crude oil from Ethanol/Ether or Ethyl Acetate/Hexane to yield pure (

    
    )-Laudanosine.
    

Workflow Visualization

WorkflowStep1STEP 1: CondensationReagents: Amine + Acid + XyleneConditions: 150°C, -H2OStep2STEP 2: CyclizationReagent: POCl3Conditions: 110°C, 2hStep1->Step2 Intermediate: AmideStep3STEP 3: ReductionReagent: NaBH4 / MeOHConditions: 0°C to RTStep2->Step3 Intermediate: ImineStep4STEP 4: MethylationReagents: HCHO / HCOOHConditions: RefluxStep3->Step4 Intermediate: NorlaudanosineFinalISOLATIONCrystallization (EtOH)Step4->Final Target: Laudanosine

Figure 2: Step-by-step reaction workflow from starting materials to crystallized product.

Quality Control & Characterization

Verify the synthesized product against the following standard data.

ParameterSpecificationDiagnostic Signals
Appearance White crystalline solid-
Melting Point 114–115 °CSharp range indicates high purity.

H-NMR (CDCl

)
Distinctive N-Me

2.55 (s, 3H, N-CH

)
Methyoxy groups

3.60–3.88 (4 x s, 12H, OCH

)
Aromatic Protons

6.00–6.80 (m, 5H, Ar-H )
MS (ESI) [M+H]

Calculated: 358.20; Found: 358.2

Expert Insights & Troubleshooting

  • POCl

    
     Quality:  Old or hydrolyzed POCl
    
    
    is the most common cause of failure in the cyclization step. Ensure the reagent is clear and colorless. If it is yellow/cloudy, distill before use.
  • Imine Instability: The 3,4-dihydropapaverine intermediate is sensitive to oxidation (forming the fully aromatic papaverine) and hydrolysis. Do not store this intermediate; proceed immediately to the NaBH

    
     reduction.
    
  • Quaternization Check: If the final product melting point is >200°C and water-soluble, you likely formed the quaternary salt. This occurs if Methyl Iodide was used or if the Eschweiler-Clarke reaction was run with insufficient formic acid (reducing power).

  • TLC Monitoring:

    • Amide: R

      
       ~0.4 (EtOAc/Hexane 1:1)
      
    • Laudanosine: R

      
       ~0.5 (CHCl
      
      
      /MeOH 9:1) – Stains orange with Dragendorff’s reagent.

References

  • Patent Protocol (Amide/Cyclization): Wang, Y. et al. (2022). Synthesis method of tetrahydropapaverine hydrochloride. CN115124466A.[1] Link

  • Bischler-Napieralski Mechanism: Fodor, G., & Nagubandi, S. (1980).[2] Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates. Tetrahedron, 36(10), 1279-1300. Link

  • Eschweiler-Clarke Methylation: Icke, R. N., & Wisegarver, B. B. (1945).

    
    -Phenylethyldimethylamine. Organic Syntheses, 25, 89. Link
    
  • Laudanosine Properties: PubChem Compound Summary for CID 13166, Laudanosine. Link

Application Note: Robust Separation of Laudanosine from Atracurium Besylate

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Stability-Indicating High-Performance Liquid Chromatography (HPLC)

Executive Summary & Scientific Context

Atracurium Besylate is a non-depolarizing neuromuscular blocking agent widely used in anesthesia. It is chemically unique because it undergoes spontaneous degradation via Hofmann elimination at physiological pH and temperature, independent of hepatic or renal function.[1] This breakdown produces Laudanosine (a tertiary amine with potential CNS-stimulating/epileptogenic effects) and monoacrylate byproducts.

For drug development and quality control, the analytical challenge is twofold:

  • Instability: The analyte degrades during analysis if conditions (pH, temperature) are not strictly controlled.

  • Isomeric Complexity: Atracurium is a mixture of 10 stereoisomers.[2] A robust method must resolve the major geometric isomer clusters (cis-cis, cis-trans, trans-trans) while distinctly separating the laudanosine impurity.[2]

This guide provides a validated, stability-indicating HPLC protocol designed to freeze the Hofmann elimination equilibrium and accurately quantify laudanosine in the presence of atracurium.

Chemical Mechanism & Degradation Logic

Understanding the degradation pathway is prerequisite to method design.[1] The Hofmann elimination is pH- and temperature-dependent.[1][3] Therefore, the analytical method must employ an acidic mobile phase and refrigerated autosampling to prevent on-column degradation.

Visualization: The Hofmann Elimination Pathway

The following diagram illustrates the spontaneous breakdown that the HPLC method must arrest.

HofmannElimination cluster_prevention Method Control Strategy Atracurium Atracurium Besylate (Quaternary Ammonium) Conditions Trigger Conditions: pH > 7.0 Temp > 37°C Atracurium->Conditions Laudanosine Laudanosine (Tertiary Amine - CNS Active) Conditions->Laudanosine Hofmann Elimination Acrylate Monoacrylate Metabolite Conditions->Acrylate Control1 Mobile Phase pH 3.1 (Inhibits Elimination) Control2 Autosampler 4°C (Slows Kinetics)

Caption: Figure 1. Spontaneous degradation of Atracurium via Hofmann elimination. The method controls (Green Box) are critical to prevent artifactual laudanosine formation during analysis.

Protocol A: Standard QC & Purity Analysis (UV Detection)

This protocol is optimized for pharmaceutical formulations (injectables) and bulk drug substances. It aligns with principles found in USP and EP monographs, utilizing a C18 stationary phase with a specific buffer system to resolve isomers.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 250 mm × 4.6 mm, 5 µmProvides sufficient theoretical plates to resolve atracurium isomer clusters.
Mobile Phase Buffer : Methanol : Acetonitrile (50 : 30 :[4] 20)High aqueous content ensures retention of polar laudanosine; organics elute the hydrophobic atracurium.
Buffer Composition 0.075 M KH₂PO₄, adjusted to pH 3.1 with H₃PO₄Critical: Acidic pH < 4.0 stops Hofmann elimination and suppresses silanol ionization (reducing tailing).
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[5]
Detection UV @ 280 nmMax absorption for the benzylisoquinoline structure.
Column Temp Ambient (25°C)Higher temps improve peak shape but risk on-column degradation.[6]
Autosampler Temp 4°C (Mandatory) Prevents sample degradation while queuing.
Injection Volume 20 µLStandard loop size.
Step-by-Step Workflow

Step 1: Buffer Preparation

  • Dissolve 10.2 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL of HPLC-grade water (0.075 M).
    
  • Adjust pH to 3.1 ± 0.1 using Orthophosphoric Acid (85%). Note: Do not use HCl or H2SO4 as halide ions can corrode stainless steel or alter selectivity.

  • Filter through a 0.45 µm nylon membrane.[6]

Step 2: Mobile Phase Assembly

  • Mix Buffer, Methanol, and Acetonitrile in a 50:30:20 (v/v/v) ratio.[4]

  • Degas via sonication or vacuum filtration. Bubble formation is common in aqueous/methanol mixtures.

Step 3: Sample Preparation

  • Stock Solution: Dissolve Atracurium Besylate standard in Mobile Phase to 1.0 mg/mL.

  • Acidification: Ensure the diluent is acidic (pH 3-4). If diluting plasma or neutral formulations, add 0.1% Formic Acid or Phosphoric Acid immediately.

  • Filtration: Filter through 0.2 µm PTFE or Nylon syringe filter into amber vials (light sensitive).

Step 4: System Suitability Criteria

  • Resolution (

    
    ):  > 1.5 between Laudanosine and the first Atracurium isomer peak.
    
  • Tailing Factor (

    
    ):  < 2.0 for Atracurium (quaternary amines prone to tailing).
    
  • RSD: < 2.0% for replicate injections.[7]

Protocol B: High-Sensitivity Bioanalysis (Fluorescence/MS)

For pharmacokinetic (PK) studies involving plasma, UV detection is often insufficient. Laudanosine is naturally fluorescent.

Modified Conditions for Plasma
  • Detector: Fluorescence (FLD).

    • Excitation: 240 nm (or 280 nm).

    • Emission: 320 nm.[8]

  • Mobile Phase: Same as Protocol A, but replace Phosphate buffer with Ammonium Formate (pH 3.5) if using Mass Spectrometry (LC-MS/MS) to prevent source clogging.

  • Sample Prep: Protein precipitation typically uses Acetonitrile containing 1% Formic Acid to simultaneously precipitate proteins and stabilize the atracurium.

Critical Technical Insights (The "Why")

The Isomer Trap

Atracurium is not a single peak.[7] It exists as a mixture of ten stereoisomers.[2] In the described C18 method, these typically resolve into three distinct peaks or groups:

  • cis-cis (approx 55-60%)

  • cis-trans (approx 30-35%)[7]

  • trans-trans (approx 5-6%)[7]

Researcher Note: Do not mistake these three peaks for impurities. For assay calculations, sum the areas of these three peaks to quantify "Total Atracurium." Laudanosine will elute significantly earlier (approx RRT 0.2 - 0.[5]3) than the atracurium cluster.[5][9]

pH Control & Silanol Activity

Laudanosine is a tertiary amine; Atracurium is a bis-quaternary ammonium. Both are highly basic.

  • Problem: At neutral pH, surface silanols (

    
    ) on the silica column deprotonate to 
    
    
    
    . The positively charged analytes bind ionically to these sites, causing severe peak tailing and irreversible retention.
  • Solution: The phosphate buffer at pH 3.1 protonates the silanols (

    
    ), preventing ionic interaction. It also ensures the analytes remain fully ionized and soluble.
    

Experimental Workflow Diagram

The following diagram outlines the decision logic for sample handling to ensure data integrity.

Workflow Sample Sample Collection (Plasma or Vial) Acidify Immediate Acidification (pH 3.0 - 4.0) Sample->Acidify Crucial Step Storage Storage at -20°C or 4°C Acidify->Storage Prep Dilution/Extraction (Cold Reagents) Storage->Prep HPLC HPLC Injection (Autosampler 4°C) Prep->HPLC Data Data Analysis: Sum Isomers for Atracurium Separate Integration for Laudanosine HPLC->Data

Caption: Figure 2. Sample handling workflow emphasizing pH and temperature control to maintain stability.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Ghost Peaks Degradation in the autosampler.Verify autosampler is cooling to 4°C. Check sample pH is < 4.0.
Peak Splitting Isomer separation (Normal) or Column Void (Abnormal).[6]If 3 peaks appear for Atracurium, this is normal isomer resolution. If Laudanosine splits, the column inlet may be clogged.
Drifting Retention Mobile phase evaporation.Methanol/ACN evaporates over time. Cap solvent bottles or use an inline degasser/sealer.
High Backpressure Buffer precipitation.Ensure organic ratio does not exceed solubility limit of phosphate buffer. Flush system with 90% water after use.

References

  • United States Pharmacopeia (USP). Atracurium Besylate Monograph. USP-NF. (Standard pharmacopeial method basis for C18/Phosphate buffer separation).

  • Neill, H., et al. "Determination of atracurium and laudanosine in human plasma by high-performance liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications, 1991. (Establishes fluorescence detection parameters).

  • BenchChem. "A Comparative Guide to HPLC Methods for Validating Atracurium Purity and Concentration." (Review of mobile phase ratios and isomer resolution).

  • ResearchGate (Ma'mun et al.). "Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine)." (Specifics on pH 3.1 Phosphate Buffer/MeOH/ACN 50:30:20 ratio).

Sources

Application Notes and Protocols for the Use of Laudanosine as a Chemical Standard in Pharmacological Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Laudanosine in Pharmacological Research

Laudanosine, a benzyltetrahydroisoquinoline alkaloid, holds a critical position in pharmacological and toxicological research. It is naturally occurring in small amounts in opium but is more significantly recognized as the primary metabolite of the neuromuscular blocking agents atracurium and cisatracurium.[1] These drugs are routinely used in clinical anesthesia to induce muscle relaxation. The metabolism of atracurium and cisatracurium occurs in the plasma via Hofmann elimination, a non-enzymatic process, leading to the formation of laudanosine.[2]

Unlike its parent compounds, laudanosine can cross the blood-brain barrier and exhibits central nervous system (CNS) activity.[3] Research has indicated that at high concentrations, laudanosine can act as a CNS stimulant and lower the seizure threshold, raising concerns about potential neurotoxic effects in patients, particularly those with prolonged infusions of atracurium or with compromised renal or hepatic function.[2][4] Consequently, the accurate quantification of laudanosine in biological matrices is paramount for pharmacokinetic studies, toxicological assessments, and in the development of safer neuromuscular blocking agents. The use of a well-characterized laudanosine chemical standard is the cornerstone of generating reliable and reproducible data in these research endeavors.

This comprehensive guide provides detailed application notes and protocols for the effective use of laudanosine as a chemical standard in a research setting. It is designed for researchers, scientists, and drug development professionals to ensure the integrity and validity of their experimental results.

Physicochemical Properties and Handling of Laudanosine Standard

A thorough understanding of the physicochemical properties of laudanosine is essential for its proper handling, storage, and use as a chemical standard.

PropertyValueReference
Chemical Name (1S)-1-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline[1]
Synonyms N-methyltetrahydropapaverine[1]
Molecular Formula C₂₁H₂₇NO₄[1]
Molecular Weight 357.45 g/mol [1]
CAS Number 2688-77-9[1]
Melting Point 89 °C[1]
Solubility Slightly soluble in chloroform, ethanol, and methanol.[5]
Storage Temperature 2-8°C for short-term storage; -20°C for long-term storage of stock solutions.
Safety and Handling Precautions

Laudanosine is classified as a toxic substance and should be handled with appropriate safety measures in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling laudanosine powder or solutions.

  • Ventilation: Handle solid laudanosine and prepare concentrated stock solutions in a certified chemical fume hood to avoid inhalation of airborne particles.

  • Disposal: Dispose of laudanosine waste in accordance with local, state, and federal regulations for hazardous chemical waste. Due to its toxicity, it should not be disposed of down the drain.[6] Contaminated labware should be decontaminated or disposed of as hazardous waste.

Experimental Workflows and Protocols

The following section outlines detailed protocols for the preparation of laudanosine standard solutions and their application in quantifying laudanosine in biological samples using High-Performance Liquid Chromatography (HPLC).

Workflow for Laudanosine Quantification

The general workflow for quantifying laudanosine in a research setting involves several key steps, from the initial preparation of standard solutions to the final data analysis.

G cluster_prep Standard Preparation cluster_sample Sample Analysis cluster_data Data Processing & Analysis prep_stock Preparation of Laudanosine Stock Solution prep_working Preparation of Working Standard Solutions prep_stock->prep_working prep_cal Preparation of Calibration Curve Standards prep_working->prep_cal prep_qc Preparation of Quality Control Samples prep_working->prep_qc hplc HPLC Analysis prep_cal->hplc Inject prep_qc->hplc Inject sample_prep Biological Sample Preparation (e.g., Plasma Protein Precipitation) sample_prep->hplc data_acq Data Acquisition hplc->data_acq cal_curve Generation of Calibration Curve data_acq->cal_curve quant Quantification of Laudanosine in Samples cal_curve->quant validation Method Validation quant->validation

Workflow for laudanosine quantification.

Protocol 1: Preparation of Laudanosine Standard Solutions

This protocol details the preparation of a primary stock solution, working standard solutions, and calibration curve standards. It is crucial to use high-purity laudanosine reference standard material (≥98% purity) and HPLC-grade solvents.

Materials:

  • Laudanosine certified reference standard

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks (Class A)

  • Calibrated pipettes

Procedure:

  • Preparation of Primary Stock Solution (1 mg/mL): a. Accurately weigh approximately 10 mg of laudanosine reference standard into a 10 mL Class A volumetric flask. b. Record the exact weight. c. Add a small volume of methanol (approximately 5 mL) and gently swirl to dissolve the laudanosine completely. Sonication may be used if necessary. d. Once dissolved, bring the solution to the 10 mL mark with methanol. e. Cap the flask and invert it several times to ensure homogeneity. f. This primary stock solution should be stored at -20°C in an amber vial to protect it from light.[1]

  • Preparation of Working Standard Solutions: a. Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol or the appropriate mobile phase diluent. For example, to prepare a 100 µg/mL working solution, pipette 1 mL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask and dilute to the mark with the chosen diluent.

  • Preparation of Calibration Curve Standards: a. Prepare a set of at least five to seven calibration standards by spiking the appropriate biological matrix (e.g., drug-free plasma) with known amounts of the working standard solutions.[7] b. The concentration range should encompass the expected concentrations of laudanosine in the experimental samples. A typical range for pharmacokinetic studies might be 10 ng/mL to 1000 ng/mL. c. For each calibration level, add a small, precise volume of the corresponding working standard to a known volume of the biological matrix. Ensure the volume of the spiking solution is minimal (e.g., <5% of the total volume) to avoid altering the matrix composition significantly.

  • Preparation of Quality Control (QC) Samples: a. Prepare QC samples at a minimum of three concentration levels: low, medium, and high.[3] These concentrations should be within the range of the calibration curve but different from the calibration standard concentrations. b. QC samples are prepared independently from the calibration standards, ideally from a separate weighing of the laudanosine reference standard, to provide an unbiased assessment of the accuracy and precision of the analytical method.

Protocol 2: Quantification of Laudanosine in Plasma by HPLC-UV

This protocol provides a general method for the quantification of laudanosine in plasma samples. The specific parameters may require optimization based on the available instrumentation and specific research needs.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid

  • Drug-free plasma (for calibration standards and QCs)

  • Vortex mixer

  • Centrifuge

Chromatographic Conditions:

ParameterCondition
Mobile Phase A mixture of phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 3.0 with phosphoric acid) and acetonitrile. The exact ratio should be optimized for optimal separation (e.g., 70:30 v/v).
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 20 µL

Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma sample (unknown, calibration standard, or QC), add 400 µL of cold acetonitrile or methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for HPLC analysis.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared samples, calibration standards, and QC samples onto the HPLC system.

  • Record the chromatograms and integrate the peak area of laudanosine.

Data Analysis:

  • Construct a calibration curve by plotting the peak area of laudanosine against the corresponding concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (r²). An r² value > 0.99 is generally considered acceptable.

  • Use the calibration curve to calculate the concentration of laudanosine in the unknown samples and QC samples.

Quality Control and Method Validation

To ensure the reliability of the analytical data, it is imperative to perform quality control checks and validate the analytical method.

Quality Control of Laudanosine Standard
  • Certificate of Analysis (CoA): Always obtain a CoA from the supplier for the laudanosine reference standard.[8] The CoA should provide information on the purity, identity, and storage conditions of the standard.

  • Purity Verification: The purity of the laudanosine standard can be verified using techniques such as HPLC-UV (by assessing peak purity) or mass spectrometry.

  • Identity Confirmation: The identity of the standard can be confirmed by comparing its retention time with a previously characterized standard or by using mass spectrometry.

Analytical Method Validation

The HPLC method for laudanosine quantification should be validated according to established guidelines (e.g., ICH guidelines) to ensure its suitability for the intended purpose.[9] Key validation parameters include:

Validation ParameterAcceptance Criteria
Specificity/Selectivity No interfering peaks from endogenous matrix components at the retention time of laudanosine.
Linearity Coefficient of determination (r²) > 0.99 over the defined concentration range.
Accuracy The mean value should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ).
Precision The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Limit of Detection (LOD) The lowest concentration of laudanosine that can be reliably detected (typically a signal-to-noise ratio of 3:1).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Stability Laudanosine stability in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Metabolism and Pharmacological Context

Understanding the metabolic pathway of atracurium and cisatracurium to laudanosine is crucial for designing and interpreting pharmacokinetic studies.

G Atracurium Atracurium / Cisatracurium Hofmann Hofmann Elimination (non-enzymatic) Atracurium->Hofmann Laudanosine Laudanosine Hofmann->Laudanosine Metabolites Other Metabolites Hofmann->Metabolites BBB Blood-Brain Barrier Laudanosine->BBB Crosses CNS Central Nervous System (Potential Neurotoxicity) BBB->CNS

Sources

Protocol for the Isolation of Laudanosine from Papaver somniferum

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Laudanosine, a benzylisoquinoline alkaloid, is a minor constituent of opium from the poppy plant, Papaver somniferum.[1] While present in small quantities (approximately 0.1%), it is of significant interest to researchers in pharmacology and drug development due to its physiological activities.[1] Laudanosine is also a known metabolite of the neuromuscular blocking agents atracurium and cisatracurium.[2][3] This document provides a comprehensive, multi-step protocol for the isolation and purification of laudanosine from dried Papaver somniferum capsules, employing principles of acid-base extraction and multi-stage chromatography.

The protocol is designed to be a self-validating system, with explanations for the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Biosynthetic Context of Laudanosine in Papaver somniferum

Understanding the biosynthetic pathway of laudanosine is crucial for anticipating potential co-extracting alkaloids and devising an effective purification strategy. Laudanosine is synthesized from the amino acid L-tyrosine via the benzylisoquinoline alkaloid (BIA) pathway.[4] A key intermediate in this pathway is (S)-reticuline, which serves as a branch point for the synthesis of numerous opium alkaloids. The biosynthesis of papaverine, a related alkaloid, proceeds through the methylation of (S)-reticuline to form (S)-laudanine, which is then further methylated to yield laudanosine.[5]

Laudanosine Biosynthesis Tyrosine L-Tyrosine Norcoclaurine (S)-Norcoclaurine Tyrosine->Norcoclaurine Multiple Steps Reticuline (S)-Reticuline Norcoclaurine->Reticuline Laudanine (S)-Laudanine Reticuline->Laudanine Methylation Morphine_Alkaloids Morphine, Codeine, Thebaine Reticuline->Morphine_Alkaloids Branch Pathway Laudanosine Laudanosine Laudanine->Laudanosine Methylation Papaverine Papaverine Laudanosine->Papaverine N-demethylation & Aromatization

Caption: Simplified biosynthetic pathway of laudanosine from L-tyrosine in Papaver somniferum.

Overall Workflow for Laudanosine Isolation

The isolation of laudanosine from Papaver somniferum is a multi-stage process that involves initial extraction, acid-base partitioning to selectively isolate alkaloids, and subsequent chromatographic purification to obtain pure laudanosine.

Laudanosine Isolation Workflow Plant_Material Dried Papaver somniferum Capsules Extraction Methanol Extraction Plant_Material->Extraction Filtration_Concentration Filtration & Concentration Extraction->Filtration_Concentration Acid_Base_Extraction Acid-Base Liquid-Liquid Extraction Filtration_Concentration->Acid_Base_Extraction Crude_Alkaloid_Extract Crude Alkaloid Extract Acid_Base_Extraction->Crude_Alkaloid_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Alkaloid_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Preparative_HPLC Preparative RP-HPLC Fraction_Collection->Preparative_HPLC Pure_Laudanosine Pure Laudanosine Preparative_HPLC->Pure_Laudanosine

Caption: Overview of the multi-step protocol for the isolation of laudanosine.

Detailed Protocols

Part 1: Extraction of Total Alkaloids

This initial step aims to efficiently extract the diverse range of alkaloids from the plant material.

Materials:

  • Dried and powdered Papaver somniferum capsules

  • Methanol (ACS grade)

  • Hydrochloric acid (HCl), 1 M solution

  • Ammonium hydroxide (NH₄OH), concentrated solution

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

  • Large glass beakers and flasks

  • Filter paper

Protocol:

  • Maceration: Weigh 1 kg of finely powdered, dried Papaver somniferum capsules and place into a large glass container. Add 5 L of methanol and stir for 24 hours at room temperature.

  • Filtration: Filter the methanolic extract through filter paper to remove the solid plant material.

  • Repeat Extraction: Repeat the extraction process on the plant residue with an additional 5 L of methanol for another 24 hours to ensure exhaustive extraction of the alkaloids.

  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a viscous crude extract.

Expertise & Experience Insight: Methanol is an effective solvent for a broad range of alkaloids. Repeated extraction ensures a higher yield. The low temperature during rotary evaporation is crucial to prevent the degradation of thermolabile alkaloids.

Part 2: Acid-Base Liquid-Liquid Extraction for Alkaloid Enrichment

This critical step separates the basic alkaloids, including laudanosine, from neutral and acidic compounds present in the crude extract.

Protocol:

  • Acidification: Dissolve the crude methanolic extract in 1 L of 1 M HCl. This converts the alkaloids into their water-soluble hydrochloride salts.

  • Defatting: Extract the acidic aqueous solution three times with 500 mL of dichloromethane (DCM) in a separatory funnel to remove non-polar compounds like fats and waxes. Discard the organic layers.

  • Basification: Carefully adjust the pH of the aqueous layer to approximately 9-10 with concentrated ammonium hydroxide. This will precipitate the free alkaloids.

  • Extraction of Free Alkaloids: Extract the basified aqueous solution three times with 500 mL of DCM. The free alkaloids will partition into the organic layer.

  • Drying and Concentration: Combine the DCM extracts, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the crude alkaloid fraction.

Trustworthiness Insight: The principle of acid-base extraction relies on the differential solubility of alkaloids in their salt and free-base forms. This ensures a selective enrichment of the desired class of compounds.

Part 3: Multi-Step Chromatographic Purification

Due to the complexity of the crude alkaloid mixture, a multi-step chromatographic approach is necessary to isolate laudanosine.

Step 3.1: Silica Gel Column Chromatography (Initial Separation)

This step provides a preliminary separation of the alkaloids based on their polarity.

Materials:

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Dragendorff's reagent for alkaloid visualization

Protocol:

  • Column Packing: Prepare a silica gel slurry in DCM and pack it into a glass column.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with 100% DCM and gradually increasing the percentage of methanol. A suggested gradient is provided in the table below.

  • Fraction Collection and Analysis: Collect fractions of approximately 50 mL and monitor the separation by TLC. Spot each fraction on a TLC plate, develop with a suitable solvent system (e.g., DCM:MeOH 95:5), and visualize under a UV lamp and by spraying with Dragendorff's reagent.

  • Pooling of Fractions: Pool the fractions that show a spot corresponding to the Rf value of a laudanosine standard.

Elution Gradient for Silica Gel Column Chromatography
Solvent System
100% Dichloromethane
Dichloromethane : Methanol (99:1)
Dichloromethane : Methanol (98:2)
Dichloromethane : Methanol (95:5)
Dichloromethane : Methanol (90:10)

Step 3.2: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification)

This final step provides high-resolution separation to yield pure laudanosine.

Materials:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate buffer (e.g., 20 mM, pH 4.5)

  • Formic acid (for pH adjustment)

Protocol:

  • Sample Preparation: Dissolve the pooled and concentrated fractions from the silica gel column in the initial mobile phase.

  • Chromatographic Conditions: A typical reversed-phase HPLC method for the separation of opium alkaloids would utilize a C18 column.[6][7] The separation can be achieved using a gradient elution with a mobile phase consisting of an acidic buffer and an organic modifier like acetonitrile.[6]

  • Injection and Fraction Collection: Inject the sample onto the preparative HPLC system and collect the peak corresponding to the retention time of a laudanosine standard.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

  • Solvent Removal: Remove the HPLC solvents from the pure laudanosine fraction by lyophilization or rotary evaporation.

Illustrative Preparative RP-HPLC Parameters
Parameter
Column
Mobile Phase A
Mobile Phase B
Gradient
Flow Rate
Detection

Authoritative Grounding: The use of reversed-phase chromatography at an acidic pH is a well-established method for the separation of alkaloids from Papaver somniferum.[6] The acidic mobile phase ensures that the alkaloids are in their protonated form, leading to good peak shapes and resolution.

Data Presentation and Validation

The success of the isolation protocol should be validated at each stage.

  • TLC Analysis: TLC is a rapid and effective tool for monitoring the progress of the column chromatography. The Rf value of the target compound should be compared to a known standard.

  • Analytical HPLC: Purity of the final product should be assessed by analytical HPLC, ideally with a diode array detector to confirm spectral purity.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the isolated compound.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of the isolated laudanosine.

References

  • Facies, P. J. (2020). Benzylisoquinoline alkaloid biosynthesis in opium poppy. PubMed. [Link]

  • Golan, M., et al. (2013). Development and validation of a reversed-phase HPLC method for determination of alkaloids from Papaver somniferum L. (Papaveraceae). PubMed. [Link]

  • ResearchGate. (n.d.). Chromatogram of alkaloids separation obtained by approved RP HPLC method. Symmetry C18 chromatographic column. ResearchGate. [Link]

  • Zenk, M. H., & Zenk, M. H. (2010). The biosynthesis of papaverine proceeds via (S)-reticuline. Phytochemistry, 71(11-12), 1305-1312. [Link]

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. European Journal of Anaesthesiology, 19(7), 466-473. [Link]

  • The Royal Society. (2023). Opium alkaloids, biosynthesis, pharmacology and association with cancer occurrence. Open Biology. [Link]

  • Zenk, M. H., & Zenk, M. H. (2010). The biosynthesis of papaverine proceeds via (S)-reticuline. Phytochemistry, 71(11-12), 1305-1312. [Link]

  • Facies, P. J. (2020). Benzylisoquinoline alkaloid biosynthesis in opium poppy. PubMed. [Link]

  • Wikipedia. (n.d.). Laudanosine. Wikipedia. [Link]

  • Taylor & Francis Online. (n.d.). Laudanosine – Knowledge and References. Taylor & Francis Online. [Link]

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. PubMed. [Link]

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. European Journal of Anaesthesiology, 19(7), 466-473. [Link]

  • ResearchGate. (n.d.). Proposed pathway of atracurium degradation in aqueous buffer solutions. ResearchGate. [Link]

  • Golan, M., et al. (2013). Development and validation of a reversed-phase HPLC method for determination of alkaloids from Papaver somniferum L. (Papaveraceae). PubMed. [Link]

  • ResearchGate. (n.d.). Chromatogram of alkaloids separation obtained by approved RP HPLC method. Symmetry C18 chromatographic column. ResearchGate. [Link]

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. PubMed. [Link]

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. European Journal of Anaesthesiology, 19(7), 466-473. [Link]

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. PubMed. [Link]

  • Taylor & Francis Online. (n.d.). Laudanosine – Knowledge and References. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Proposed pathway of atracurium degradation in aqueous buffer solutions. ResearchGate. [Link]

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. PubMed. [Link]

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. European Journal of Anaesthesiology, 19(7), 466-473. [Link]

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. PubMed. [Link]

Sources

Application Note: (+/-)-Laudanosine in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Characterization of Off-Target Affinities and Neuroexcitatory Mechanisms

Abstract & Introduction

(±)-Laudanosine (benzylisoquinoline alkaloid) is the primary metabolite of the neuromuscular blocking agents atracurium and cisatracurium. While the parent compounds are peripherally restricted, Laudanosine freely crosses the blood-brain barrier (BBB). Its accumulation in cerebrospinal fluid (CSF) is clinically significant due to its known ability to lower seizure thresholds.

For drug development professionals and neuropharmacologists, Laudanosine serves as a critical reference ligand in safety pharmacology. It is rarely used as a primary radiotracer due to its moderate affinity; rather, it is employed as a competitor (cold ligand) in displacement assays to characterize:

  • GABAergic inhibition: The primary mechanism of its convulsant properties.

  • Nicotinic antagonism: Interaction with neuronal nAChRs (

    
    , 
    
    
    
    ).[1]
  • Opioid modulation: Weak affinity for

    
    , 
    
    
    
    , and
    
    
    receptors.

This guide details the protocol for using Laudanosine in Competition Radioligand Binding Assays , focusing on determining its


 (inhibition constant) at the GABA

receptor, its most relevant toxicological target.

Pharmacological Profile & Target Specificity[2]

Laudanosine exhibits a "dirty" pharmacological profile, interacting with multiple receptor subclasses. Understanding these affinities is prerequisite to designing the assay concentration ranges.

Key Binding Data (Consolidated)
Receptor TargetRadioligand (Tracer)Interaction TypeAffinity / PotencyClinical Relevance
GABA

(Low Affinity)

-Bicuculline
Competitive Antagonist

Primary Seizure Mechanism
GABA

(High Affinity)

-Muscimol
Weak/Inactive

Minimal effect
Opioid (

)

-DAMGO
Competitive

Potential analgesia modulation
Opioid (

)

-DPDPE
Competitive

Weak interaction
nAChR (

)

-Epibatidine
Mixed (Pore block)Micromolar rangeCholinergic modulation
nAChR (

)

-

-Bungarotoxin
CompetitiveMicromolar rangeAnti-inflammatory pathways

Scientific Insight: Note the 10-fold difference in affinity between Bicuculline-sensitive sites and Muscimol-sensitive sites. When designing your dilution series for Laudanosine, you must span


 to 

to capture the full displacement curve for the low-affinity GABA site.
Mechanism of Action Diagram

The following diagram illustrates the multi-modal action of Laudanosine leading to CNS excitation.

LaudanosineMechanism Laudanosine (+/-)-Laudanosine GABA_Rec GABA-A Receptor (Bicuculline Site) Laudanosine->GABA_Rec Antagonist (IC50 ~10uM) nAChR Neuronal nAChRs (alpha4beta2 / alpha7) Laudanosine->nAChR Mixed Block Opioid Opioid Receptors (mu / delta) Laudanosine->Opioid Competitive (Ki ~2.7uM) Effect_GABA Inhibition of Chloride Influx GABA_Rec->Effect_GABA Effect_nAChR Pore Blockade & Antagonism nAChR->Effect_nAChR Seizure LOWERED SEIZURE THRESHOLD Effect_GABA->Seizure Disinhibition Effect_nAChR->Seizure Modulation

Caption: Laudanosine acts primarily as a GABA-A antagonist and nAChR blocker, resulting in net CNS disinhibition.

Detailed Protocol: Competition Binding Assay

Objective: Determine the


 of Laudanosine at the GABA

receptor using

-Bicuculline displacement.
A. Materials & Reagents[1][3][4][5]
  • Membrane Source: Rat whole brain homogenate or HEK-293 cells stably expressing GABA

    
     subunits (
    
    
    
    ).
  • Radioligand (Hot):

    
    -Bicuculline methochloride (Specific Activity: ~70-80 Ci/mmol).
    
    • Concentration: Fix at

      
       value (approx. 2-5 nM) to ensure sensitivity.
      
  • Competitor (Cold): (±)-Laudanosine (Sigma/Aldrich or similar).

    • Stock: 10 mM in DMSO or Ethanol.

  • Non-Specific Binding (NSB) Control: 100

    
     unlabeled Bicuculline or GABA (
    
    
    
    ).
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl.

    • Critical: Avoid high concentrations of divalent cations (

      
      , 
      
      
      
      ) if focusing strictly on the bicuculline site, though physiological buffers are often preferred for translational relevance.
B. Experimental Workflow
Step 1: Membrane Preparation[2]
  • Homogenization: Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4) using a Polytron.

  • Washing: Centrifuge at 40,000

    
     for 20 mins at 4°C. Discard supernatant. Resuspend pellet.[3] Repeat this wash 3 times to remove endogenous GABA (critical to prevent artificial competition).
    
  • Storage: Resuspend final pellet in buffer. Aliquot and store at -80°C.

Step 2: Assay Setup (96-well format)

Prepare the following reaction mix in each well (Total Volume: 250


):
ComponentVolumeDescription
Assay Buffer 100

Carrier
Laudanosine 25

Serial dilution (

to

)
Radioligand 25


-Bicuculline (Final conc. ~2 nM)
Membranes 100

~50-100

protein/well
  • Total Binding (TB): Buffer + Radioligand + Membrane (No Laudanosine).

  • Non-Specific Binding (NSB): Buffer + Radioligand + Membrane + 100

    
     Cold Bicuculline.
    
Step 3: Incubation[2]
  • Incubate plates at 4°C for 60 minutes .

  • Expert Note: GABA receptors are temperature sensitive. 4°C minimizes degradation and receptor desensitization during the assay.

Step 4: Termination & Filtration[3]
  • Harvester: Use a Brandel or PerkinElmer harvester.

  • Filters: Glass fiber filters (GF/B) pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hour.

    • Why PEI? Laudanosine and Bicuculline are positively charged; PEI reduces the electrostatic non-specific binding of the ligand to the glass filter.

  • Wash: Rapidly vacuum filter and wash 3x with 3 mL ice-cold buffer.

Step 5: Scintillation Counting
  • Transfer filters to vials, add scintillation cocktail (e.g., Ultima Gold), and count for 2 minutes/vial.

Experimental Workflow Diagram

AssayWorkflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Binding Reaction cluster_analysis Phase 3: Termination & Analysis Membrane Membrane Prep (Wash 3x to remove endogenous GABA) Mix Combine: Membranes + [3H]-Bicuculline + Laudanosine Membrane->Mix Dilution Laudanosine Serial Dilution (10^-9 to 10^-3 M) Dilution->Mix Incubate Incubate 60 min @ 4°C Mix->Incubate Filter Vacuum Filtration (GF/B filters + 0.3% PEI) Incubate->Filter Count Liquid Scintillation Counting (LSC) Filter->Count Calc Data Analysis (Cheng-Prusoff Equation) Count->Calc

Caption: Step-by-step workflow for Laudanosine competition binding assay.

Data Analysis & Interpretation

Calculating

Raw CPM (Counts Per Minute) data must be converted to % Specific Binding. Use non-linear regression (one-site competition model) to determine the


.

The Cheng-Prusoff Equation:



  • 
    :  Concentration of Laudanosine displacing 50% of specific binding.
    
  • 
    :  Concentration of radioligand (
    
    
    
    -Bicuculline) used in the assay (e.g., 2 nM).
  • 
    :  Equilibrium dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Validation Criteria (Self-Checking)
  • Specific Binding Window: Total Binding should be at least 5-10x higher than Non-Specific Binding. If NSB is high, re-wash filters or increase PEI soak time.

  • Hill Slope: The slope factor should be near -1.0. A slope significantly different from -1.0 suggests cooperativity or binding to multiple sites (e.g., Laudanosine binding to both GABA and an allosteric site).

  • Reference Control: Run a standard GABA antagonist (e.g., Picrotoxin or Bicuculline) in parallel. If the standard's

    
     deviates from literature, the assay is invalid.
    

References

  • Katz, Y., et al. (1994). Interactions between laudanosine, GABA, and opioid subtype receptors: implication for laudanosine seizure activity.[4][5][6][7] Brain Research, 650(1), 107-113. Link

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite.[6][7][8] European Journal of Anaesthesiology, 19(7), 466-473. Link

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. Link

  • Amici, M., et al. (2012). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 26(11). Link

Sources

Application of Laudanosine in Neuropharmacology and Anesthesia Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the application of laudanosine in neuropharmacology and anesthesia research. It is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the complex roles of this molecule. This document delves into the scientific rationale behind experimental designs and provides detailed, field-proven protocols for key assays.

Introduction to Laudanosine: A Metabolite of Clinical Significance

Laudanosine, or N-methyltetrahydropapaverine, is a benzyltetrahydroisoquinoline alkaloid.[1] It is endogenously found in small quantities in opium, but its primary significance in modern medicine arises from its status as a major metabolite of the neuromuscular blocking agents atracurium and cisatracurium.[2][3] These drugs are widely used in anesthesia to induce muscle relaxation. Unlike its parent compounds, laudanosine can cross the blood-brain barrier, leading to potential central nervous system (CNS) effects that are of considerable interest to both neuropharmacologists and anesthesiologists.[2][4] The plasma concentrations of laudanosine are generally lower when cisatracurium is used compared to atracurium.[2][5]

The metabolism of atracurium to laudanosine occurs via Hofmann elimination, a spontaneous chemical degradation at physiological pH and temperature, and also through ester hydrolysis.[3] While atracurium's action is peripheral, at the neuromuscular junction, laudanosine's central activity necessitates a thorough understanding of its neuropharmacological profile, particularly in clinical scenarios involving prolonged administration of atracurium, such as in intensive care units (ICUs), or in patients with impaired hepatic or renal function, which can lead to its accumulation.[2][6]

Applications in Neuropharmacology Research: The Proconvulsant Profile

The most prominent neuropharmacological effect of laudanosine is its ability to lower the seizure threshold, which can induce seizures at sufficient concentrations.[1] This proconvulsant activity has been a key focus of research to understand the safety profile of atracurium and cisatracurium.

Mechanism of Action: A Multi-target Profile

Laudanosine's proconvulsant effects are not attributed to a single mechanism but rather to its interaction with multiple neurotransmitter systems.[1] It has been shown to interact with:

  • GABA-A Receptors: Laudanosine exhibits an inhibitory effect on low-affinity GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the CNS.[7] By antagonizing GABAergic inhibition, laudanosine can lead to a state of neuronal hyperexcitability.[8]

  • Glycine Receptors: Similar to its effects on GABA-A receptors, laudanosine can also act as an antagonist at glycine receptors, another important class of inhibitory receptors in the CNS.[1]

  • Opioid Receptors: Laudanosine has been shown to interact with various opioid receptor subtypes (mu, delta, and kappa).[1][7] This interaction is complex and may contribute to both its CNS excitatory effects and potential analgesic properties observed in animal studies.[2][7]

  • Nicotinic Acetylcholine Receptors: Laudanosine can modulate the activity of neuronal nicotinic acetylcholine receptors, which are involved in a wide range of CNS functions.[1][8]

It is important to note that laudanosine does not appear to interact with benzodiazepine or muscarinic receptors.[1][8] The multifaceted interactions of laudanosine with key CNS receptors provide a rich area for neuropharmacological investigation.

cluster_receptors Neurotransmitter Receptor Interactions Atracurium Atracurium / Cisatracurium Metabolism Hofmann Elimination & Ester Hydrolysis Atracurium->Metabolism In Vivo Laudanosine Laudanosine Metabolism->Laudanosine BBB Blood-Brain Barrier Laudanosine->BBB Crosses CNS Central Nervous System BBB->CNS GABA GABA-A Receptor (Antagonism) CNS->GABA Glycine Glycine Receptor (Antagonism) CNS->Glycine Opioid Opioid Receptors (Modulation) CNS->Opioid nAChR Nicotinic ACh Receptors (Modulation) CNS->nAChR Seizure Lowered Seizure Threshold & Neuronal Hyperexcitability GABA->Seizure Glycine->Seizure Opioid->Seizure nAChR->Seizure

Metabolic pathway and CNS effects of laudanosine.

Applications in Anesthesia Research: Clinical Relevance and Patient Safety

In the context of anesthesia, research on laudanosine is primarily driven by safety concerns, especially in patient populations at risk for its accumulation.

Monitoring in At-Risk Populations

Patients with hepatic or renal failure have a prolonged elimination half-life of laudanosine, leading to higher plasma concentrations.[2] Similarly, prolonged infusions of atracurium in the ICU setting can result in laudanosine accumulation.[6] Research in this area focuses on:

  • Pharmacokinetic Studies: Characterizing the pharmacokinetics of laudanosine in these patient populations to establish safe dosing guidelines for atracurium and cisatracurium.[9]

  • Correlation with Adverse Events: Investigating the correlation between plasma laudanosine concentrations and the incidence of CNS-related adverse events, such as seizures or delayed emergence from anesthesia.[10]

  • Development of Analytical Methods: Establishing robust and sensitive analytical methods for the routine monitoring of laudanosine levels in clinical practice.

Impact on Anesthetic Requirements

Studies in animal models have suggested that laudanosine can increase the minimum alveolar concentration (MAC) of volatile anesthetics, such as halothane.[11] This suggests that laudanosine-induced CNS stimulation may counteract the hypnotic effects of general anesthetics. Further research is warranted to explore the clinical implications of this finding in surgical patients.

Application Notes and Protocols

This section provides detailed protocols for key experimental procedures in laudanosine research. These protocols are designed to be self-validating and are grounded in established methodologies.

Protocol 1: Quantification of Laudanosine in Plasma using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated HPLC method with fluorimetric detection for the quantification of laudanosine in human plasma.[2][12]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium chloride (analytical grade)

  • Laudanosine standard

  • Internal standard (e.g., Verapamil)

  • Plasma samples

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Mobile Phase: Prepare the mobile phase consisting of a mixture of methanol and 0.9% potassium chloride (1:1 ratio).[1] Filter and degas the mobile phase before use.

  • Preparation of Standard Solutions: Prepare a stock solution of laudanosine in methanol. From the stock solution, prepare a series of working standard solutions in drug-free plasma to create a calibration curve (e.g., 40 to 2000 ng/mL).[2] Also, prepare quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation: a. To 500 µL of plasma sample, standard, or QC in a microcentrifuge tube, add the internal standard. b. Add 1 mL of acetonitrile to precipitate plasma proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 10,000 x g for 10 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 200 µL of the mobile phase.

  • HPLC Analysis: a. Set the fluorescence detector to an excitation wavelength of 240 nm and an emission wavelength of 320 nm.[2] b. Inject a fixed volume (e.g., 50 µL) of the prepared sample onto the HPLC column. c. Elute the compounds isocratically with the mobile phase at a constant flow rate (e.g., 1 mL/min). d. Record the chromatograms and integrate the peak areas for laudanosine and the internal standard.

  • Data Analysis: a. Construct a calibration curve by plotting the ratio of the peak area of laudanosine to the internal standard against the concentration of the laudanosine standards. b. Determine the concentration of laudanosine in the plasma samples by interpolating their peak area ratios on the calibration curve.

Start Start: Plasma Sample Step1 Add Internal Standard Start->Step1 Step2 Protein Precipitation (Acetonitrile) Step1->Step2 Step3 Vortex & Centrifuge Step2->Step3 Step4 Collect Supernatant Step3->Step4 Step5 Evaporate to Dryness Step4->Step5 Step6 Reconstitute in Mobile Phase Step5->Step6 Step7 Inject into HPLC System Step6->Step7 Step8 Chromatographic Separation (C18 Column) Step7->Step8 Step9 Fluorescence Detection (Ex: 240nm, Em: 320nm) Step8->Step9 End End: Quantification Step9->End

Workflow for HPLC quantification of laudanosine.
Protocol 2: In Vivo Assessment of Proconvulsant Activity in Rodents

This protocol describes a method to assess the proconvulsant effects of laudanosine in rats, incorporating behavioral observation and electroencephalography (EEG) recording.[5][6][13]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Laudanosine

  • Vehicle (e.g., saline)

  • Stereotaxic apparatus

  • EEG recording system (with electrodes, amplifier, and data acquisition software)

  • Video recording equipment

  • Animal seizure behavior observation cage

Procedure:

  • Surgical Implantation of EEG Electrodes: a. Anesthetize the rat using an appropriate anesthetic regimen (e.g., ketamine/xylazine). b. Secure the animal in a stereotaxic frame. c. Implant EEG electrodes over the cortex according to standard stereotaxic coordinates. d. Allow the animal to recover for at least one week post-surgery.

  • Habituation: a. Habituate the rats to the recording chamber for several days before the experiment to minimize stress-induced artifacts.[14]

  • Drug Administration: a. On the day of the experiment, administer laudanosine (e.g., 10-20 mg/kg, i.v. bolus or continuous infusion) or vehicle to the rats.[6]

  • Behavioral and EEG Recording: a. Immediately after drug administration, place the rat in the observation cage. b. Simultaneously record video and continuous EEG for a predefined period (e.g., 60 minutes). c. A baseline EEG should be recorded prior to drug administration.

  • Seizure Scoring: a. A trained observer, blinded to the treatment groups, should score the seizure behavior using a standardized scale (e.g., the Racine scale).

  • EEG Analysis: a. Visually inspect the EEG recordings for epileptiform activity, such as spikes, sharp waves, and seizure-like discharges. b. Perform quantitative analysis of the EEG data, including power spectral analysis to identify changes in different frequency bands.

  • Data Analysis: a. Compare the seizure scores and EEG parameters between the laudanosine-treated and vehicle-treated groups using appropriate statistical methods.

Protocol 3: In Vitro Investigation of Laudanosine's Effect on GABA-A Receptors using Patch-Clamp Electrophysiology

This protocol provides a framework for investigating the modulatory effects of laudanosine on GABA-A receptors expressed in a cellular model using the whole-cell patch-clamp technique.[4][9][15]

Materials:

  • Cell line expressing GABA-A receptors (e.g., HEK293 cells stably transfected with specific GABA-A receptor subunits)

  • Patch-clamp rig (including microscope, micromanipulators, amplifier, and data acquisition system)

  • Borosilicate glass capillaries for pipette fabrication

  • Cell culture reagents

  • Extracellular solution (in mM): 145 NaCl, 10 HEPES, 4 KCl, 2 CaCl2, 1 MgCl2 (pH 7.4)

  • Intracellular solution (in mM): 90 KCl, 50 KF, 11 EGTA, 10 HEPES, 4 Mg-ATP, 1 MgCl2 (pH 7.35)

  • GABA

  • Laudanosine

Procedure:

  • Cell Preparation: Culture the cells expressing GABA-A receptors on glass coverslips suitable for patch-clamp recording.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Recording: a. Place a coverslip with the cells in the recording chamber and perfuse with the extracellular solution. b. Under visual guidance, approach a single cell with the patch pipette and form a gigaohm seal. c. Rupture the cell membrane to achieve the whole-cell configuration. d. Clamp the cell at a holding potential of -60 mV.

  • Drug Application: a. Apply GABA at a concentration that elicits a submaximal current (e.g., EC20) to establish a baseline response. b. Co-apply GABA with increasing concentrations of laudanosine to assess its modulatory effects. c. Include a vehicle control to account for any solvent effects.

  • Data Acquisition and Analysis: a. Record the GABA-evoked currents in the absence and presence of laudanosine. b. Measure the peak amplitude of the currents. c. Plot a concentration-response curve for laudanosine's effect on the GABA-evoked current to determine its IC50 or EC50.

Data Presentation

Quantitative data from the described protocols should be presented in a clear and organized manner.

Table 1: Pharmacokinetic and Proconvulsant Parameters of Laudanosine

ParameterSpeciesValueReference
Convulsive Plasma ConcentrationRat> 17 µg/mL[8]
Convulsive IV Bolus DoseMouse/Rat10-20 mg/kg[6][7]
Plasma Concentration inducing EEG spikingDog> 10 µg/mL[6][7]
Plasma Concentration inducing seizuresDog> 17 µg/mL[6][7]
IC50 at low-affinity GABA-A receptorsIn vitro10 µM[7]
Ki at µ1 opioid receptorsIn vitro2.7 µM[7]
Human plasma concentration (post-surgery)Human0.34 (SD 0.22) µg/mL[10]

References

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. European Journal of Anaesthesiology, 19(7), 466-473. [Link]

  • Wikipedia. (n.d.). Laudanosine. In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. Cambridge University Press & Assessment. [Link]

  • Taylor & Francis. (n.d.). Laudanosine – Knowledge and References. [Link]

  • Grigore, A. M., Brusco, L., Jr, Kuroda, M., & Koorn, R. (1998). Laudanosine and atracurium concentrations in a patient receiving long-term atracurium infusion. Critical care medicine, 26(1), 180–183. [Link]

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. ResearchGate. [Link]

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. ResearchGate. [Link]

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. European Journal of Anaesthesiology, 19(7), 466-473. [Link]

  • Katz, Y., Weizman, A., Pick, C. G., Pasternak, G. W., Liu, L., Fonia, O., & Gavish, M. (1994). Interactions between laudanosine, GABA, and opioid subtype receptors: implication for laudanosine seizure activity. Brain research, 646(2), 235–241. [Link]

  • Lanier, W. L., Milde, J. H., & Michenfelder, J. D. (1985). Laudanosine (a metabolite of atracurium) increases the minimum alveolar concentration of halothane in rabbits. Anesthesiology, 63(6), 599–603. [Link]

  • de Ruyter, B. M., Booij, L. H., & Crul, J. F. (1987). Pharmacokinetics of atracurium and laudanosine in intensive care patients with acute respiratory distress syndrome undergoing mechanical ventilation. Anesthesiology, 66(6), 779–786. [Link]

  • Chapple, D. J., Miller, A. A., Ward, J. B., & Wheatley, P. L. (1987). Cardiovascular and neurological effects of laudanosine. Studies in mice and rats, and in conscious and anaesthetized dogs. British journal of anaesthesia, 59(2), 218–225. [Link]

  • Farenc, C., Audran, M., Lefrant, J. Y., Mazerm, I., & Bressolle, F. (1999). High-performance liquid chromatographic method for the determination of atracurium and laudanosine in human plasma. Application to pharmacokinetics. Journal of chromatography. B, Biomedical sciences and applications, 724(1), 117–126. [Link]

  • Scheepstra, G. L., Vree, T. B., Crul, J. F., van de Pol, F., & Reekers-Ketting, J. (1986). Convulsive effects and pharmacokinetics of laudanosine in the rat. European journal of anaesthesiology, 3(5), 371–383. [Link]

  • Goudsouzian, N., d'Hollander, A., & Viby-Mogensen, J. (1986). Production of laudanosine following infusion of atracurium in man and its effects on awakening. British journal of anaesthesia, 58(11), 1238–1242. [Link]

  • Olsen, R. W. (2006). Characterization of GABA receptors. Current protocols in neuroscience, Chapter 6, Unit 6.8. [Link]

  • Varin, F., Ducharme, J., & Théorêt, Y. (1990). Determination of atracurium and laudanosine in human plasma by high-performance liquid chromatography. Journal of chromatography, 529(2), 319–327. [Link]

  • Sophion Bioscience. (n.d.). Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysio. [Link]

  • Paz, J. T., Christian, C. A., Parada, I., Prince, D. A., & Huguenard, J. R. (2013). Protocol to record and quantify absence seizures in rats using EEG arrays. STAR protocols, 1(1), 100007. [Link]

  • University of British Columbia. (n.d.). Protocol for Rat Sleep EEG. [Link]

  • Parodi, G., Barone, I., Balbi, P., Lai, M., Tedeschi, A., Martinoia, S., & Difato, F. (2024). In vitro electrophysiological drug testing on neuronal networks derived from human induced pluripotent stem cells. Stem cell research & therapy, 15(1), 188. [Link]

  • Nanion Technologies. (n.d.). GABA Stacked.indd. [Link]

  • AxoSim. (n.d.). patch-clamp-protocol-final.pdf. [Link]

Sources

Laudanosine: A Versatile Precursor for the Synthesis of Novel Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Introduction: Reimagining a Metabolite as a Synthetic Cornerstone

Laudanosine, a benzyltetrahydroisoquinoline alkaloid, is primarily known in the clinical setting as a metabolite of the neuromuscular blocking agents atracurium and cisatracurium.[1][2] While its physiological effects, including potential CNS stimulation and seizure activity at high concentrations, have been the subject of study, its synthetic potential has been comparatively underexplored.[1][3] Laudanosine's inherent structural features—a tetrahydroisoquinoline core, multiple methoxy groups, and a reactive N-methyl group—make it an attractive and readily available starting material for the synthesis of a diverse array of novel isoquinoline alkaloids.[4] This application note will detail key chemical transformations and provide protocols for leveraging laudanosine as a versatile precursor in the development of new molecular entities with potential therapeutic applications. The isoquinoline alkaloid family is a rich source of biologically active compounds, with members exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[5] By utilizing laudanosine as a scaffold, researchers can efficiently access novel derivatives and expand the chemical space of this important class of natural products.

Core Synthetic Strategies: Unlocking the Potential of the Laudanosine Scaffold

The journey from laudanosine to novel isoquinoline alkaloids hinges on a series of strategic chemical modifications. These transformations target specific functionalities within the laudanosine molecule, enabling the construction of more complex and diverse alkaloid frameworks. The following sections will delve into the key reactions and provide detailed protocols for their implementation.

Diagram: Key Synthetic Gateways from Laudanosine

G cluster_products Novel Isoquinoline Alkaloids Laudanosine Laudanosine N_Demethylation N-Demethylation Laudanosine->N_Demethylation  Key Starting Point O_Demethylation O-Demethylation Laudanosine->O_Demethylation Aromatic_Func Aromatic Ring Functionalization Laudanosine->Aromatic_Func Cyclization Cyclization Reactions N_Demethylation->Cyclization  Enables Further Reactions O_Demethylation->Cyclization Other Derivatives Other Derivatives Aromatic_Func->Other Derivatives Protoberberines Protoberberines Cyclization->Protoberberines Aporphines Aporphines Cyclization->Aporphines G cluster_reactants Reactants cluster_product Product N-norlaudanosine Iminium Ion Iminium Ion N-norlaudanosine->Iminium Ion  + Aldehyde, H+ Tetrahydroprotoberberine Iminium Ion->Tetrahydroprotoberberine  Intramolecular  Cyclization Aldehyde R-CHO G cluster_reactant Reactant cluster_product Product Phenolic Laudanosine Derivative Phenoxy Radical Phenoxy Radical Phenolic Laudanosine Derivative->Phenoxy Radical  Oxidizing Agent Aporphine Alkaloid Phenoxy Radical->Aporphine Alkaloid  Intramolecular  C-C Coupling

Sources

Application Note: In Vivo Assessment of Laudanosine Cardiovascular Effects in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Laudanosine is the primary metabolite of the non-depolarizing neuromuscular blocking agents (NMBAs) atracurium and cisatracurium. While the parent compounds are clinically favored for their organ-independent Hofmann elimination, laudanosine accumulation—particularly in patients with renal failure or during prolonged ICU infusions—poses a risk of central nervous system (CNS) excitation and cardiovascular instability.

This Application Note provides a rigorous framework for studying the cardiovascular (CV) effects of laudanosine in rodent models. Unlike standard toxicity studies, this protocol distinguishes between CNS-mediated sympathetic surges (pre-seizure/seizure activity) and direct autonomic depression (hypotension/bradycardia), a critical differentiation often missed in general safety pharmacology.

Part 1: Experimental Design Strategy

Model Selection: Conscious vs. Anesthetized

The choice of model dictates the physiological baseline and the interpretability of laudanosine-induced hemodynamic changes.

FeatureConscious Tethered ModelAnesthetized Model (Urethane)Anesthetized Model (Volatile)
Primary Utility Toxicology & Behavioral correlationPure Cardiovascular MechanismNOT RECOMMENDED
CNS Status Intact (Seizure risk high)Suppressed (Seizure masked)Suppressed (Variable)
CV Baseline High sympathetic toneStable, preserved reflexesVasodilated, depressed
Laudanosine Interaction Seizures cause massive BP/HR spikesUnmasks direct hypotension/bradycardiaLaudanosine increases MAC (arousal)

Expert Recommendation:

  • For Mechanistic CV Studies: Use Urethane anesthesia (1.2–1.5 g/kg IP) . Urethane preserves autonomic reflexes and baroreceptor function better than volatile anesthetics. Critically, laudanosine is a CNS stimulant that increases the Minimum Alveolar Concentration (MAC) of volatile anesthetics (e.g., halothane, isoflurane).[1] Using volatile anesthesia introduces a confounding variable: the animal may "lighten" during infusion, altering hemodynamics due to arousal rather than direct drug effects.

  • For Toxicology: Use conscious, chronically instrumented rats to correlate plasma levels with seizure onset and hemodynamic collapse.

The Mechanistic Pathway

Understanding the dual-nature of laudanosine is essential for protocol design.

LaudanosineMechanism Atracurium Atracurium / Cisatracurium Hofmann Hofmann Elimination (Plasma/Tissue) Atracurium->Hofmann Laudanosine Laudanosine (Metabolite) Hofmann->Laudanosine BBB Blood-Brain Barrier Laudanosine->BBB Rapid Transport nAChR Neuronal nAChR Blockade (Autonomic Ganglia) Laudanosine->nAChR High Concentration (>6 µg/mL) GABA GABA_A Antagonism (CNS Disinhibition) BBB->GABA Seizure Seizure / Arousal GABA->Seizure Sympathetic Sympathetic Surge (Catecholamine Release) Seizure->Sympathetic CV_Spike Transient Hypertension & Tachycardia Sympathetic->CV_Spike CV_Drop Hypotension & Bradycardia CV_Spike->CV_Drop Post-ictal Collapse nAChR->CV_Drop

Figure 1: Mechanistic pathways of laudanosine. Note the competing effects: CNS excitation causes hypertensive spikes, while direct ganglionic blockade causes hypotension.

Part 2: Detailed Protocols

Protocol A: Surgical Instrumentation (Rat)

Objective: Establish stable arterial and venous access for high-fidelity hemodynamic monitoring and drug delivery.

Reagents & Equipment:

  • Subject: Male Sprague-Dawley Rats (250–350 g).

  • Anesthesia: Urethane (ethyl carbamate) 1.2 g/kg IP.

  • Catheters: PE-50 tubing tapered to PE-10 tips, filled with heparinized saline (50 IU/mL).

  • Transducers: Low-volume displacement pressure transducers (e.g., ADInstruments or Harvard Apparatus).

Step-by-Step Methodology:

  • Induction: Administer Urethane. Verify depth by loss of pedal withdrawal reflex. Maintain body temperature at 37°C ± 0.5°C using a feedback-controlled heating pad.

  • Airway: Perform a tracheostomy (PE-240 tubing) to ensure patent airway and facilitate spontaneous breathing. Note: Avoid mechanical ventilation if possible to preserve intrathoracic pressure dynamics, unless studying respiratory paralysis.

  • Arterial Cannulation (Femoral):

    • Isolate the femoral artery.

    • Insert PE-50 catheter approx. 2 cm to rest in the abdominal aorta.

    • Connect to pressure transducer.

    • Validation: Pulse pressure should be >30 mmHg; Mean Arterial Pressure (MAP) >80 mmHg.

  • Venous Cannulation (Femoral/Jugular):

    • Cannulate the femoral vein for drug administration.

    • Self-Validating Step: Inject a micro-bolus (0.1 mL) of saline. A transient artifact in the BP trace confirms patency without systemic effects.

  • Stabilization: Allow 30–60 minutes for hemodynamic stabilization before any drug administration.

Protocol B: Dose-Response Assessment

Objective: Determine the threshold for cardiovascular depression versus CNS excitation.

Dosing Strategy: Laudanosine has a short elimination half-life in rats. Bolus dosing mimics accidental overdose; infusion mimics ICU accumulation.

1. Intravenous Bolus Protocol:

  • Dose Range: 1, 5, 10, 20 mg/kg (Randomized or Escalating with washout).

  • Washout: 20 minutes between doses or until baseline returns.

  • Endpoint: Seizure activity (in conscious) or >20% drop in MAP (in anesthetized).

2. Continuous Infusion Protocol (ICU Simulation):

  • Loading Dose: 2 mg/kg bolus over 1 min.

  • Maintenance: 25 mg/kg/hr.[2]

  • Sampling: Collect 0.2 mL blood samples at 15, 30, 60 min for HPLC analysis of plasma laudanosine levels.

Experimental Workflow Diagram:

Workflow cluster_dosing Dosing Phase Prep Surgical Prep (Femoral A/V) Stab Stabilization (30 min) Prep->Stab Baseline Record Baseline MAP, HR, ECG Stab->Baseline Bolus IV Bolus (1-20 mg/kg) Baseline->Bolus Toxicity Infusion Infusion (25 mg/kg/h) Baseline->Infusion Accumulation Data Acquisition (1 kHz sampling) Bolus->Data Infusion->Data Analysis Analysis: Seizure vs. Hypotension Data->Analysis

Figure 2: Experimental workflow for in vivo laudanosine assessment.

Part 3: Data Analysis & Interpretation

Key Physiological Parameters

Summarize data into the following matrix to distinguish mechanisms.

ParameterResponse: Low Dose (<5 mg/kg)Response: High Dose (>10 mg/kg)Mechanistic Cause
MAP No change / Transient

Sustained

or Pre-ictal

Ganglionic blockade vs. Sympathetic activation
Heart Rate StableBradycardia (Anesthetized)Parasympathetic dominance / Direct cardiac depression
ECG NormalQRS widening / QT prolongationSodium/Potassium channel interaction
EEG Beta wave activationSpikes / Polyspike complexesGABA antagonism
Troubleshooting & Validation
  • Issue: Animal exhibits tachycardia immediately upon infusion.

    • Cause: Inadequate anesthesia depth. Laudanosine is causing arousal.[3][4][5]

    • Fix: Check corneal reflex. Supplement Urethane if necessary (carefully, as it depresses CV function).

  • Issue: Hypotension is refractory to washout.

    • Cause: Cardiovascular collapse or histamine release (rare with pure laudanosine, common with atracurium).

    • Validation: Administer Phenylephrine. If no response, the vasculature is paralyzed (severe toxicity).

References

  • Chapple, D. J., et al. (1987). Cardiovascular and neurological effects of laudanosine: Studies in mice and rats, and in conscious and anaesthetized dogs.[5] British Journal of Anaesthesia.[3] Link

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite.[4][5] European Journal of Anaesthesiology. Link

  • Scheepstra, G. L., et al. (1986). Convulsive effects and pharmacokinetics of laudanosine in the rat.[2][3] European Journal of Anaesthesiology. Link

  • Shi, W. Z., et al. (1985). Laudanosine (a metabolite of atracurium) increases the minimum alveolar concentration of halothane in rabbits.[1][3] Anesthesiology. Link

  • Ingram, M. D., et al. (1986). Pharmacology of laudanosine in dogs.[3][5] Anesthesiology. Link

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Application Note: In Vitro Assessment of Laudanosine-Induced Neurotoxicity and Receptor Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Laudanosine (benzyltetrahydroisoquinoline) is the primary metabolite of the neuromuscular blocking agents atracurium and cisatracurium. While the parent compounds act peripherally, laudanosine crosses the blood-brain barrier (BBB) and acts as a central nervous system (CNS) stimulant. Clinical accumulation of laudanosine has been associated with distinct neuroexcitatory effects, ranging from autonomic instability to potential epileptogenic activity (seizures).[1]

Mechanistic Rationale: The neurotoxicity of laudanosine is not merely non-specific cell death; it is driven by specific receptor interactions. Laudanosine acts as an antagonist at GABA_A receptors (reducing inhibitory tone) and modulates Neuronal Nicotinic Acetylcholine Receptors (nAChRs) .

This Application Note provides a high-fidelity workflow to evaluate these effects in vitro. Unlike generic toxicity screens, this guide emphasizes the use of differentiated neuronal models to ensure relevant receptor expression profiles, bridging the gap between basic cytotoxicity and functional neuropharmacology.

Experimental Design & Model Selection

The Biological Model: SH-SY5Y Neuroblastoma Cells

While primary cortical neurons are the gold standard, they are resource-intensive and heterogeneous.[2] The SH-SY5Y cell line is the recommended screening model provided it is differentiated. Undifferentiated SH-SY5Y cells lack the mature receptor density (GABA_A, nAChR) required to observe laudanosine's specific functional effects.

Reagent Preparation
  • Laudanosine Stock: Dissolve Laudanosine (Sigma-Aldrich or equivalent) in 100% DMSO to create a 100 mM stock.

  • Working Concentrations: Prepare serial dilutions in serum-free media.

    • Target Range: 1

      
      M – 500 
      
      
      
      M.
    • Rationale: The IC

      
       for GABA receptor antagonism is approximately 10–20 
      
      
      
      M; however, cytotoxic effects often require >100
      
      
      M.
  • Vehicle Control: DMSO concentration must remain < 0.1% in the final well to prevent solvent-induced neurotoxicity.

Core Protocol A: Neuronal Differentiation

Objective: To induce expression of mature neuronal markers (MAP2, NeuN) and functional ion channels.

  • Seeding: Seed SH-SY5Y cells at a density of

    
     cells/cm
    
    
    
    in a collagen-coated 96-well plate.
  • Differentiation Phase 1 (Day 1-5): Replace media with DMEM:F12 containing 1% FBS and 10

    
    M Retinoic Acid (RA) . Change media every 48 hours.
    
    • Mechanism:[2][3][4][5][6][7] RA arrests the cell cycle and initiates neurite extension.

  • Differentiation Phase 2 (Day 6-9): Switch to Neurobasal media supplemented with 50 ng/mL BDNF (Brain-Derived Neurotrophic Factor).

    • Mechanism:[2][3][4][5][6][7] BDNF promotes synaptic maturation and receptor clustering.

  • Validation: Visually confirm extensive neurite networks before proceeding to functional assays.

Core Protocol B: Functional Neurotoxicity (Calcium Flux Assay)

Objective: To measure laudanosine-induced excitotoxicity or receptor blockade via intracellular Calcium (


) dynamics.

Principle: Laudanosine blocks GABA_A receptors. In a disinhibition model, this blockade prevents the hyperpolarizing effect of GABA, potentially leading to depolarization and calcium influx if the system is stimulated. Alternatively, direct interaction with nAChRs can be measured by stimulating with Acetylcholine (ACh) and measuring inhibition.

Workflow Diagram (DOT):

CalciumFluxWorkflow Start Differentiated SH-SY5Y Cells Load Load Fluo-4 AM (45 min @ 37°C) Start->Load Wash Wash x3 (HBSS Buffer) Load->Wash Treat Add Laudanosine (10-300 µM) Wash->Treat Stim Inject Agonist (GABA or ACh) Treat->Stim Pre-incubation 15 min Read Measure Fluorescence (Ex 494 / Em 516) Stim->Read Kinetic Read (0-120 sec)

Caption: Kinetic workflow for measuring receptor modulation via calcium fluorescence.

Detailed Steps:
  • Dye Loading: Aspirate media and wash cells with HBSS (with Ca2+/Mg2+). Add Fluo-4 AM (4

    
    M) dissolved in HBSS + 0.04% Pluronic F-127.
    
  • Incubation: Incubate for 45 minutes at 37°C in the dark.

  • Wash: Wash cells

    
     with HBSS to remove extracellular dye. Leave 100 
    
    
    
    L HBSS in wells.
  • Baseline Reading: Measure baseline fluorescence (

    
    ) for 10 seconds.
    
  • Laudanosine Addition (Antagonist Mode): Add 50

    
    L of 
    
    
    
    concentrated Laudanosine to the wells. Incubate for 10–15 minutes.
  • Agonist Injection:

    • For nAChR: Inject Acetylcholine (100

      
      M) .
      
    • For GABA: Inject GABA (10

      
      M)  (Note: For GABA assays, membrane potential dyes like DiBAC4(3) are often superior to Calcium dyes, as GABA induces Cl- flux, not Ca2+. However, if studying excitotoxicity caused by disinhibition in a network, Calcium is appropriate).
      
  • Measurement: Immediately record fluorescence every 1 second for 2 minutes.

Data Interpretation:

  • Inhibition: If Laudanosine blocks nAChRs, the peak fluorescence induced by ACh will decrease dose-dependently.

  • Excitotoxicity: In complex cultures, high-dose Laudanosine alone may cause a slow rise in baseline Calcium due to cellular stress or off-target ion channel interaction.

Core Protocol C: Cytotoxicity (MTT Assay)

Objective: To distinguish between functional receptor modulation and gross cellular necrosis.

  • Seeding:

    
     cells/well (96-well).
    
  • Treatment: Treat cells with Laudanosine (1–500

    
    M) for 24 hours .
    
    • Positive Control: 10% DMSO or 100

      
      M Glutamate (for excitotoxic death).
      
  • MTT Addition: Add MTT reagent (0.5 mg/mL final concentration) for 4 hours at 37°C.

  • Solubilization: Aspirate media carefully. Add 150

    
    L DMSO to dissolve formazan crystals.[8]
    
  • Quantification: Read Absorbance at 570 nm (Ref 630 nm).

Summary of Expected Results
Assay TypeParameterExpected Outcome (Laudanosine)Physiological Relevance
MTT / CCK-8 Cell ViabilityLow toxicity at < 50

M. Significant toxicity likely > 200

M.
Defines the "safe" therapeutic window vs. overdose.
Ca2+ Flux (nAChR) Peak FluorescenceDose-dependent reduction of ACh-induced response.Confirms neuromuscular/ganglionic blockade effects.[1][4]
GABA Binding Radioligand DisplacementDisplacement of [3H]-Bicuculline (Low affinity sites).[9]Explains CNS excitation (seizure mechanism).

Mechanistic Pathway Visualization

The following diagram illustrates the dual pathway of Laudanosine: the intended neuromuscular blockade (peripheral) and the unintended CNS excitotoxicity (central).

LaudanosineMechanism cluster_CNS Central Nervous System (Neurotoxicity) cluster_PNS Peripheral/Autonomic Laud Laudanosine (Metabolite) GABA GABA-A Receptor (Antagonist) Laud->GABA Inhibits (IC50 ~10uM) nAChR nAChR (alpha3beta4) (Blockade) Laud->nAChR Blocks Pore Cl_Influx Reduced Cl- Influx GABA->Cl_Influx Prevents Depol Neuronal Depolarization Cl_Influx->Depol Seizure Seizure / Excitotoxicity Depol->Seizure Autonomic Autonomic Instability (Hypotension) nAChR->Autonomic

Caption: Mechanistic pathway showing GABA antagonism leading to CNS excitotoxicity.

References

  • Fodale, V., et al. (2002). "Laudanosine, an atracurium and cisatracurium metabolite."[1][4] European Journal of Anaesthesiology. Link

    • Significance: The seminal review establishing the metabolic pathway and clinical risks of laudanosine.
  • Katz, B., et al. (1994). "Interactions between laudanosine, GABA, and opioid subtype receptors."[1][4][9] Brain Research. Link

    • M)
  • Amici, R., et al. (2022). "Streamlining Culture Conditions for the Neuroblastoma Cell Line SH-SY5Y." MDPI Methods and Protocols. Link

    • Significance: Provides the authoritative protocol for culturing and differenti
  • Pereira, E., et al. (2021). "The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation." Frontiers in Oncology. Link

    • Significance: Grounding for the cytotoxicity protocol, ensuring proper interpretation of metabolic activity vs.

Sources

Application Note: High-Resolution Mass Spectrometry Strategies for the Identification of Laudanosine and Its Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Clinical Context

Laudanosine (


) is a major metabolite of the neuromuscular blocking agents atracurium  and cisatracurium , formed primarily via Hofmann elimination and ester hydrolysis. Unlike its parent compounds, laudanosine possesses Central Nervous System (CNS) stimulating properties. It readily crosses the blood-brain barrier and has been associated with seizure activity in patients with renal failure or during prolonged infusions in intensive care units (ICU).

While the pharmacokinetics of atracurium are well-documented, the metabolic fate of laudanosine itself involves complex Phase I (oxidative) and Phase II (conjugative) pathways mediated by Cytochrome P450 enzymes (specifically CYP3A4). Accurate identification of these downstream metabolites is critical for:

  • Toxicity Profiling: Distinguishing between parent toxicity and metabolite-induced adverse events.

  • Clearance Mechanisms: Understanding renal vs. hepatic clearance in compromised patients.

This guide details a robust workflow for the structural elucidation of laudanosine metabolites using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), prioritizing sensitivity and structural confidence.

Experimental Design & Logic

To identify unknown metabolites, a Triple Quadrupole (QqQ) is insufficient due to its low mass resolution. We utilize a Quadrupole-Time of Flight (Q-TOF) or Orbitrap system.[1] The workflow relies on "Metabolite Pilot" logic: searching for the stable isoquinoline core structure while identifying modifications on the benzyl ring.

The "Golden Thread": The Isoquinoline Core

Laudanosine is a benzyltetrahydroisoquinoline alkaloid. Under Collision-Induced Dissociation (CID), the molecule characteristically cleaves at the


 bond.
  • Parent Ion:

    
    
    
  • Diagnostic Fragment:

    
     (6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolinium ion).
    

Strategic Insight: Any metabolite retaining the isoquinoline ring but modified on the benzyl ring will shift the parent mass but retain the 206 fragment. Any metabolite modified on the isoquinoline ring will show a shift in both the parent and the 206 fragment.

Workflow Visualization

Workflow Sample Plasma/Urine Sample PPT Protein Precipitation (High Throughput) Sample->PPT Quant SPE Solid Phase Extraction (High Sensitivity) Sample->SPE Qual/ID LC UHPLC Separation (C18 Column) PPT->LC SPE->LC MS HRMS Acquisition (Data Dependent MS2) LC->MS Data Metabolite ID (Mass Defect Filter) MS->Data

Figure 1: Analytical workflow. Solid Phase Extraction (SPE) is prioritized for metabolite identification to minimize matrix suppression and concentrate low-abundance metabolites.

Detailed Protocols

Protocol A: Sample Preparation (Solid Phase Extraction)

Objective: Maximize recovery of polar metabolites (norlaudanosine) and amphiphilic parent compounds while removing plasma proteins and phospholipids.

  • Sample Pre-treatment: Aliquot

    
     of plasma. Add 
    
    
    
    of Internal Standard (Laudanosine-d3,
    
    
    ). Dilute with
    
    
    of
    
    
    Formic Acid in water to disrupt protein binding.
  • Conditioning: Use a Mixed-Mode Cation Exchange (MCX) cartridge (30 mg/1 mL).

    • 
       Methanol.
      
    • 
       Water (0.1% Formic Acid).
      
  • Loading: Load the pre-treated sample at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash 1:

      
       2% Formic Acid (removes proteins/interferences).
      
    • Wash 2:

      
       Methanol (removes neutrals/hydrophobics). Note: Laudanosine is basic; it will retain on the cation exchange sorbent.
      
  • Elution: Elute with

    
     of 
    
    
    
    Ammonium Hydroxide in Methanol. The high pH neutralizes the amine, releasing the analyte.
  • Reconstitution: Evaporate to dryness under

    
     at 
    
    
    
    . Reconstitute in
    
    
    of Mobile Phase A/B (90:10).
Protocol B: LC-MS/MS Acquisition Parameters

Objective: Chromatographic separation of isomers (e.g., 4'-O-desmethyl vs 3'-O-desmethyl isomers) which have identical masses.

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Waters BEH C18,

    
    , 
    
    
    
    ).
  • Mobile Phase A:

    
     Ammonium Formate in Water (pH 3.5). Why? Low pH ensures protonation of the nitrogen for ESI+.
    
  • Mobile Phase B: Acetonitrile.

  • Flow Rate:

    
    .
    
  • Temp:

    
    .
    

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Load
10.040Linear Gradient (Metabolite Elution)
12.095Wash
14.095Hold
14.15Re-equilibration
16.05End

Mass Spectrometry (Q-TOF/Orbitrap):

  • Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Scan Mode: Data Dependent Acquisition (DDA) or

    
     (Ramp collision energy).
    
  • Mass Range:

    
     100 – 1000.
    
  • Collision Energy: Ramp 20–40 eV. Rationale: Lower energy preserves the parent; higher energy reveals the diagnostic 206 fragment.

Data Analysis & Structural Elucidation

Fragmentation Logic

The identification relies on detecting the mass shift relative to Laudanosine (


 358).
  • Laudanosine (Parent):

    
     358.
    
    • Fragment: 206 (Isoquinoline core).

  • Norlaudanosine (N-demethylation):

    
     344 (
    
    
    
    ).
    • Mechanism:[2][3][4] Loss of methyl group from the nitrogen.

    • Fragment:

      
       192 (Shift in the core fragment confirms modification is on the N-ring).
      
  • O-Desmethyl Metabolites (e.g., Pseudocodamine):

    
     344 (
    
    
    
    ).
    • Mechanism:[2][3][4] Loss of methyl from one of the four methoxy groups.

    • Fragment: If the loss is on the benzyl ring, fragment remains 206. If on the isoquinoline ring, fragment shifts to 192.

Metabolic Pathway Map

Metabolism Atracurium Atracurium (Parent Drug) Laudanosine Laudanosine (m/z 358) Atracurium->Laudanosine Hofmann Elimination Norlaudanosine Norlaudanosine (m/z 344) N-demethylation Laudanosine->Norlaudanosine CYP3A4 O_Desmethyl_Benzyl 4'-O-desmethyl-LAU (m/z 344) Benzyl Ring Mod Laudanosine->O_Desmethyl_Benzyl O-demethylation O_Desmethyl_Iso 6-O-desmethyl-LAU (m/z 344) Isoquinoline Ring Mod Laudanosine->O_Desmethyl_Iso O-demethylation Glucuronide Laudanosine-Glucuronide (m/z 534) Laudanosine->Glucuronide UGT Conjugation Tetrahydropapaverine Tetrahydropapaverine (m/z 344) Frag: m/z 206 Frag: m/z 206 O_Desmethyl_Benzyl->Frag: m/z 206 MS2 Frag: m/z 192 Frag: m/z 192 O_Desmethyl_Iso->Frag: m/z 192 MS2

Figure 2: Metabolic pathways of Laudanosine. Diagnostic fragmentation patterns (dotted lines) allow differentiation between isomers.

Summary of Key Metabolites
Metabolite NameModificationObserved

(

)
Key Fragment (

)
Retention Time Shift
Laudanosine Parent358.2013206.11Reference
Norlaudanosine N-Demethylation344.1856192.10Earlier (More Polar)
4'-O-desmethyl-LAU O-Demethylation (Benzyl)344.1856206.11Earlier
6-O-desmethyl-LAU O-Demethylation (Isoq)344.1856192.10Earlier
Laudanosine N-oxide Oxidation374.1962358.20Earlier

References

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. European Journal of Anaesthesiology, 19(7), 466–473.

  • Zhang, H., et al. (2006). Simultaneous determination of atracurium and its metabolite laudanosine in dog plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B, 831(1-2), 158-164.

  • Persson, P., et al. (2010). Determination of laudanosine in urine and plasma by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology.

  • U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (±)-Laudanosine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chemical synthesis of (±)-Laudanosine. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to enhance the yield and purity of this important benzyltetrahydroisoquinoline alkaloid. Here, we move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated strategies for optimization.

Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable synthetic route for producing racemic (±)-Laudanosine?

A common and well-established pathway for synthesizing (±)-Laudanosine involves a three-step sequence starting from commercially available precursors: homoveratrylamine and homoveratric acid. This route is favored for its logical progression and amenability to scale-up.

The synthesis can be summarized as follows:

  • Amide Formation: Condensation of homoveratrylamine with homoveratric acid (or its more reactive acid chloride derivative) to form the key intermediate, N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.

  • Bischler-Napieralski Cyclization: Intramolecular cyclization of the amide using a dehydrating agent like phosphoryl chloride (POCl₃) to form the 3,4-dihydroisoquinoline intermediate.

  • Reduction & N-Methylation Sequence: This is typically a two-part process:

    • Reduction: The dihydroisoquinoline intermediate is reduced to the corresponding tetrahydroisoquinoline, (±)-Norlaudanosine (also known as tetrahydropapaverine), using a hydride reducing agent such as sodium borohydride (NaBH₄).

    • N-Methylation: The secondary amine of Norlaudanosine is methylated, most commonly via the Eschweiler-Clarke reaction, to yield the final product, (±)-Laudanosine.

Below is a diagram illustrating this synthetic pathway.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Bischler-Napieralski Cyclization cluster_2 Step 3a: Reduction cluster_3 Step 3b: N-Methylation Homoveratrylamine Homoveratrylamine Amide Intermediate Amide Intermediate Homoveratrylamine->Amide Intermediate Condensation Homoveratric Acid Homoveratric Acid Homoveratric Acid->Amide Intermediate Dihydroisoquinoline Dihydroisoquinoline Amide Intermediate->Dihydroisoquinoline POCl3, Toluene, Reflux Norlaudanosine Norlaudanosine Dihydroisoquinoline->Norlaudanosine NaBH4, MeOH Laudanosine Laudanosine Norlaudanosine->Laudanosine HCHO, HCOOH

Caption: A typical three-step synthetic workflow for (±)-Laudanosine.

Troubleshooting Guide by Synthesis Stage

This section addresses specific issues that may arise at each stage of the synthesis.

Stage 1: Amide Formation

Q2: My amide formation step is low-yielding. How can I improve it?

While direct thermal or acid-catalyzed condensation of homoveratrylamine and homoveratric acid is possible, it often requires harsh conditions and can result in low yields. The primary cause of low yield is the poor reactivity of the carboxylic acid.

Causality & Solution: To improve the yield, the carboxylic acid's carbonyl carbon must be made more electrophilic. The most reliable method is to convert the homoveratric acid to its corresponding acid chloride .

  • Expertise & Experience: Reacting homoveratric acid with thionyl chloride (SOCl₂) or oxalyl chloride is a standard and highly effective method for producing homoveratryl chloride. This intermediate is much more reactive and will readily couple with homoveratrylamine, often at room temperature or with gentle heating, to produce the desired amide in excellent yield (>90%).

  • Trustworthiness: This two-step approach (acid to acid chloride, then to amide) is a cornerstone of organic synthesis. Ensure the acid chloride formation goes to completion and that excess SOCl₂ is removed under vacuum before adding the amine to prevent unwanted side reactions.

Stage 2: Bischler-Napieralski Cyclization

Q3: The Bischler-Napieralski reaction is not working well; I'm recovering starting material or getting a complex mixture. What's going wrong?

This step is often the most challenging and yield-limiting stage. Success hinges on effective dehydration and electrophilic aromatic substitution. Common failure points include insufficient activation of the amide, incorrect solvent or temperature, and competing side reactions.

Troubleshooting Flowchart:

G start Low Yield in B-N Cyclization issue1 High amount of starting material recovered? start->issue1 solution1 Problem: Incomplete Dehydration/Activation 1. Increase equivalents of POCl3 (from 2 to 5 eq.). 2. Switch solvent from Toluene to Acetonitrile or neat POCl3. 3. Increase reaction temperature and time. issue1->solution1 Yes issue2 Formation of dark, polymeric material? issue1->issue2 No solution2 Problem: Reaction too harsh. 1. Lower the reaction temperature. 2. Ensure strict anhydrous conditions (use freshly distilled solvents and reagents). 3. Consider a milder Lewis acid if substrate is sensitive. issue2->solution2 Yes issue3 Major byproduct observed by TLC/LC-MS? issue2->issue3 No solution3 Problem: Retro-Ritter Side Reaction. This forms a styrene byproduct. 1. Use acetonitrile as the solvent to shift equilibrium away from the byproduct. 2. Avoid excessively high temperatures. issue3->solution3 Yes

Caption: Troubleshooting the Bischler-Napieralski Cyclization step.

Expert Commentary on Reagent Choice: The choice and amount of the condensing agent are critical. The reaction relies on the activation of the amide oxygen.

  • POCl₃: This is the most common reagent. It reacts with the amide to form a highly electrophilic imidoyl phosphate intermediate, which is susceptible to attack by the electron-rich aromatic ring.[1][2] The presence of four methoxy groups on the starting material strongly activates both aromatic rings, making it well-suited for this reaction.[2]

  • P₂O₅/POCl₃ Mixture: For less activated systems, a mixture of phosphorus pentoxide and POCl₃ is more effective. This combination generates pyrophosphoryl chloride, an even more powerful dehydrating agent.[1][3]

Reagent SystemTypical ConditionsExpected Yield RangeKey Considerations
POCl₃ Toluene or Acetonitrile, Reflux (80-110 °C)60-85%Most common; ensure POCl₃ is fresh.
P₂O₅ / POCl₃ Refluxing POCl₃70-90%More vigorous; for stubborn reactions.
Eaton's Reagent 60-80 °C65-80%Milder alternative, can sometimes reduce side products.
Stage 3a: Reduction of the Dihydroisoquinoline

Q4: My reduction with NaBH₄ is slow or incomplete. Can I heat the reaction?

An incomplete reduction is usually due to the deactivation of the NaBH₄ or insufficient electrophilicity of the iminium ion intermediate.

Causality & Solution: Sodium borohydride is a mild reducing agent, and its efficacy can be influenced by solvent and temperature.

  • Solvent Choice: Methanol or ethanol are standard solvents. They are protic and participate in the mechanism by protonating the nitrogen atom, which facilitates the hydride attack.

  • Temperature Control: The reaction is typically run at 0 °C to room temperature. While heating can drive a sluggish reaction to completion, it must be done with extreme caution. NaBH₄ can decompose rapidly in hot alcoholic solvents, leading to a runaway exothermic reaction and vigorous hydrogen gas evolution.[4] A safer approach is to first ensure the quality of your NaBH₄ and then, if necessary, allow the reaction to stir for a longer period at room temperature or with gentle warming (e.g., to 40-50 °C) with careful monitoring.

  • pH Adjustment: The reduction is often more efficient under slightly acidic conditions, which ensures the formation of the more electrophilic iminium ion. Adding a small amount of a weak acid can sometimes accelerate the reaction, but care must be taken as NaBH₄ decomposes in strongly acidic media.

Stage 3b: N-Methylation (Eschweiler-Clarke Reaction)

Q5: The Eschweiler-Clarke methylation is giving me multiple spots on my TLC plate. What are they?

The Eschweiler-Clarke reaction is generally very clean.[5][6] If you are seeing multiple products, the most likely culprits are an incomplete reaction or issues with the starting materials or workup.

Common Issues and Solutions:

  • Incomplete Reaction: The most prominent spot is likely your starting material, (±)-Norlaudanosine.

    • Reason: Insufficient equivalents of formaldehyde or formic acid, or insufficient heating.

    • Solution: Use a clear excess of both reagents (typically 2-3 equivalents of each) and ensure the reaction is heated (usually to 80-100 °C) until TLC analysis shows full conversion.[7] The loss of CO₂ gas is the thermodynamic driving force for this reaction, which requires heat.[6][8]

  • Formation of N-formyl Impurity: A minor, more polar spot could be the N-formyl derivative of Norlaudanosine.

    • Reason: This can occur if the hydride transfer from formic acid is slow relative to the initial condensation with formaldehyde.

    • Solution: Ensure an adequate excess of formic acid is present to act as the hydride donor.

  • Workup Issues: Laudanosine is a basic compound.

    • Reason: During workup, if the aqueous layer is not made sufficiently basic (pH > 10) before extraction, a significant portion of your product will remain in the aqueous layer as the protonated ammonium salt.

    • Solution: After the reaction, cool the mixture and carefully basify with NaOH or K₂CO₃ solution until the pH is strongly basic before extracting with a solvent like dichloromethane or ethyl acetate.[7]

Detailed Experimental Protocols

The following protocols are representative procedures. Researchers should always perform their own risk assessment before conducting any experiment.[9]

Protocol 1: Bischler-Napieralski Cyclization
  • To a solution of N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (1.0 eq) in dry toluene (5 mL per gram of amide), add phosphoryl chloride (POCl₃, 3.0 eq) dropwise at 0 °C.

  • After the addition is complete, heat the mixture to reflux (approx. 110 °C) and maintain for 2-3 hours. Monitor the reaction by TLC (e.g., 9:1 DCM:MeOH).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous mixture to pH > 10 with a concentrated NaOH solution while cooling in an ice bath.

  • Extract the product with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline intermediate.

Protocol 2: Reduction and N-Methylation
  • Dissolve the crude dihydroisoquinoline intermediate from the previous step in methanol (10 mL per gram).

  • Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Carefully add acetone to quench any excess NaBH₄, then remove the methanol under reduced pressure.

  • To the crude (±)-Norlaudanosine residue, add formic acid (3.0 eq) and a 37% aqueous solution of formaldehyde (3.0 eq).

  • Heat the mixture in a fume hood to 90-100 °C for 4-6 hours. The evolution of CO₂ should be observed.

  • Cool the mixture, dilute with water, and basify to pH > 10 with NaOH.

  • Extract with dichloromethane (3x), dry the combined organic layers over Na₂SO₄, filter, and concentrate.

Protocol 3: Purification

The crude (±)-Laudanosine can be purified by flash column chromatography on silica gel.[10]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH) is effective. Start with 100% DCM and gradually increase the polarity by adding MeOH (e.g., from 0.5% to 5%). (±)-Laudanosine is a relatively polar compound.

  • Alternative Mobile Phase for HPLC: For analytical purposes, a mobile phase consisting of a buffered aqueous solution and organic modifiers like methanol and acetonitrile is common. A typical system could be a mixture of 0.075 M potassium dihydrogen phosphate buffer (pH adjusted to ~3), methanol, and acetonitrile.[11]

References

  • Laudanosine, an atracurium and cisatracurium metabolite. ResearchGate. Available at: [Link]

  • Stenlake, J. B., et al. (1983). Atracurium decay and the formation of laudanosine in humans. British Journal of Anaesthesia, 55(Suppl 1), 3S-10S.
  • Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS OF NELARABINE WITH PURE β-ANOMER THROUGH LATE-STAGE CH NITRATION/NITRO. HETEROCYCLES, Vol. 91, No. 12, 2015.
  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Available at: [Link]

  • Laudanosine. Wikipedia. Available at: [Link]

  • Gao, S., et al. (2022).
  • Eschweiler–Clarke reaction. Wikipedia. Available at: [Link]

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. Current Drug Metabolism, 3(4), 347-354.
  • Eschweiler-Clarke Reaction. NROChemistry. Available at: [Link]

  • Bischler-Napieralski Reaction. YouTube. Available at: [Link]

  • Eschweiler-Clarke Reaction. YouTube. Available at: [Link]

  • Eschweiler-Clarke reaction. Name-Reaction.com. Available at: [Link]

  • Synthesis of (–)-(S)-Norlaudanosine, (+)-(R)-O,O-Dimethylcoclaurine, and (+)-(R)-Salsolidine by Alkylation of an α-Aminonitrile. ResearchGate. Available at: [Link]

  • Mechanism of Bischler‐Napieralski cyclization using POCl3 as condensing... ResearchGate. Available at: [Link]

  • Tomasso, C. J., et al. (2020). Using Additives to Control the Decomposition Temperature of Sodium Borohydride. Journal of Energy and Power Technology.
  • Ma'mun, A., et al. (2015). Comparative Study for Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry. International Journal of Pharmaceutical Sciences and Research.
  • Using Additives to Control the Decomposition Temperature of Sodium Borohydride. LIDSEN Publishing Inc.. Available at: [Link]

  • Ward, S., et al. (1983). Effect of Renal Failure on Laudanosine Excretion in Man. Anesthesia & Analgesia, 62(8), 733-735.
  • Bischler–Napieralski reaction. Wikipedia. Available at: [Link]

  • User's Guide - HPLC. Chromtech. Available at: [Link]

  • Homoveratric acid. Organic Syntheses Procedure. Available at: [Link]

  • NaBH4 reaction driven to completion by heating? Reddit. Available at: [Link]

  • Comparative Study For Determination of Atracurium Besilate in Presence of Its Toxic Degradant (Laudanosine) by Reversed Phase HPLC and by TLC Densitometry. Scribd. Available at: [Link]

  • Optimisation of reaction conditions. ResearchGate. Available at: [Link]

  • On the storage of the sodium borohydride solution used in the hydride-generation atomic-absorption technique. PubMed. Available at: [Link]

  • BISCHLER-NAPIERALSKI CYCLIZATION OF N-[2-(2-BROMO- 5-HYDROXY-4-METHOXYPHENYL)ETHYL]. J-STAGE. Available at: [Link]

  • HPLC method development for the quantification of a mixture of reacting species: The case of lactose. ETH Research Collection. Available at: [Link]

  • Ferrara, S. D., et al. (2007). Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap. Rapid Communications in Mass Spectrometry, 21(18), 2944-2950.
  • Tomasso, C. J., et al. (2020). Using Additives to Control the Decomposition Temperature of Sodium Borohydride.
  • Optimization of Phosphorus Emitter Formation from POCl3 Diffusion for p-Type Silicon Solar Cells Processing. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Laudanosine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with laudanosine. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address the significant challenge of laudanosine's poor aqueous solubility in in vitro experimental settings. Our goal is to equip you with the knowledge to generate reliable and reproducible data.

Part 1: Understanding the Challenge & Frequently Asked Questions (FAQs)

Laudanosine is a benzyltetrahydroisoquinoline alkaloid, a structural class often associated with low water solubility due to its rigid, hydrophobic rings.[1][2] Its estimated aqueous solubility is approximately 74.73 mg/L, which can be a limiting factor for achieving desired concentrations in physiological buffers used for in vitro assays.[3]

Q1: Why is laudanosine so difficult to dissolve in my aqueous assay buffer?

A1: Laudanosine is a lipophilic molecule with a high estimated logP (o/w) of 3.630.[3] This indicates a strong preference for non-polar (oily) environments over polar (water-based) ones. Its molecular structure, rich in carbon and hydrogen, lacks a sufficient number of polar functional groups that can form favorable hydrogen bonds with water, leading to its poor aqueous solubility.

Q2: What is the best solvent to prepare a high-concentration stock solution of laudanosine?

A2: Dimethyl sulfoxide (DMSO) is the recommended starting solvent. Laudanosine is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions up to 100 mg/mL.[4] This high concentration is crucial as it allows for minimal volumes of the organic solvent to be added to your aqueous assay medium, thereby reducing potential solvent-induced artifacts.

Q3: I dissolved laudanosine in DMSO, but it crashed out (precipitated) when I diluted it into my cell culture media. What happened?

A3: This is a common phenomenon known as "solvent-shifting" precipitation. While laudanosine is soluble in 100% DMSO, the final assay condition is overwhelmingly aqueous (e.g., >99% water-based media). When the DMSO stock is diluted, the laudanosine molecules are suddenly in an environment where they are no longer soluble, causing them to aggregate and precipitate. The key is to ensure the final concentration of laudanosine in the aqueous buffer does not exceed its solubility limit under those specific conditions.

Q4: What are the visible signs of laudanosine precipitation in my assay?

A4: You might observe a fine, crystalline precipitate, a cloudy or hazy appearance in the wells of your microplate, or an oily film on the surface of the medium. Even if not visible to the naked eye, microprecipitation can occur, leading to inconsistent and non-reproducible assay results. It is always good practice to visually inspect your final solutions and the wells of your assay plate under a microscope.

Q5: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

A5: This is highly dependent on the cell line. As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[5] Some robust cell lines may tolerate up to 1%, while sensitive primary cells may show stress at concentrations as low as 0.1%.[5] It is imperative to run a vehicle control experiment where cells are exposed to the highest concentration of DMSO used in your assay to ensure the solvent itself is not affecting the experimental outcome.[6]

Part 2: Troubleshooting Guide & Strategic Solutions

When encountering solubility issues, a systematic approach is key. The following decision-making workflow and troubleshooting table will guide you toward the optimal solution for your specific experimental needs.

Solubilization Strategy Workflow

Caption: A decision workflow for solubilizing laudanosine.

ProblemProbable CauseRecommended Solution & Rationale
Precipitation upon dilution The final concentration of laudanosine exceeds its solubility in the aqueous assay buffer.1. Lower the Final Concentration: This is the simplest solution. Determine the highest concentration that remains soluble and adjust your experimental design accordingly. 2. pH Adjustment: Laudanosine is an alkaloid. Adjusting the pH of the buffer may alter its ionization state and improve solubility. This requires careful validation to ensure the pH change does not affect your assay system.[7] 3. Use a Co-solvent System: A mixture of solvents can improve solubility. A formulation containing DMSO, PEG300, and Tween-80 has been shown to be effective.[4] PEG300 acts as a co-solvent, while Tween-80 is a surfactant that helps to keep the compound dispersed.[8]
Inconsistent or non-reproducible results Microprecipitation or aggregation of laudanosine is occurring, leading to variable effective concentrations in the assay.1. Sonication: After preparing the final working solution, use a bath sonicator for 5-10 minutes to break up any small aggregates.[4] 2. Use Solubility Enhancers (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like laudanosine in their central cavity, effectively increasing their aqueous solubility.[9][10] Sulfated-γ-CyD and SBE-β-CD have shown promise for interacting with laudanosine.[4][11] 3. Rigorous Vehicle Controls: Always run parallel experiments with the vehicle (e.g., 0.1% DMSO, or the cyclodextrin solution without laudanosine) to ensure that the observed effects are due to laudanosine and not the solubilizing agents.
Cell toxicity observed in vehicle control The concentration of the organic solvent (e.g., DMSO) is too high for the cell line being used.1. Reduce Final Solvent Concentration: The most common cause of vehicle toxicity is an excessive concentration of DMSO. Aim for a final concentration of ≤0.5%, and ideally ≤0.1% for sensitive cells.[5] This may require preparing a more concentrated initial stock solution. 2. Perform a Solvent Tolerance Test: Before starting your main experiment, expose your cells to a range of solvent concentrations (e.g., 0.05% to 1% DMSO) to determine the maximum non-toxic concentration for your specific cell line.
Data Summary Tables

Table 1: Laudanosine Solubility Profile

Solvent Solubility Source(s)
Water ~74.73 mg/L (estimated) [3]
DMSO ≥ 100 mg/mL [4]
Ethanol Slightly soluble [12][13]
Methanol Slightly soluble [12][13]

| Chloroform | Slightly soluble |[12][13] |

Table 2: Recommended Maximum Co-solvent Concentrations for In Vitro Assays

Co-solvent Recommended Max. Concentration Notes Source(s)
DMSO 0.1% - 0.5% Cell line dependent. Always verify with a toxicity test. [5][14]
Ethanol 0.1% - 0.5% Can be more toxic than DMSO for some cell lines. General Lab Practice
PEG300 < 1% Often used in combination with other solvents. [8]

| Tween-80 | < 0.1% | Surfactant; can affect membrane integrity at higher concentrations. | General Lab Practice |

Part 3: Validated Experimental Protocols

Protocol 1: Preparation of a 100 mM Laudanosine Stock Solution in DMSO

Rationale: Creating a high-concentration stock is essential for minimizing the final percentage of organic solvent in the aqueous assay buffer.

Materials:

  • Laudanosine (MW: 357.4 g/mol )[1]

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Calculation: Determine the mass of laudanosine required. For 1 mL of a 100 mM stock:

    • Mass (g) = 0.1 mol/L * 357.4 g/mol * 0.001 L = 0.03574 g = 35.74 mg

  • Weighing: Carefully weigh 35.74 mg of laudanosine powder and place it into a sterile vial.

  • Dissolution: Add 1 mL of 100% DMSO to the vial.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If needed, use a bath sonicator for 5-10 minutes to ensure complete dissolution.[4] Visually inspect to confirm no solid particles remain.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light. The stock solution is stable for at least 6 months when stored at -80°C.[4]

Protocol 2: Preparation of Working Solutions Using a Cyclodextrin-Based Solubilizer

Rationale: This protocol utilizes Sulfobutyl ether β-cyclodextrin (SBE-β-CD) as a solubility enhancer, a method proven effective for formulating poorly soluble compounds for in vitro use.[4][] This method creates a complex where the hydrophobic laudanosine is encapsulated, increasing its apparent water solubility.[9]

Caption: Encapsulation of laudanosine by a cyclodextrin.

Materials:

  • 100 mM Laudanosine in DMSO stock (from Protocol 1)

  • 20% (w/v) SBE-β-CD in saline or desired buffer

  • Sterile tubes and micropipettes

Procedure:

  • Prepare 20% SBE-β-CD Solution: Dissolve 2 g of SBE-β-CD powder in 10 mL of saline or your assay buffer. Mix until completely clear. This solution can be stored at 4°C for up to one week.[4]

  • Intermediate Dilution (Example for a 2.5 mg/mL solution):

    • Take your high-concentration laudanosine stock (e.g., 25 mg/mL in DMSO).

    • Add 100 µL of the 25 mg/mL laudanosine stock to 900 µL of the 20% SBE-β-CD solution.[4]

    • This results in a 2.5 mg/mL laudanosine solution where the final solvent concentration is 10% DMSO and 18% SBE-β-CD. This intermediate stock is now significantly more water-compatible.

  • Final Dilution into Assay Medium:

    • Perform serial dilutions from this intermediate stock into your final cell culture medium or assay buffer.

    • Example: To achieve a final concentration of 25 µg/mL, you would perform a 1:100 dilution of the 2.5 mg/mL intermediate stock into the final assay medium.

    • Crucially, the final DMSO concentration in this example would be only 0.1% (10% / 100), which is well-tolerated by most cell lines.

  • Vehicle Control: Prepare a corresponding vehicle control by diluting the 10% DMSO / 18% SBE-β-CD solution (without laudanosine) in the same manner. This is essential to confirm that the vehicle itself has no biological effect.

By employing these systematic troubleshooting strategies and validated protocols, researchers can confidently overcome the solubility challenges of laudanosine, paving the way for accurate and meaningful in vitro experimental results.

References

  • ResearchGate. (2025). Laudanosine, an atracurium and cisatracurium metabolite. Available at: [Link]

  • Wikipedia. (n.d.). Laudanosine. Available at: [Link]

  • The Good Scents Company. (n.d.). laudanosine, 1699-51-0. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Laudanosine – Knowledge and References. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. PMC. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Laudanosine, (R)-. PubChem. Available at: [Link]

  • ResearchGate. (2025). Laudanosine, an atracurium and cisatracurium metabolite | Request PDF. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Available at: [Link]

  • Reddit. (2023). Maximum DMSO concentration in media for cell culture?. r/labrats. Available at: [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available at: [Link]

  • ResearchGate. (2025). (PDF) Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. Available at: [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Available at: [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. Available at: [Link]

  • ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available at: [Link]

Sources

Technical Support Center: Enhancing Laudanosine Detection by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the sensitive and robust detection of laudanosine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of laudanosine analysis in biological matrices. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the development of an LC-MS/MS method for laudanosine.

Q1: Why is my laudanosine signal intensity low or inconsistent?

A1: Low or inconsistent signal for laudanosine can stem from several factors related to its chemical nature as a quaternary benzylisoquinoline alkaloid. Key areas to investigate include:

  • Suboptimal Ionization: Laudanosine is permanently positively charged, making it well-suited for positive mode Electrospray Ionization (ESI). However, inefficient desolvation or competition for charge in the ESI source can suppress its signal. Ensure your mobile phase is compatible with ESI (e.g., contains volatile additives like formic acid or ammonium acetate) and that source parameters (gas flows, temperatures, capillary voltage) are optimized.[1]

  • Matrix Effects: This is a primary challenge in bioanalysis. Co-eluting endogenous components from the sample matrix (e.g., phospholipids from plasma) can suppress the ionization of laudanosine, leading to poor sensitivity and reproducibility.[2][3][4][5] A more effective sample preparation strategy or improved chromatographic separation is likely necessary.

  • Analyte Stability: Laudanosine may be susceptible to degradation under certain pH and temperature conditions. Ensure samples are handled and stored correctly to maintain analyte integrity.[6]

Q2: I'm seeing a high background or interfering peaks at the retention time of laudanosine. What could be the cause?

A2: High background or interfering peaks can compromise the accuracy of your assay. The primary suspects are:

  • Matrix Interferences: Inadequate sample cleanup can lead to co-elution of matrix components with the same nominal mass as your target analyte or its fragments.[7]

  • Isomeric Compounds: Laudanosine is a metabolite of atracurium, which exists as a mixture of stereoisomers.[2] While laudanosine itself has a specific structure, interference from other structurally similar compounds or metabolites cannot be ruled out without adequate chromatographic separation.

  • Cross-Contamination: Carryover from a previous high-concentration sample can be an issue. Ensure your autosampler wash procedure is effective.

Q3: What is a good starting point for selecting Multiple Reaction Monitoring (MRM) transitions for laudanosine?

A3: The molecular weight of laudanosine is 357.45 g/mol . In positive ESI mode, the precursor ion will be the molecular ion [M]+ at m/z 358.4. The selection of product ions requires empirical determination by infusing a standard solution of laudanosine and performing a product ion scan. Based on its structure (N-methyltetrahydropapaverine), fragmentation is likely to occur via cleavage of the benzyl group or within the isoquinoline ring system. Two robust transitions should be monitored: one for quantification (quantifier) and one for confirmation (qualifier).

Section 2: In-Depth Troubleshooting Guides

This section provides structured approaches to resolving more complex issues.

Guide 2.1: Tackling Matrix Effects

Matrix effects are the most common cause of poor data quality in laudanosine bioanalysis. They occur when co-eluting matrix components interfere with the ionization of the analyte, causing either ion suppression or enhancement.[3][4]

Symptoms:

  • Poor reproducibility between replicate injections.

  • Low or variable analyte recovery.

  • Inaccurate quantification, especially at the lower limit of quantitation (LLOQ).

  • Calibration curves that are non-linear or have poor correlation coefficients.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for matrix effects.

Causality and Action Plan:

  • Evaluate Sample Preparation: The goal is to remove interfering matrix components, primarily proteins and phospholipids.

    • Protein Precipitation (PPT): This is the simplest method but often the least clean. If you are using PPT (e.g., with acetonitrile or methanol), consider if it's sufficient for your sensitivity needs.[3][8]

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. A multi-step extraction and wash protocol can selectively isolate laudanosine.[5][9]

    • Solid-Phase Extraction (SPE): SPE offers the most potential for a clean extract by using specific sorbent chemistry to retain the analyte while washing away interferences.

  • Optimize Chromatographic Separation: If a cleaner sample preparation is not feasible or sufficient, improving the separation of laudanosine from matrix components is crucial.

    • Change Stationary Phase: If using a standard C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase, which can offer different interactions with polar, basic compounds like laudanosine.

    • Adjust Mobile Phase Gradient: A shallower gradient around the elution time of laudanosine can help resolve it from closely eluting interferences.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., laudanosine-d3) is the gold standard for correcting matrix effects. Since it has nearly identical chemical properties and retention time to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction during data processing.

Guide 2.2: Optimizing Mass Spectrometry Parameters for Sensitivity

Achieving high sensitivity is critical for detecting low concentrations of laudanosine. This requires careful optimization of all MS parameters.

MS Parameter Optimization Workflow:

G cluster_0 Direct Infusion cluster_1 Fragmentation & Detection A Infuse Laudanosine Standard B Optimize Source Parameters (Capillary Voltage, Gas Flow, Temp) A->B C Perform Precursor Ion Scan (Confirm m/z 358.4) B->C D Perform Product Ion Scan (at various Collision Energies) C->D Precursor Ion Confirmed E Select Quantifier & Qualifier Ions D->E F Optimize Collision Energy (CE) for each transition E->F G Optimize Declustering Potential (DP) F->G H H G->H Create MRM Method

Caption: Workflow for optimizing MS parameters.

Causality and Action Plan:

  • Source Parameter Optimization: The efficiency of ion generation and transmission from the source to the mass analyzer is fundamental.

    • Capillary Voltage: Adjust to maximize the signal for m/z 358.4.

    • Nebulizer and Heater Gas Flows: Optimize to ensure efficient desolvation of the ESI droplets.

    • Source Temperature: Higher temperatures can improve desolvation but excessive heat may cause in-source degradation.

  • MRM Transition Optimization: The choice and optimization of MRM transitions are the basis of a sensitive and specific assay.

    • Precursor Ion: For laudanosine (C21H27NO4), the monoisotopic mass is 357.19. In positive ESI, the protonated molecule [M+H]+ would be expected, but as a quaternary amine, it exists as a cation [M]+. Therefore, the precursor ion to target is m/z 358.2 .

    • Product Ion Selection: Infuse a laudanosine standard and perform a product ion scan on the precursor m/z 358.2. Look for stable, high-intensity fragment ions.

    • Collision Energy (CE) Optimization: For each potential product ion, perform a CE ramp to find the voltage that produces the maximum signal. This is a critical step, as suboptimal CE will result in significant sensitivity loss.[4]

    • Declustering Potential (DP) Optimization: This voltage prevents ion clusters from entering the mass analyzer and can help reduce background noise.

Proposed MRM Transitions for Laudanosine (to be empirically optimized):

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Laudanosine358.2To be determinedTo be determined
Laudanosine-d3 (IS)361.2To be determinedTo be determined

Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your method development. Adherence to bioanalytical method validation guidelines, such as those from the FDA, is essential for regulatory submissions.[10]

Protocol 3.1: Human Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from methodologies proven effective for laudanosine and related compounds in complex matrices.[5][9]

Materials:

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Laudanosine analytical standard

  • Laudanosine-d3 (or other suitable internal standard)

  • Methyl tert-butyl ether (MTBE)

  • Deionized water

  • Ammonium hydroxide solution

  • Reconstitution solution (e.g., 20:80 acetonitrile:water with 0.1% formic acid)

Procedure:

  • Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Add 20 µL of internal standard working solution (e.g., Laudanosine-d3 at 100 ng/mL) and vortex briefly.

  • Alkalinize the sample by adding 50 µL of 1M ammonium hydroxide solution and vortex. This ensures laudanosine is in its free base form for efficient extraction into an organic solvent.

  • Add 1 mL of MTBE.

  • Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (MTBE) to a new clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of reconstitution solution.

  • Vortex to mix, then transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3.2: Suggested LC-MS/MS Operating Conditions

These conditions should serve as a robust starting point for method development.

Liquid Chromatography Parameters:

ParameterRecommended SettingRationale
Column C18 or PFP, 2.1 x 50 mm, <3 µmC18 provides good hydrophobic retention. PFP offers alternative selectivity for polar/aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient ESI and helps with peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 5 minA generic starting gradient; must be optimized to separate laudanosine from matrix interferences.
Injection Volume 5 µLSmall volume to minimize peak distortion.
Column Temp. 40°CImproves peak shape and reduces viscosity.

Mass Spectrometry Parameters:

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveLaudanosine is a permanently charged cation.
Capillary Voltage 3.5 - 4.5 kVOptimize for maximum precursor ion intensity.
Source Temp. 450 - 550 °COptimize for efficient desolvation without degradation.
Nebulizer Gas Instrument DependentOptimize for stable spray.
MRM Transitions See Table in Section 2.2Must be determined empirically.
Collision Energy Analyte/Transition DependentMust be optimized for each MRM transition.[4]

Section 4: Method Validation and Stability

A robust method requires thorough validation to ensure it is fit for purpose. Key validation parameters are outlined by the FDA's "Bioanalytical Method Validation Guidance for Industry."[10]

Key Validation Experiments:

  • Selectivity: Analyze at least six different blank matrix lots to check for interferences at the retention time of the analyte and IS.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on multiple days to assess intra- and inter-day variability.

  • Calibration Curve: Establish the range of reliable quantitation.

  • Matrix Effect: Quantify the extent of ion suppression/enhancement from the biological matrix.

  • Recovery: Determine the efficiency of the extraction process.

  • Stability: Assess the stability of laudanosine in the biological matrix under various conditions:

    • Freeze-Thaw Stability: Stability after multiple freeze-thaw cycles (e.g., three cycles).[11][12]

    • Short-Term (Bench-Top) Stability: Stability at room temperature for the expected duration of sample processing.[13]

    • Long-Term Stability: Stability when stored frozen (-20°C or -80°C) for an extended period.

    • Post-Preparative Stability: Stability of the processed sample in the autosampler.

References

  • Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. Current Drug Metabolism, 3(4), 357-373. Retrieved from [Link]

  • Varin, F., Ducharme, J., Besner, J. G., & Théorêt, Y. (1990). Determination of atracurium and laudanosine in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 529(2), 319-327. Retrieved from [Link]

  • Davis, N. A., Rodgers, J. E., & Gonzalez, D. (1997). Laudanosine and atracurium concentrations in a patient receiving long-term atracurium infusion. Critical Care Medicine, 25(9), 1572-1575. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 56(2s), s286-s294. Retrieved from [Link]

  • Sherwood, C. A., Eastham, A., Lee, L. W., & Peterson, D. S. (2011). Collision Energy Optimization of B- And Y-Ions for Multiple Reaction Monitoring Mass Spectrometry. Journal of proteome research, 10(1), 313–323. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Ferrara, S. D., Nalesso, A., Castagna, F., Montisci, M., Vogliardi, S., & Favretto, D. (2007). Simultaneous determination of atracurium and its metabolite laudanosine in post-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap. Rapid communications in mass spectrometry : RCM, 21(18), 2944–2950. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous determination of atracurium and its metabolite laudanosine inpost-mortem fluids by liquid chromatography/multiple-stage mass spectrometry on an ion trap | Request PDF. Retrieved from [Link]

  • Farenc, C., Audran, M., Lefrant, J. Y., Mazerm, I., & Bressolle, F. (1999). High-performance liquid chromatographic method for the determination of atracurium and laudanosine in human plasma. Application to pharmacokinetics. Journal of chromatography. B, Biomedical sciences and applications, 724(1), 117–126. Retrieved from [Link]

  • Gachet, B., & Langer, D. (2023). Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay. Metabolites, 13(2), 162. Retrieved from [Link]

  • Boya, V. R., Evans, J. R., & Basit, A. (2022). Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability. Metabolites, 12(11), 1098. Retrieved from [Link]

  • Mulla, H., & McCormack, P. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International, 27(11). Retrieved from [Link]

  • Koseoglu, E., & Yilmaz, F. M. (2011). The effect of storage time and freeze-thaw cycles on the stability of serum samples. Biochemia medica, 21(1), 77–86. Retrieved from [Link]

  • Zhang, Y., & Zhang, Q. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2019). Collection, Transport, and Processing of Blood Specimens for Testing Plasma-Based Coagulation Assays and Molecular Hemostasis Assays; Approved Guideline—Seventh Edition. CLSI document H21-A5.
  • Tan, Y., & Lim, C. E. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 11(8), 529. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Unexpected Behavioral Side Effects in Animal Studies with Laudanosine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing laudanosine in animal studies. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding the unexpected behavioral side effects of laudanosine. As a metabolite of the neuromuscular blocking agents atracurium and cisatracurium, laudanosine can cross the blood-brain barrier and elicit central nervous system (CNS) effects that may confound experimental results.[1] This resource is intended to equip researchers, scientists, and drug development professionals with the knowledge to anticipate, identify, and manage these effects, ensuring the integrity and validity of their research.

Section 1: Troubleshooting Guide

This section addresses specific behavioral side effects that may be observed during animal studies with laudanosine. Each issue is presented with potential causes and actionable solutions.

Issue 1: Seizure Activity or Convulsions Observed at Lower Than Expected Doses

You've administered laudanosine and are observing seizure-like activity, convulsions, or hind-limb extension at doses you believed to be sub-convulsive based on the literature.

Potential Causes:

  • Species and Strain Variability: Different animal species and even different strains within a species can exhibit varying sensitivity to the convulsant effects of laudanosine. For instance, intravenous bolus doses of 10-20 mg/kg have been shown to cause convulsions in mice and rats.[2]

  • Route and Rate of Administration: Rapid intravenous injection can lead to transiently high peak plasma concentrations, increasing the likelihood of CNS stimulation.

  • Drug Purity and Formulation: The purity of the laudanosine compound and the excipients used in its formulation can influence its bioavailability and toxicological profile.

  • Concomitant Medications: The co-administration of other drugs can alter the seizure threshold. For example, some anesthetics may potentiate the excitatory effects of laudanosine.[3]

Troubleshooting Steps & Solutions:

  • Verify Dose Calculations: Double-check all calculations for dose preparation and administration.

  • Review Administration Technique:

    • If using intravenous administration, consider a slower infusion rate to avoid rapid spikes in plasma concentration.

    • For other routes, ensure consistent and accurate delivery.

  • Characterize the Seizure Activity:

    • Use a standardized seizure scoring system (e.g., a modified Racine scale) to quantify the severity and duration of the events.

    • Consider electroencephalogram (EEG) monitoring to confirm epileptiform activity in the brain. In dogs, EEG spiking has been observed at plasma concentrations greater than 10 micrograms/ml, with prolonged seizures occurring at concentrations exceeding 17 micrograms/ml.[2]

  • Conduct a Dose-Response Study: If you consistently observe seizures at a particular dose, perform a dose-response study to determine the convulsive threshold in your specific animal model and experimental conditions.

  • Pharmacokinetic Analysis: Measure plasma concentrations of laudanosine to correlate them with the observed behavioral effects. The convulsive plasma concentration in rats has been reported to be over 17 micrograms/ml.[4]

  • Consider Prophylactic Anticonvulsants: In some cases, pretreatment with an anticonvulsant like diazepam has been shown to prevent laudanosine-induced convulsions.[2] This can be a useful experimental control to confirm that the observed seizures are indeed caused by laudanosine.

Issue 2: Hypoactivity, Sedation, or Analgesia Observed Instead of CNS Excitation

Contrary to the expected stimulant effects, your animals are exhibiting signs of sedation, decreased motor activity, or reduced response to noxious stimuli.

Potential Causes:

  • Dose-Dependent Effects: Laudanosine may exhibit a biphasic dose-response, with lower doses potentially causing sedative or analgesic effects and higher doses leading to CNS excitation. Laudanosine has been shown to produce analgesia in animals.[1]

  • Interaction with Anesthetics or Analgesics: If your experimental protocol involves the use of anesthetics or analgesics, laudanosine may be potentiating their effects.

  • Cardiovascular Effects: At high plasma concentrations, laudanosine can cause hypotension and bradycardia, which could manifest as lethargy or reduced activity.[1][2]

  • Receptor System Complexity: Laudanosine is known to interact with GABA, opioid, and nicotinic acetylcholine receptors, and the net behavioral effect will depend on the balance of these interactions under your specific experimental conditions.[1]

Troubleshooting Steps & Solutions:

  • Comprehensive Behavioral Phenotyping: Expand your behavioral assessment to include measures of sedation (e.g., righting reflex), motor coordination (e.g., rotarod test), and analgesia (e.g., tail-flick or hot plate test).

  • Dose-Response Evaluation: Conduct a thorough dose-response study to characterize the full spectrum of behavioral effects of laudanosine in your model.

  • Monitor Vital Signs: In anesthetized animals, monitor heart rate and blood pressure to assess for cardiovascular side effects.

  • Pharmacological Blockade Studies: To investigate the underlying mechanism, you can pre-treat animals with antagonists for opioid or GABA receptors to see if this reverses the observed sedative or analgesic effects.

  • Review Anesthetic/Analgesic Protocol: Carefully consider the potential for drug-drug interactions with your anesthetic and analgesic regimen. If possible, choose agents with minimal interaction potential with the neurotransmitter systems targeted by laudanosine.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary source of laudanosine in most animal studies?

Laudanosine is a metabolite of the neuromuscular blocking drugs atracurium and cisatracurium.[1] It is formed through a spontaneous degradation process known as Hofmann elimination, which occurs at physiological pH and temperature, as well as through ester hydrolysis by plasma esterases.[3] Therefore, if your study involves the use of atracurium or cisatracurium for muscle relaxation, you should be aware of the potential for laudanosine-induced side effects.

Q2: How does laudanosine exert its effects on the central nervous system?

Laudanosine can cross the blood-brain barrier and is believed to exert its CNS effects through interactions with several neurotransmitter systems.[1] Its excitatory and proconvulsant effects are thought to be mediated, in part, by acting as a GABA receptor antagonist. It has also been shown to interact with opioid and nicotinic acetylcholine receptors, which may contribute to its more complex behavioral profile, including potential analgesic effects.[1][5]

Q3: Are there species differences in the metabolism and effects of laudanosine?

Yes, significant species differences exist. The plasma concentrations required to produce neurological effects can vary between species. For example, conscious dogs did not show behavioral disturbances at plasma concentrations around 1.2 micrograms/ml, while higher concentrations in anesthetized dogs led to cardiovascular and seizure activity.[2] It is crucial to consult the literature for data specific to the species and strain you are using and to conduct pilot studies to determine the appropriate dose range.

Q4: Can laudanosine levels accumulate with prolonged administration of atracurium?

Yes, with long-term infusion of atracurium, laudanosine can accumulate.[6] This is particularly relevant in studies involving prolonged muscle paralysis. The elimination half-life of laudanosine can be prolonged in cases of hepatic or renal impairment, further increasing the risk of accumulation.[1] Monitoring plasma laudanosine concentrations is advisable in long-term studies.

Q5: What are the key considerations for designing a study involving laudanosine?

  • Animal Model: Carefully select the species and strain based on your research question and their known sensitivity to laudanosine.

  • Dose and Administration: Justify your chosen dose and route of administration based on existing literature and pilot data.

  • Behavioral Assessment: Use a comprehensive battery of behavioral tests to fully characterize the effects of laudanosine.

  • Physiological Monitoring: Monitor vital signs, especially with higher doses or in anesthetized animals.

  • Pharmacokinetics: Whenever possible, correlate behavioral findings with plasma and brain concentrations of laudanosine.

  • Ethical Considerations: Have a clear plan for monitoring animal welfare and humane endpoints, especially given the potential for seizures.[7] All procedures should be approved by your institution's Animal Care and Use Committee.[8]

Section 3: Data and Protocols

Table 1: Reported Behavioral and Physiological Effects of Laudanosine in Different Animal Models
SpeciesRoute of AdministrationDose/Plasma ConcentrationObserved EffectsReference
MiceIntravenous (bolus)10-20 mg/kgConvulsions, hind-limb extension[2]
RatsIntravenous (bolus)10-20 mg/kgConvulsions, hind-limb extension[2]
RatsN/A> 17 µg/mL (plasma)Convulsive plasma concentration[4]
Dogs (conscious)Intravenous (infusion)~1.2 µg/mL (plasma)No behavioral disturbances[2]
Dogs (anesthetized)Intravenous (infusion)> 6 µg/mL (plasma)Hypotension, bradycardia[2]
Dogs (anesthetized)Intravenous (infusion)> 10 µg/mL (plasma)Epileptic EEG spiking[2]
Dogs (anesthetized)Intravenous (infusion)> 17 µg/mL (plasma)Prolonged seizures[2]
RabbitsIntravenous (infusion)234-873 ng/mL (plasma)Increased MAC of halothane[9]
Protocol 1: Basic Experimental Workflow for Assessing Laudanosine-Induced Seizures
  • Animal Acclimation: Acclimate animals to the housing and testing environment for at least one week prior to the experiment.

  • Baseline Behavioral Assessment: Conduct baseline behavioral assessments (e.g., open field test, rotarod) to establish normal activity levels and motor coordination.

  • Drug Preparation: Prepare laudanosine solution in a sterile, appropriate vehicle (e.g., saline). Ensure the final concentration is accurate.

  • Administration: Administer laudanosine via the chosen route (e.g., intravenous, intraperitoneal). Include a vehicle-only control group.

  • Behavioral Observation: Immediately after administration, begin continuous observation of the animals for seizure-like behaviors. Use a standardized scoring system to quantify the severity of any observed seizures. Video recording is highly recommended for later analysis.

  • EEG Monitoring (Optional but Recommended): For a more definitive assessment, implant EEG electrodes prior to the study and record brain electrical activity before, during, and after laudanosine administration.

  • Post-Observation Monitoring: Continue to monitor animals for any adverse effects for at least 24 hours post-administration.

  • Data Analysis: Analyze the incidence, latency, duration, and severity of seizures. Correlate behavioral data with EEG recordings if applicable.

Section 4: Visualizations

Diagram 1: Metabolic Pathway of Atracurium to Laudanosine

Atracurium Atracurium Laudanosine Laudanosine Atracurium->Laudanosine Hofmann Elimination (Spontaneous) Atracurium->Laudanosine Ester Hydrolysis (Plasma Esterases) Quaternary_Acid Quaternary Acid Atracurium->Quaternary_Acid Ester Hydrolysis Quaternary_Alcohol Quaternary Alcohol Atracurium->Quaternary_Alcohol Ester Hydrolysis

Caption: Metabolism of atracurium to laudanosine and other metabolites.

Diagram 2: Proposed Mechanism of Laudanosine-Induced CNS Excitation

Laudanosine Laudanosine GABA_A_Receptor GABA-A Receptor Laudanosine->GABA_A_Receptor Antagonism CNS_Excitation CNS Excitation / Seizures Laudanosine->CNS_Excitation Promotes Neuronal_Inhibition Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Leads to Neuronal_Inhibition->CNS_Excitation Suppresses

Caption: Proposed mechanism of laudanosine-induced CNS excitation.

References

  • Stenlake, J. B., Waigh, R. D., Urwin, J., Dewar, G. H., & Coker, G. G. (1983). Cardiovascular and neurological effects of laudanosine. Studies in mice and rats, and in conscious and anaesthetized dogs. British Journal of Anaesthesia, 55(Suppl 1), 3S–12S. [Link]

  • Taylor & Francis. (n.d.). Laudanosine – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. European Journal of Anaesthesiology, 19(6), 403–411. [Link]

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. ResearchGate. Retrieved from [Link]

  • Kahn, S. K., & Sivan, Y. (1991). Electroencephalographic effects of laudanosine in an animal model of epilepsy. Anesthesia and Analgesia, 73(5), 633–636. [Link]

  • Grigore, A. M., Brusco, L., Jr, Kuroda, M., & Koorn, R. (1998). Laudanosine and atracurium concentrations in a patient receiving long-term atracurium infusion. Critical Care Medicine, 26(1), 180–183. [Link]

  • Scheepstra, G. L., Vree, T. B., Crul, J. F., van de Pol, F., & Reekers-Ketting, J. (1986). Convulsive effects and pharmacokinetics of laudanosine in the rat. European Journal of Anaesthesiology, 3(5), 371–383. [Link]

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite | Request PDF. ResearchGate. Retrieved from [Link]

  • Lanier, W. L., Milde, J. H., & Michenfelder, J. D. (1985). Laudanosine (a metabolite of atracurium) increases the minimum alveolar concentration of halothane in rabbits. Anesthesia and Analgesia, 64(8), 743–746. [Link]

  • U.S. Food and Drug Administration. (2023, March 28). General Considerations for Animal Studies Intended to Evaluate Medical Devices. FDA. Retrieved from [Link]

  • Stony Brook University. (n.d.). Institutional Animal Care and Use Committee (IACUC) Standard Operating Procedures. Retrieved from [Link]

Sources

validation of a new analytical method for laudanosine in clinical samples

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of High-Sensitivity LC-MS/MS Method for Laudanosine in Clinical Matrices

Status: Operational | Version: 2.4 (ICH M10 Aligned)

Executive Summary & Molecule Context

Welcome to the Advanced Analytical Support Center. This guide addresses the quantification of Laudanosine , the primary metabolite of the neuromuscular blocking agents atracurium and cisatracurium.

Why this analysis matters: Laudanosine is formed via Hofmann elimination —a non-enzymatic, pH- and temperature-dependent degradation.[1] Unlike the parent drug, laudanosine crosses the blood-brain barrier and acts as a CNS stimulant.[1][2] In ICU patients (especially those with renal/hepatic failure), accumulation can lower seizure thresholds.

Critical Pre-Analytical Warning: Because atracurium continues to degrade into laudanosine ex vivo (in the collection tube), preventing artificial elevation of laudanosine is the single most critical step in this protocol.

Analytical Workflow & Methodology

Recommended Method: LC-ESI-MS/MS

We recommend Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) over HPLC-UV/Fluorescence due to the required sensitivity (LLOQ < 5 ng/mL) in complex matrices like plasma or CSF.

Core Instrument Parameters
ParameterSpecificationRationale
Ionization ESI Positive Mode (+)Laudanosine is a tertiary amine (pKa ~8.0); protonates readily in acidic mobile phase.
Column C18 (e.g., Kinetex 2.6µm, 100x2.1mm)Provides hydrophobic retention for lipophilic alkaloids (LogP ~3.63).
Mobile Phase A 0.1% Formic Acid + 2mM Ammonium Formate in WaterBuffering at pH ~3.5 ensures consistent ionization and peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN provides sharper peaks for alkaloids compared to Methanol.
Internal Standard Laudanosine-d3 or -d6 Crucial: Do not use Verapamil or Vecuronium if possible. Deuterated IS corrects for matrix effects and extraction variability.
Sample Preparation: Liquid-Liquid Extraction (LLE)

While Protein Precipitation (PPT) is faster, LLE is superior for laudanosine to remove phospholipids that cause ion suppression.

Protocol:

  • Aliquot: 200 µL Plasma.

  • IS Addition: Add 20 µL Internal Standard (Laudanosine-d3).

  • Alkalinization: Add 50 µL 0.1 M NaOH (Target pH > 9.0).

    • Expert Insight: Alkalinization suppresses ionization of the amine, forcing the molecule into the organic layer.

  • Extraction: Add 1 mL Ethyl Acetate:Hexane (80:20) . Vortex 5 mins.

  • Separation: Centrifuge 4000g for 5 mins.

  • Concentration: Evaporate supernatant under N2 stream. Reconstitute in Mobile Phase.

Visualization: Analytical Logic & Troubleshooting

The following diagram illustrates the critical decision pathways for method validation and troubleshooting signal issues.

Laudanosine_Workflow cluster_0 Pre-Analytical Phase (CRITICAL) cluster_1 Extraction & Analysis cluster_2 Troubleshooting Logic Sample_Collection Sample Collection (Heparin/EDTA) Acidification Immediate Acidification (Stop Hofmann Elimination) Sample_Collection->Acidification < 5 mins Storage Freeze -80°C Acidification->Storage LLE Liquid-Liquid Extraction (pH > 9.0) Storage->LLE LCMS LC-MS/MS (ESI+) MRM Mode LLE->LCMS Signal_Check Check IS Signal Stability LCMS->Signal_Check Matrix_Effect Matrix Effect? (Phospholipids) Signal_Check->Matrix_Effect Signal Suppression Recovery_Issue Recovery < 50%? Signal_Check->Recovery_Issue Low Absolute Area Action_1 Switch to LLE or Divert flow 0-1 min Matrix_Effect->Action_1 Action_2 Check Extraction pH Must be > pKa Recovery_Issue->Action_2

Caption: Workflow for Laudanosine analysis highlighting the critical pre-analytical acidification step to prevent artifactual formation, and logic for troubleshooting signal suppression.

Technical Support: Troubleshooting & FAQs

Ticket #1: "My Laudanosine concentrations are increasing while samples sit in the autosampler."

Diagnosis: Ex Vivo Hofmann Elimination. Root Cause: If the patient was administered atracurium, the parent drug is present in your plasma sample. Atracurium degrades spontaneously into laudanosine at physiological pH and room temperature.[1] The Fix:

  • Acidify immediately upon collection (add 10-20 µL of 50% Formic Acid per mL plasma) to drop pH < 4.0. This halts the Hofmann elimination.

  • Keep autosampler temperature at 4°C .

  • Process samples quickly; do not leave untreated plasma at room temperature.

Ticket #2: "I see significant ion suppression (Matrix Effect) in patient samples compared to water standards."

Diagnosis: Phospholipid interference. Root Cause: Clinical plasma is rich in glycerophosphocholines (GPCh). If using Protein Precipitation (PPT), these often co-elute with laudanosine. The Fix:

  • Switch to LLE: As described in Section 2.2. The non-polar solvent (Ethyl Acetate/Hexane) leaves most phospholipids behind in the aqueous phase.

  • Chromatographic Separation: Ensure laudanosine does not elute in the "void volume" or the high-organic wash where phospholipids elute. Adjust gradient to elute laudanosine between 2-4 minutes.

Ticket #3: "Recovery is low (< 40%) using the LLE method."

Diagnosis: Incorrect pH during extraction. Root Cause: Laudanosine is a base.[2][3] If the sample pH is neutral or acidic during extraction, it remains ionized (protonated) and stays in the water phase, failing to migrate to the organic solvent. The Fix:

  • Verify the addition of NaOH or Ammonium Hydroxide before adding the organic solvent. The pH must be ≥ 9.0 to ensure the molecule is uncharged (neutral) and lipophilic.

Validation Criteria (ICH M10 Compliance)

To validate this method for clinical use, you must adhere to the ICH M10 Bioanalytical Method Validation Guideline [1].

Validation ParameterAcceptance Criteria (ICH M10)Experimental Protocol
Selectivity Interference < 20% of LLOQ area in 6 blank sources.Analyze 6 individual blank plasma lots (including lipemic/hemolyzed).
Accuracy & Precision ±15% (±20% at LLOQ).5 replicates at 4 levels (LLOQ, Low, Med, High) over 3 runs.
Matrix Effect (MF) IS-normalized MF CV < 15%.Compare analyte response in post-extracted spiked matrix vs. neat solution.
Carryover < 20% of LLOQ area in blank after ULOQ.Inject Blank immediately after the highest standard (ULOQ).
Stability ±15% of nominal concentration.[4]Critical: Test Freeze/Thaw stability specifically for Atracurium-containing plasma to prove acidification works.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[5] [Link]

  • Fodale, V., & Santamaria, L. B. (2002).[6] Laudanosine, an atracurium and cisatracurium metabolite.[1][2][6][7] European Journal of Anaesthesiology. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Varin, F., et al. (1990). Determination of atracurium and laudanosine in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

Sources

Validation & Comparative

Comprehensive Guide: Validation of HPLC-Fluorescence Method for Laudanosine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Fluorescence

In the monitoring of neuromuscular blocking agents (NMBAs) like atracurium and cisatracurium, the quantification of their major metabolite, laudanosine , is critical. Laudanosine is a central nervous system (CNS) stimulant associated with seizure activity, particularly in patients with renal failure or during long-term ICU infusion.

While LC-MS/MS is the gold standard for sensitivity, it is often overkill for therapeutic drug monitoring (TDM) of laudanosine, where toxic thresholds are in the microgram range. Conversely, HPLC-UV often lacks the selectivity required to distinguish laudanosine from complex plasma matrices at low concentrations.

HPLC-Fluorescence Detection (HPLC-FLD) represents the "analytical sweet spot." It leverages the native fluorescence of the isoquinoline ring to provide high sensitivity (LOQ ~10–40 ng/mL) and superior selectivity compared to UV, all while maintaining a cost-effective and robust profile suitable for routine hospital laboratories.

Comparative Performance Matrix
FeatureHPLC-UVHPLC-FLD (Recommended) LC-MS/MS
Principle Chromophore AbsorbanceNative FluorescenceMass-to-Charge Ratio
Sensitivity (LOQ) Moderate (50–100 ng/mL)High (10–40 ng/mL) Ultra-High (<1 ng/mL)
Selectivity Low (Prone to matrix interference)High (Specific to fluorophores) Very High
Cost/Complexity Low / LowModerate / Moderate High / High
Routine Utility limited by sensitivityIdeal for TDM Research / Trace Analysis

Strategic Method Design

The Analyte: Laudanosine[1][2]
  • Structure: Benzylisoquinoline alkaloid.

  • Properties: Lipophilic base.

  • Fluorescence: The isoquinoline moiety fluoresces intensely.

    • Excitation: 240 nm (High intensity) or 280 nm (High selectivity).

    • Emission: 320 nm.[1]

Chromatographic Logic

Because laudanosine is a tertiary amine, it interacts strongly with residual silanols on silica-based columns, leading to peak tailing. To mitigate this, we employ a C18 stationary phase with a controlled acidic mobile phase .

  • Mobile Phase: Acetonitrile (ACN) and Phosphate Buffer (pH 3.0–4.0).

    • Why Acidic? At pH 3.0, the amine is protonated. While this reduces retention on C18, it suppresses silanol ionization, sharpening the peak. We balance retention by increasing the aqueous fraction or adding an ion-pairing agent (e.g., heptane sulfonic acid) if necessary, though simple pH control is usually sufficient for laudanosine.

  • Internal Standard (IS): Verapamil or Papaverine . Verapamil is structurally similar and fluoresces under similar conditions, making it an ideal candidate to correct for extraction variability.

Validated Experimental Protocol

Visual Workflow

The following diagram outlines the critical path from sample collection to data output.

G Sample Plasma Sample (500 µL) IS Add Internal Std (Verapamil) Sample->IS LLE Liquid-Liquid Extraction (Ethyl Acetate) IS->LLE Dry Evaporate to Dryness (N2 Stream) LLE->Dry Recon Reconstitute (Mobile Phase) Dry->Recon HPLC HPLC Separation (C18 Column) Recon->HPLC FLD Fluorescence Detection (Ex 240nm / Em 320nm) HPLC->FLD Data Quantification FLD->Data

Figure 1: Optimized Analytical Workflow for Laudanosine Quantification.

Step-by-Step Methodology

A. Reagents & Standards

  • Stock Solution: Dissolve laudanosine in methanol (1 mg/mL). Store at -20°C.

  • Working Standards: Dilute stock in drug-free plasma to create a curve (e.g., 50, 100, 500, 1000, 2000, 5000 ng/mL).

B. Sample Preparation (Liquid-Liquid Extraction)

  • Note: While protein precipitation (PPT) is faster, LLE is recommended for FLD to remove background fluorescence.

  • Aliquot 500 µL of plasma into a glass tube.

  • Add 50 µL of Internal Standard (Verapamil, 10 µg/mL).

  • Add 50 µL of 1M NaOH (to basify plasma, ensuring laudanosine is uncharged and extracts into organic phase).

  • Add 4 mL of Ethyl Acetate. Vortex for 2 minutes.

  • Centrifuge at 3000g for 10 minutes.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute residue in 200 µL of Mobile Phase.

C. Chromatographic Conditions

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.5) [30:70 v/v].

    • Optimization: Adjust ACN % to elute laudanosine between 6–10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20–50 µL.

  • Detection: Fluorescence (Ex: 240 nm, Em: 320 nm).[1]

Validation Framework (ICH Q2 Guidelines)

To ensure scientific integrity, the method must be validated according to ICH Q2(R1/R2) guidelines.

Specificity
  • Protocol: Analyze blank plasma from 6 different sources.

  • Acceptance Criteria: No interfering peaks at the retention times of laudanosine or IS. The background signal should be <20% of the LLOQ response.[2]

Linearity[4]
  • Protocol: Construct a calibration curve (minimum 5 levels) ranging from 40 to 5000 ng/mL.

  • Data Analysis: Linear regression (

    
    ) with 
    
    
    
    weighting (to improve accuracy at the low end).
  • Acceptance: Correlation coefficient (

    
    ) > 0.99.[3][4]
    
Accuracy & Precision

Perform these tests at three levels: Low (QC-L), Medium (QC-M), and High (QC-H).

ParameterProtocolAcceptance Criteria
Intra-day Precision 5 replicates of each QC level in a single run.CV < 15% (20% at LLOQ)
Inter-day Precision Analyze QC levels on 3 separate days.CV < 15% (20% at LLOQ)
Accuracy (Recovery) Compare measured conc. to nominal spike conc.85–115% (80–120% at LLOQ)
Limit of Quantification (LOQ)
  • Definition: The lowest concentration where the signal-to-noise (S/N) ratio is ≥ 10, with precision < 20% and accuracy 80–120%.

  • Target: For laudanosine, an LOQ of 40 ng/mL is standard for FLD methods.[1]

Robustness (Troubleshooting Logic)

Use the following decision tree to handle common method deviations.

D Start Method Issue Detected Issue Identify Symptom Start->Issue PeakTail Peak Tailing Issue->PeakTail Drift RT Drift Issue->Drift Noise High Baseline Noise Issue->Noise FixTail Check pH (Ensure < 4.0) Check Column Age PeakTail->FixTail FixDrift Equilibrate Column (>30 min) Check Pump Flow Drift->FixDrift FixNoise Clean FLD Flow Cell Re-filter Mobile Phase Noise->FixNoise

Figure 2: Troubleshooting Decision Tree for HPLC-FLD.

References

  • Farenc, C., et al. (1999).[1] "High-performance liquid chromatographic method for the determination of atracurium and its major metabolite, laudanosine, in human plasma."[1][5] Journal of Chromatography B: Biomedical Sciences and Applications, 724(1), 117-126.[1]

  • Varin, F., et al. (1990).[5] "Determination of atracurium and laudanosine in human plasma by high-performance liquid chromatography." Journal of Chromatography B: Biomedical Sciences and Applications, 529, 319-327.

  • European Medicines Agency (EMA). (1995). "ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology."

  • U.S. Food and Drug Administration (FDA). (2001). "Guidance for Industry: Bioanalytical Method Validation."

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of Laudanosine Analytical Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of laudanosine, a neuroactive metabolite of atracurium and cisatracurium, is of paramount importance.[1][2] Given its potential to cross the blood-brain barrier and induce central nervous system effects, consistent and reproducible measurement across different laboratories is a non-negotiable aspect of both clinical trials and post-market surveillance.[1][3] This guide provides an in-depth comparison of common analytical methodologies for laudanosine and a robust framework for conducting inter-laboratory cross-validation to ensure data integrity and comparability.

Part 1: A Comparative Analysis of Leading Analytical Methodologies

The choice of an analytical assay for laudanosine is a critical decision, balancing sensitivity, selectivity, throughput, and the specific requirements of the study. The most prevalent techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence Detection (FLD), and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC): A Workhorse for Quantification

HPLC has long been a staple in bioanalytical laboratories for its reliability and robustness in quantifying drug metabolites like laudanosine.[4][5][6]

  • Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or solvent mixture). For laudanosine, reversed-phase HPLC is typically employed, where the stationary phase is nonpolar and the mobile phase is polar.

  • Detection Methods:

    • UV Detection: Laudanosine possesses chromophores that absorb ultraviolet light, allowing for its quantification. This method is straightforward and widely available.

    • Fluorescence Detection (FLD): When higher sensitivity is required, FLD can be utilized. Laudanosine can be excited at a specific wavelength and its emission at a longer wavelength is measured, providing a more selective and sensitive signal compared to UV detection.[5]

  • Advantages:

    • Cost-effective instrumentation.

    • Well-established and understood methodology.

    • High reproducibility for well-developed methods.

  • Limitations:

    • Lower sensitivity compared to LC-MS/MS, which may be a limiting factor when measuring low plasma concentrations.

    • Potential for interference from co-eluting matrix components that also absorb UV light or fluoresce, impacting selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity

LC-MS/MS has become the preferred method for bioanalysis due to its exceptional sensitivity and selectivity.[7][8]

  • Principle of Operation: Following chromatographic separation by LC, the analyte is ionized (typically via electrospray ionization - ESI) and introduced into the mass spectrometer. The first mass analyzer (Q1) selects the precursor ion (the ionized laudanosine molecule). This ion is then fragmented in a collision cell (q2), and a specific fragment ion is selected by the second mass analyzer (Q3) for detection. This process of selecting a precursor and a specific fragment ion is known as Multiple Reaction Monitoring (MRM) and provides a high degree of specificity.

  • Advantages:

    • High Sensitivity: Capable of detecting laudanosine at very low concentrations (ng/mL or pg/mL levels).[9]

    • High Selectivity: The MRM approach minimizes the impact of matrix interferences, as it is highly unlikely that an interfering compound will have the same retention time, precursor ion mass, and fragment ion mass as laudanosine.[8][10]

    • High Throughput: Modern LC-MS/MS systems can achieve very fast analysis times.

  • Limitations:

    • Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of laudanosine, potentially affecting accuracy and precision.[8][10][11] Careful method development and validation are required to mitigate these effects.

    • Higher Cost: Instrumentation and maintenance costs are significantly higher than for HPLC systems.

Comparative Summary of Analytical Methods
FeatureHPLC-UV/FLDLC-MS/MS
Principle Chromatographic separation followed by UV absorbance or fluorescence emission detection.Chromatographic separation followed by mass-based detection of precursor and fragment ions.
Sensitivity Moderate to high (FLD).Very high.
Selectivity Good, but susceptible to chromatographic interferences.Excellent, due to MRM scanning.
Throughput Moderate.High.
Key Challenge Potential for lack of specificity from co-eluting compounds.Susceptibility to matrix effects (ion suppression/enhancement).[10][11]
Cost Lower initial and operational cost.Higher initial and operational cost.

Part 2: A Framework for Inter-Laboratory Cross-Validation

When a laudanosine assay is transferred between laboratories, or when data from multiple sites need to be combined, a rigorous cross-validation study is essential to ensure data equivalency.[12][13] This process is guided by principles outlined in regulatory documents such as the FDA's Bioanalytical Method Validation Guidance and ICH M10.[13][14][15]

The primary objective of inter-laboratory cross-validation is to demonstrate that a receiving laboratory can perform an analytical method with equivalent accuracy, precision, and reliability as the transferring laboratory.[16]

The Cross-Validation Workflow

Inter-Laboratory Cross-Validation Workflow Inter-Laboratory Cross-Validation Workflow start Start: Need for Method Transfer/Cross-Validation protocol 1. Develop a Detailed Cross-Validation Protocol start->protocol training 2. Training of Receiving Lab Personnel protocol->training validation_lab1 3a. Method Validation at Transferring Lab (Lab A) protocol->validation_lab1 validation_lab2 3b. Method Validation at Receiving Lab (Lab B) training->validation_lab2 qc_prep 4. Preparation and Blinding of QC Samples validation_lab1->qc_prep validation_lab2->qc_prep analysis_lab1 5a. Analysis of Blinded QCs and Study Samples at Lab A qc_prep->analysis_lab1 analysis_lab2 5b. Analysis of Blinded QCs and Study Samples at Lab B qc_prep->analysis_lab2 data_unblinding 6. Data Unblinding and Statistical Analysis analysis_lab1->data_unblinding analysis_lab2->data_unblinding acceptance 7. Evaluation Against Acceptance Criteria data_unblinding->acceptance pass Success: Methods are Comparable acceptance->pass Pass fail Failure: Investigate Discrepancies acceptance->fail Fail report 8. Final Cross-Validation Report pass->report fail->protocol Revise & Repeat

Sources

Validation of a Rodent Seizure Model Induced by Laudanosine Administration

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Translational Imperative

While Pentylenetetrazol (PTZ) and Kainic Acid remain the gold standards for epilepsy screening, the Laudanosine Induced Seizure Model occupies a critical niche in translational toxicology and anesthesia safety. Laudanosine is the primary metabolite of atracurium and cisatracurium, non-depolarizing neuromuscular blocking agents widely used in surgery and ICUs.

Unlike pure GABAergic models, laudanosine presents a "dirty" pharmacological profile—antagonizing GABA, glycine, and opioid receptors simultaneously. This guide validates the laudanosine model not merely as a seizure screen, but as a robust system for evaluating CNS toxicity thresholds in compromised blood-brain barrier (BBB) conditions and testing neuroprotective agents against complex, multi-receptor excitotoxicity.

Mechanistic Profile & Comparative Analysis

The Multi-Receptor Cascade

Laudanosine's epileptogenic activity is distinct from the pure GABA-A antagonism of Bicuculline or PTZ. It functions through a tripartite mechanism that creates a unique "excitatory clamp":

  • GABA-A Antagonism: Blocks low-affinity GABA binding sites (unlike muscimol which binds high-affinity sites), reducing chloride influx.

  • Glycinergic Blockade: Antagonizes glycine receptors in the brainstem/spinal cord, contributing to the motor components of the seizure (hind limb extension).

  • Opioid & nAChR Interaction: Modulates mu/delta/kappa opioid receptors and nicotinic acetylcholine receptors, altering seizure thresholds and post-ictal recovery.

Visualization: Laudanosine Seizure Pathway

The following diagram illustrates the cascade from systemic administration to seizure onset, highlighting the multi-receptor targets.

LaudanosineMechanism cluster_Receptors Synaptic Targets Admin Systemic Administration (IV Bolus or Infusion) BBB Blood-Brain Barrier (Passive Diffusion) Admin->BBB GABA GABA-A Receptor (Low-Affinity Site Blockade) BBB->GABA Glycine Glycine Receptor (Antagonism) BBB->Glycine Opioid Opioid/nAChR (Modulation) BBB->Opioid NetEffect Net Effect: Disinhibition & Excitatory Surge GABA->NetEffect Reduced Cl- Influx Glycine->NetEffect Brainstem Disinhibition Opioid->NetEffect Altered Threshold Physio Physiological Correlates: Hypotension & Bradycardia NetEffect->Physio High Dose Toxicity Seizure Seizure Phenotype: Clonus -> Tonic Extension NetEffect->Seizure

Figure 1: Mechanistic pathway of Laudanosine-induced excitotoxicity showing multi-receptor engagement.

Comparative Analysis: Laudanosine vs. Standard Models
FeatureLaudanosine ModelPTZ (Pentylenetetrazol)Kainic Acid
Primary Mechanism Mixed GABA/Glycine Antagonist & Opioid ModulatorPure GABA-A Antagonist (Pore blocker)Glutamate (Kainate) Receptor Agonist
Seizure Type Generalized Tonic-Clonic (GTCS) with distinct brainstem motor componentsGeneralized Myoclonic/AbsenceTemporal Lobe Epilepsy (Limbic seizures)
Autonomic Profile Hypotension & Bradycardia (Unique differentiator)Hypertension & Tachycardia (Sympathetic surge)Variable / Sympathetic activation
Clinical Relevance Anesthesia toxicity, Renal failure accumulation, ICU safetyGeneral anticonvulsant screening (Ethosuximide/Valproate)Chronic epilepsy, Hippocampal sclerosis
Threshold (Rat IV) Plasma >17 µg/mL (Convulsive)~40-100 mg/kg (Dose dependent)N/A (usually IP/ICV)
Key Advantage Validates safety of NMB metabolites; tests "dirty" drug interactionsHigh throughput, low costModels partial seizures and pathology

Experimental Protocol: A Self-Validating Workflow

Expertise Note: The validity of the laudanosine model relies on precise pharmacokinetic control. Unlike PTZ, where "dose" is the metric, in this model, plasma concentration is the true variable due to metabolic variability. The protocol below uses an IV infusion method to determine the individual seizure threshold, which is statistically more powerful than fixed-dose bolus groups.

Materials
  • Subject: Male Sprague-Dawley Rats (250-300g) or CD-1 Mice (25-30g).

  • Compound: Laudanosine (synthesized or purified metabolite), dissolved in 0.9% saline (acidified slightly if needed for solubility, pH adjusted to 7.4).

  • Concentration: 5 mg/mL (rats) or 1 mg/mL (mice).

  • Equipment: Syringe pump, tail vein catheter, EEG acquisition system (optional but recommended for validation).

Step-by-Step Workflow

ProtocolWorkflow cluster_Endpoints 4. Validation Endpoints Prep 1. Preparation Catheterize Tail Vein Acclimate 30 min Baseline 2. Baseline Recording EEG/ECG (5 min) Check for arrhythmias Prep->Baseline Infusion 3. Timed Infusion Rate: 2 mL/min (Rat) Constant delivery Baseline->Infusion Twitch First Myoclonic Twitch (Record Latency) Infusion->Twitch Clonus Generalized Clonus (Primary Endpoint) Twitch->Clonus Tonic Tonic Extension (Stop Infusion) Clonus->Tonic Analysis 5. Analysis Calculate Threshold Dose (Infusion Rate x Time) / Body Weight Tonic->Analysis

Figure 2: Timed IV infusion protocol for determining individual seizure thresholds.

Protocol Execution Details
  • Catheterization: Secure IV access via the lateral tail vein. This is preferred over IP injection to avoid first-pass metabolism variability, which is high for laudanosine.

  • Infusion:

    • Rats: Infuse at a constant rate (e.g., 2 mL/min of 5 mg/mL solution).

    • Mice: Infuse at 0.25 mL/min.

  • Scoring (Racine Scale Adaptation):

    • Phase 1: Behavioral arrest / "staring".

    • Phase 2: Facial clonus / head nodding.

    • Phase 3: Forelimb clonus.

    • Phase 4: Rearing with forelimb clonus.

    • Phase 5: Generalized tonic-clonic seizure (GTCS) with loss of righting reflex.

    • Specific to Laudanosine: Watch for hind limb extension (glycinergic effect) which may occur earlier than in PTZ models.

  • Safety Stop: Immediately stop infusion upon Phase 5 seizure or tonic extension to prevent mortality.

  • Validation Calculation:

    
    
    

Validation Data & Pharmacological Sensitivity

To validate that your model is working correctly, compare your results against these established benchmarks.

Expected Thresholds (Reference Data)
  • IV Bolus (Mice/Rats): 10–20 mg/kg typically induces convulsions and hind limb extension.[1]

  • Plasma Concentration (Rats): Convulsions consistently occur when plasma levels exceed 17 µg/mL .[2] Levels <8 µg/mL are generally sub-convulsive.

  • Plasma Concentration (Dogs): >10 µg/mL induces EEG spiking; >17 µg/mL induces prolonged seizures.

Pharmacological Validation (Positive Controls)

A valid laudanosine model must respond to specific anticonvulsants. Use this table to verify your model's predictive validity:

Drug ClassDrug NameExpected Effect on Laudanosine SeizuresMechanism of Interaction
Benzodiazepines DiazepamStrong Protection Potentiation of GABA-A (overcomes low-affinity blockade).
Barbiturates PhenobarbitalModerate/Strong Protection Direct GABA-A channel opening.
Opioid Antagonists NaloxoneVariable/No Effect While laudanosine binds opioids, naloxone alone rarely stops the seizure (driven by GABA/Glycine), but may alter the threshold.
Glycine Antagonists StrychnineExacerbation Synergistic effect (do not use as rescue).

References

  • Fodale, V., & Santamaria, L. B. (2002). Laudanosine, an atracurium and cisatracurium metabolite. European Journal of Anaesthesiology.

  • Scheepstra, G. L., et al. (1986). Convulsive effects and pharmacokinetics of laudanosine in the rat.[2] European Journal of Anaesthesiology.

  • Katz, Y., et al. (1994). Interactions between laudanosine, GABA, and opioid subtype receptors.[3] Brain Research.

  • Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure.

  • Chapple, D. J., et al. (1987). Cardiovascular and neurological effects of laudanosine. Studies in mice and rats, and in conscious and anaesthetized dogs.[1] British Journal of Anaesthesia.[4]

Sources

laudanosine versus strychnine comparison of seizure induction mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complexities of seizure modeling, the choice of a convulsant agent is a critical decision that profoundly influences experimental outcomes and their clinical relevance. This guide provides an in-depth comparison of two such agents, laudanosine and strychnine, detailing their distinct mechanisms of seizure induction, supported by experimental data and protocols. Our objective is to equip scientists with the necessary knowledge to make informed decisions in selecting the appropriate tool for their research endeavors.

At a Glance: Key Mechanistic and Phenotypic Differences

FeatureLaudanosineStrychnine
Primary Molecular Target(s) GABA-A Receptors (low-affinity sites), Opioid Receptors, Nicotinic Acetylcholine ReceptorsGlycine Receptors
Primary Mechanism of Action Antagonism of inhibitory neurotransmission at multiple receptor sitesCompetitive antagonism of inhibitory glycinergic neurotransmission
Predominant Seizure Phenotype Generalized tonic-clonic seizures, hind limb extension[1][2]Tonic-clonic seizures, opisthotonus, hyperreflexia[3]
Primary Site of Action Central Nervous System (crosses blood-brain barrier)[1][4]Spinal Cord and Brainstem

Unraveling the Mechanisms of Action: Two Divergent Paths to Hyperexcitability

The fundamental difference in how laudanosine and strychnine induce seizures lies in their primary molecular targets within the central nervous system. This divergence in mechanism leads to distinct seizure phenotypes and offers different models for studying epilepsy and neuronal hyperexcitability.

Laudanosine: A Multi-Targeted Approach to Seizure Induction

Laudanosine, a metabolite of the neuromuscular blocking agents atracurium and cisatracurium, elicits its convulsant effects through a more complex and less specific mechanism than strychnine.[1][4][5] It has been shown to interact with several neurotransmitter systems, leading to a generalized state of neuronal hyperexcitability.[4]

Key interactions include:

  • GABA-A Receptor Antagonism: Laudanosine exhibits inhibitory effects at low-affinity GABA-A receptors.[6] By antagonizing the principal inhibitory neurotransmitter in the brain, GABA, laudanosine reduces the seizure threshold.[5]

  • Opioid Receptor Interaction: Laudanosine also interacts with various opioid receptor subtypes.[6] This interaction may contribute to its overall effect on neuronal excitability.

  • Nicotinic Acetylcholine Receptor Modulation: Effects on nicotinic acetylcholine receptors have also been reported, further adding to the complexity of its pro-convulsant action.[4]

It is crucial to note that laudanosine does not interact with benzodiazepine or muscarinic receptors.[7]

Laudanosine Laudanosine GABA_A GABA-A Receptor (Low-affinity sites) Laudanosine->GABA_A Antagonism Opioid_R Opioid Receptors Laudanosine->Opioid_R Interaction nAChR Nicotinic Acetylcholine Receptors Laudanosine->nAChR Modulation Neuronal_Excitation Increased Neuronal Excitability GABA_A->Neuronal_Excitation Disinhibition Opioid_R->Neuronal_Excitation Modulation nAChR->Neuronal_Excitation Modulation Seizure Seizure Neuronal_Excitation->Seizure

Laudanosine's multi-target seizure induction pathway.
Strychnine: A Classic Antagonist of Glycinergic Inhibition

Strychnine's mechanism of seizure induction is a textbook example of disinhibition. It acts as a potent and selective competitive antagonist of glycine receptors, which are predominantly located in the spinal cord and brainstem.[8] Glycine is a major inhibitory neurotransmitter in these regions, responsible for modulating motor neuron activity.

By blocking glycine's access to its receptors, strychnine removes this inhibitory control. This leads to an unopposed influx of excitatory signals to motor neurons, resulting in a state of hyperexcitability and the characteristic tonic-clonic convulsions.

Interestingly, while the primary action of strychnine is at glycine receptors, some evidence suggests a potential modulatory role for NMDA receptors in strychnine-induced seizures.[9][10] This highlights the intricate interplay of different neurotransmitter systems in the generation and propagation of seizures.

Strychnine Strychnine Glycine_R Glycine Receptor Strychnine->Glycine_R Competitive Antagonism Motor_Neuron Motor Neuron Glycine_R->Motor_Neuron Inhibition Muscle_Contraction Uncontrolled Muscle Contraction Motor_Neuron->Muscle_Contraction Excitation Seizure Seizure Muscle_Contraction->Seizure

Strychnine's targeted antagonism of glycinergic inhibition.

Quantitative Comparison of Convulsant Effects in Rodent Models

The following table summarizes key quantitative parameters for laudanosine and strychnine based on in-vivo studies. It is important to note that these values can vary depending on the animal species, strain, route of administration, and experimental conditions.

ParameterLaudanosineStrychnine
Animal Model Mice, RatsMice, Rats
Route of Administration Intravenous (i.v.), Intraperitoneal (i.p.)Intraperitoneal (i.p.), Subcutaneous (s.c.)
Convulsive Dose Range (mg/kg) 10-20 (i.v. in mice and rats)[1][2]0.5-4 (i.p. in mice)[3], 1-4 (i.p. in young rats)
Seizure Latency Rapid onset following i.v. administration4.28 ± 1.64 min (at 2 mg/kg i.p. in mice)[11]
Seizure Characteristics Generalized tonic-clonic seizures, hind limb extension[1][2]Tonic-clonic seizures, opisthotonus, hyperreflexia, sensitivity to stimuli
Associated EEG Findings Epileptic EEG spiking, progressing to prolonged seizures at higher concentrations[1]Spike and burst activity (inferred from mechanism)

Experimental Protocols for Seizure Induction

The following are generalized, step-by-step protocols for inducing seizures with laudanosine and strychnine in a research setting. These should be adapted based on specific experimental goals and institutional animal care and use committee (IACUC) guidelines.

Laudanosine-Induced Seizure Model in Rats

cluster_prep Preparation cluster_admin Administration & Observation cluster_monitoring Monitoring & Termination Animal_Prep 1. Animal Preparation: - Adult male Sprague-Dawley rats (250-300g) - Acclimatize for at least 3 days Laudanosine_Prep 2. Laudanosine Solution Preparation: - Dissolve laudanosine in sterile saline to a final concentration of 10 mg/mL Animal_Prep->Laudanosine_Prep Injection 3. Intravenous Injection: - Administer laudanosine via the tail vein at a dose of 10-20 mg/kg Laudanosine_Prep->Injection Observation 4. Seizure Observation: - Immediately place the animal in a clear observation chamber - Record seizure latency, duration, and behavioral characteristics (e.g., tonic-clonic movements, hind limb extension) Injection->Observation EEG 5. (Optional) EEG Monitoring: - If applicable, record EEG to monitor for epileptiform discharges Observation->EEG Termination 6. Experimental Endpoint: - Euthanize the animal according to approved IACUC protocol EEG->Termination

Experimental workflow for laudanosine-induced seizures.
Strychnine-Induced Seizure Model in Mice

cluster_prep Preparation cluster_admin Administration & Observation cluster_monitoring Monitoring & Termination Animal_Prep 1. Animal Preparation: - Adult male Swiss Webster mice (20-25g) - Acclimatize for at least 3 days Strychnine_Prep 2. Strychnine Solution Preparation: - Dissolve strychnine sulfate in sterile saline to a final concentration of 0.2 mg/mL Animal_Prep->Strychnine_Prep Injection 3. Intraperitoneal Injection: - Administer strychnine at a dose of 2 mg/kg Strychnine_Prep->Injection Observation 4. Seizure Observation: - Immediately place the animal in a clear observation chamber - Record seizure latency, duration, and behavioral characteristics (e.g., tonic-clonic convulsions, opisthotonus) Injection->Observation EEG 5. (Optional) EEG Monitoring: - If applicable, record EEG to monitor for spike and wave discharges Observation->EEG Termination 6. Experimental Endpoint: - Euthanize the animal according to approved IACUC protocol EEG->Termination

Experimental workflow for strychnine-induced seizures.

Electroencephalographic (EEG) Signatures

While detailed comparative EEG studies are limited, the underlying mechanisms of laudanosine and strychnine allow for inferences about their expected electrographic signatures.

  • Laudanosine: Due to its broad antagonism of inhibitory systems, laudanosine is likely to produce generalized, high-amplitude, and polyspike-and-wave discharges on EEG, reflecting widespread cortical hyperexcitability. Studies have reported "epileptic EEG spiking" that can progress to prolonged seizures at higher plasma concentrations.[1] In a rabbit model of epilepsy, however, laudanosine at clinically relevant concentrations did not increase the incidence of seizure activity.[12] It's important to note that in a human case report involving long-term atracurium infusion, the patient's EEG was normal despite elevated laudanosine levels.[13]

  • Strychnine: Given its primary action on the spinal cord, the initial EEG correlates of strychnine-induced convulsions may be less pronounced cortically. However, as the intense motor activity and sensory feedback bombard the brain, cortical EEG is expected to show high-frequency, high-amplitude spike and wave activity, reflecting the generalized seizure state.

Conclusion: Selecting the Appropriate Tool for Your Research

The choice between laudanosine and strychnine for seizure induction should be guided by the specific research question.

  • Strychnine offers a well-characterized and highly specific model for studying seizures originating from the disinhibition of glycinergic neurotransmission, particularly relevant for investigating spinal cord hyperexcitability and certain types of tonic seizures.

  • Laudanosine , with its multi-targeted mechanism, provides a model of generalized seizures resulting from a broader disruption of central inhibitory tone. This may be more relevant for screening compounds with potential broad-spectrum anticonvulsant activity or for studying seizures with a more complex, multifactorial etiology.

Ultimately, a thorough understanding of the distinct molecular mechanisms and resulting seizure phenotypes of these two compounds is paramount for designing robust experiments and accurately interpreting their results in the quest for novel antiepileptic therapies.

References

  • Laudanosine. Wikipedia. [Link]

  • Y. J. Lee, M.D., Ph.D., F.A.C.A., M. M. Kim, M.D., and H. O. Kim, M.D. Laudanosine and atracurium concentrations in a patient receiving long-term atracurium infusion. Can J Anaesth. 1992 Jul;39(6):617-20. [Link]

  • Fodale V, Santamaria LB. Laudanosine, an atracurium and cisatracurium metabolite. Eur J Anaesthesiol. 2002 Jul;19(7):466-73. [Link]

  • Annafi, M. M., et al. Antiepileptic Effect of Neuroaid® on Strychnine-Induced Convulsions in Mice. Pharmaceuticals (Basel). 2022 Nov 26;15(12):1478. [Link]

  • Fodale V, Santamaria LB. Laudanosine, an atracurium and cisatracurium metabolite. Eur J Anaesthesiol. 2002 Jul;19(7):466-73. [Link]

  • Gergis SD, Sokoll MD, Mehta M, Kemmotsu O, Rudd GD. Electroencephalographic effects of laudanosine in an animal model of epilepsy. Anesth Analg. 1987 Jan;66(1):73-5. [Link]

  • Marescaux C, Vergnes M, Depaulis A, Micheletti G, Warter JM. In Vivo Protection against Strychnine Toxicity in Mice by the Glycine Receptor Agonist Ivermectin. Epilepsy Res. 1992 May;12(1):37-43. [Link]

  • Bogdanov NN, Poletaeva II, Popova NV. Pentylenetetrazol and strychnine convulsions in brain weight selected mice. Seizure. 1997 Apr;6(2):135-8. [Link]

  • Owolabi MA, Adeyemi OO. Strychnine-induced seizures in mice: the role of noradrenaline. J Pharm Pharmacol. 1993 May;45(5):461-4. [Link]

  • Scheepstra GL, Vree TB, Crul JF, van de Pol F, Reekers-Ketting J. Convulsive effects and pharmacokinetics of laudanosine in the rat. Eur J Anaesthesiol. 1986 Sep;3(5):371-83. [Link]

  • Chapple DJ, Miller AA, Ward JB, Wheatley PL. Cardiovascular and neurological effects of laudanosine. Studies in mice and rats, and in conscious and anaesthetized dogs. Br J Anaesth. 1987 Feb;59(2):218-25. [Link]

  • Singh L, Oles RJ, Tricklebank MD. Modulation of seizure susceptibility in the mouse by the strychnine-insensitive glycine recognition site of the NMDA receptor/ion channel complex. Br J Pharmacol. 1990 May;99(1):285-8. [Link]

  • Larson AA, Beitz AJ. Glycine potentiates strychnine-induced convulsions: role of NMDA receptors. J Neurosci. 1988 Oct;8(10):3822-6. [Link]

  • Vazquez S, Sleigh T, Cassels BK, Spencer RM, Izenwasser S, George C, Surratt CK, Katz JL, Trudell ML. MDL 27531 selectively reverses strychnine-induced seizures in mice. J Med Chem. 1995 Mar 31;38(7):1137-43. [Link]

  • Ookawa T. The effect of strychnine nitrate on the EEG and the ECG in conscious adult chickens. Poult Sci. 1973 May;52(3):1070-8. [Link]

  • Larson AA, Beitz AJ. Glycine potentiates strychnine-induced convulsions: role of NMDA receptors. J Neurosci. 1988 Oct;8(10):3822-6. [Link]

  • Katz Y, Weizman A, Pick CG, Pasternak GW, Liu L, Fonia O, Gavish M. Interactions between laudanosine, GABA, and opioid subtype receptors: implication for laudanosine seizure activity. Brain Res. 1994 May 30;646(2):235-41. [Link]

  • Larson AA, Beitz AJ. Glycine potentiates strychnine-induced convulsions: role of NMDA receptors. J Neurosci. 1988 Oct;8(10):3822-6. [Link]

  • Ookawa T. Strychnine Convulsions in Cockerels. Poult Sci. 1973; 52: 1070-1078. [Link]

  • Singh L, Oles RJ, Tricklebank MD. The influence of strychnine-insensitive glycine receptor agonists and antagonists on generalized seizure thresholds. Br J Pharmacol. 1991 Apr;102(4):861-6. [Link]

  • Zalkhani R, Zoha M. Several models of induction seizure and epilepsy in experimental animals. J Res Appl Basic Med Sci. 2020;6(4):252-262. [Link]

  • Singh L, Oles RJ, Tricklebank MD. Modulation of seizure susceptibility in the mouse by the strychnine-insensitive glycine recognition site of the NMDA receptor/ion channel complex. Br J Pharmacol. 1990 May; 99(1): 285–288. [Link]

  • Yuan H, Hansen KB, Vance KM, Ogden KK, Traynelis SF. Roles of N-Methyl-D-Aspartate Receptors (NMDARs) in Epilepsy. Front Cell Neurosci. 2015; 9: 85. [Link]

  • de Oliveira-Mendes B, et al. Silencing of the GluN1-NMDA Glutamate Receptor Subunit by Intranasal siRNA Increases the Latency Time for Seizures in the Pilocarpine Rodent Model of Epilepsy. Int J Mol Sci. 2022 Nov 26;23(23):14899. [Link]

  • dvm360. New studies will investigate use of EEG and fMRI in dogs with epilepsy. [Link]

  • Authier S, et al. Characterization of EEG Morphologies During Drug-Induced Seizures and Peri-Ictal Changes in Non-Clinical Species. J Pharmacol Toxicol Methods. 2018 Sep-Oct;93:33-41. [Link]

  • Katz Y, Gavish M. Laudanosine does not displace receptor-specific ligands from the benzodiazepinergic or muscarinic receptors. Brain Res. 1989 Jan 30;478(1):164-7. [Link]

  • Sleight A, et al. Electroencephalographic and Cardiovascular Assessments of Isoflurane-Anesthetized Dogs. Vet Sci. 2022 Oct; 9(10): 549. [Link]

  • Shirasaki T, Klee MR, Nakaye T, Akaike N. A glycine receptor antagonist, strychnine, blocked NMDA receptor activation in the neonatal mouse neocortex. Brain Res. 1993 Dec 31;632(1-2):314-8. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (+-)-Laudanosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Silent CNS Hazard

(+-)-Laudanosine (CAS: 2688-77-9) is a benzyltetrahydroisoquinoline alkaloid and the primary metabolite of the neuromuscular blocking agents atracurium and cisatracurium.[1]

Crucial Safety Distinction: Unlike its parent compounds, which induce paralysis, Laudanosine is a potent Central Nervous System (CNS) stimulant. It crosses the blood-brain barrier and acts as a GABA antagonist and glycine receptor blocker, significantly lowering the seizure threshold.[1]

Immediate Action Required: Treat this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) .[1][2] Standard "chemical hygiene" is insufficient. The primary risks are inhalation of particulates during weighing and transdermal absorption of solutions.

Hazard Profile & Risk Assessment

Technical Classification: Acute Toxin (Category 3) & CNS Convulsant.[1]

PropertySpecificationOperational Implication
Physical State Crystalline SolidHigh risk of electrostatic dust generation.[1]
Primary Toxicity Neurotoxicity (Seizures) Exposure may manifest as anxiety or tremors before full tonic-clonic seizure.[1]
H-Codes (CLP/GHS) H301+H311+H331 Toxic if swallowed, in contact with skin, or inhaled.[1][3]
Solubility Soluble in DMSO, MethanolSolubilized form penetrates nitrile gloves faster than solid.[1]
OEL (Estimated) < 10 µg/m³Requires containment (Balance Enclosure/Isolator); Open bench work is prohibited.[1]
Hierarchy of Control & PPE Strategy

Do not rely on PPE alone.[1] The safety of the operator relies on a redundant system of Engineering Controls backed by Personal Protective Equipment .

Decision Matrix: Selecting the Right Protection

PPE_Decision_Matrix Start Start: Define Operation Form Physical State? Start->Form Solid Solid / Powder Form->Solid Liquid Liquid / Solution Form->Liquid Qty_High > 10 mg Solid->Qty_High Qty_Low < 10 mg Solid->Qty_Low Level_C LEVEL C: LIQUID HANDLING Fume Hood (100 fpm face velocity). PPE: Splash Goggles, Double Nitrile (Change every 15 mins). Liquid->Level_C Level_A LEVEL A: HIGH CONTAINMENT Isolator/Glovebox required. PPE: Tyvek sleeves, Double Nitrile, N95/P100 backup. Qty_High->Level_A Level_B LEVEL B: STANDARD CONTAINMENT HEPA Balance Enclosure. PPE: Lab Coat, Double Nitrile, Safety Goggles. Qty_Low->Level_B

Figure 1: Decision matrix for determining containment and PPE levels based on physical state and quantity.

Detailed PPE Specifications
  • Hand Protection (Critical):

    • Protocol: Double-gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (Bright color, e.g., orange) to act as a breach indicator.[1]

    • Outer Layer: 5-8 mil Extended Cuff Nitrile (tested against carrier solvent, e.g., DMSO).[1]

    • Change Frequency: Immediately upon splash; every 30 minutes during active handling.

  • Respiratory Protection:

    • Primary: Engineering controls (HEPA-filtered enclosure) are the first line of defense.[1]

    • Secondary: If working outside an enclosure (e.g., spill cleanup), a P100/HEPA half-face respirator is required.[1] Surgical masks provide zero protection against alkaloid dust.[1]

  • Body Defenses:

    • Lab Coat: Poly-cotton blend is insufficient.[1] Use a Tyvek® or microporous laminate lab coat with elastic cuffs to prevent wrist exposure.[1]

    • Eyes: Chemical splash goggles (indirect venting).[1] Safety glasses are inadequate for powders that drift.[1]

Operational Protocol: Step-by-Step
Phase 1: Preparation & Weighing (Highest Risk) [1]
  • The Problem: Laudanosine powder is often electrostatic. It "jumps" and clings to spatulas, creating invisible contamination.

  • The Solution:

    • Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure before opening the vial.

    • Damp Wiping: Pre-wet the work surface with a lint-free wipe dampened with surfactant.[1] This traps any stray particles immediately.[1]

    • Weighing: Never weigh directly onto the balance pan. Use a closed tare vessel.

Phase 2: Solubilization
  • The Problem: Once dissolved (e.g., in DMSO), the chemical can permeate skin rapidly, carrying the toxin directly into the bloodstream.[1]

  • The Solution:

    • Add solvent inside the fume hood or enclosure.[1]

    • Cap the vial immediately. Vortex only when the cap is sealed and wrapped in Parafilm.

Phase 3: Decontamination
  • Agent: 10% Bleach (Sodium Hypochlorite) followed by Ethanol.[1]

    • Mechanism:[1][2][4][5][6] Oxidative destruction breaks the alkaloid structure, rendering it pharmacologically inactive.

  • Procedure: Wipe -> Wait (10 min contact time) -> Rinse with water -> Rinse with Ethanol.[1]

Emergency Response: Seizure Management

If a researcher is exposed, the onset of seizures can be rapid. The response must be immediate and logical.

Seizure_Response Exposure Suspected Exposure (Inhalation/Dermal) Symptoms Check Symptoms: Tremors, Dizziness, Anxiety Exposure->Symptoms Decon Immediate Decon: Remove Clothing, Wash Skin (15 min) Symptoms->Decon Alert Conscious Seizure Seizure Onset Symptoms->Seizure Rapid Progression Action_3 Call EMS Mention: 'Alkaloid Poisoning' Decon->Action_3 Action_1 Protect Head Clear Area Seizure->Action_1 Action_2 DO NOT Restrain DO NOT Insert Objects Action_1->Action_2 Action_2->Action_3

Figure 2: Emergency response logic for Laudanosine exposure and seizure management.

Waste Disposal & Environmental Safety

Classification: Hazardous Organic Waste (Toxic).[1]

  • Solid Waste: All contaminated gloves, wipes, and weighing boats must be double-bagged in transparent polyethylene bags (4 mil) and labeled "TOXIC: ALKALOID."[1]

  • Liquid Waste: Segregate into "High Hazard" organic streams. Do not mix with general solvent waste to prevent accidental exposure to downstream waste handlers.[1]

  • Destruction: The preferred method is High-Temperature Incineration .[1]

References
  • European Directorate for the Quality of Medicines (EDQM). (2023).[1][3] Safety Data Sheet: Laudanosine.[1][3] Council of Europe.[1][3]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 73397, Laudanosine.[1] PubChem.[1]

  • Fodale, V., & Santamaria, L. B. (2002).[1] Laudanosine, an atracurium and cisatracurium metabolite.[5][7][8] Journal of Clinical Pharmacy and Therapeutics, 27(6), 463–468.[1]

  • Occupational Safety and Health Administration (OSHA). (2023).[1] Safe Handling of Potent Compounds.[1][2][9] United States Department of Labor.[1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.